R-(-)-Manidipine-d4
Description
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Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-LYTNKOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675999 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217718-54-1 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to R-(-)-Manidipine-d4 for Bioanalytical Research
This guide provides an in-depth exploration of R-(-)-Manidipine-d4, a critical tool in modern pharmaceutical research. We will delve into its chemical nature, the significance of its isotopic labeling, and its primary application as an internal standard in high-precision bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices for the quantitative analysis of manidipine.
Introduction to Manidipine and the Significance of Stereochemistry
Manidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2][3] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4][5] Manidipine is a chiral compound, existing as two enantiomers: R-(-)-Manidipine and S-(+)-Manidipine. Pharmacological studies have shown that the S-(+)-isomer possesses significantly greater antihypertensive activity than the R-(-)-isomer.[6] This enantioselectivity makes it crucial to employ stereospecific analytical methods in pharmacokinetic and metabolic studies to accurately characterize the behavior of each enantiomer in the body.
The Role of Deuterium Labeling: Understanding this compound
This compound is a stable isotope-labeled (SIL) form of the R-(-)-enantiomer of manidipine.[7][8] In this molecule, four hydrogen atoms have been replaced with deuterium atoms, a stable, non-radioactive isotope of hydrogen.[9] This substitution increases the molecular weight of the compound by four atomic mass units without significantly altering its chemical properties.[7][10]
The rationale behind using deuterated compounds in research, particularly in quantitative analysis, is rooted in the principles of mass spectrometry. The mass difference allows a mass spectrometer to distinguish between the deuterated standard (this compound) and the non-deuterated analyte (R-(-)-Manidipine) present in a biological sample.[9][11]
Primary Research Application: The "Gold Standard" Internal Standard
The foremost application of this compound in research is its use as an internal standard (IS) for quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12] In this context, it is considered the "gold standard" for ensuring the accuracy and precision of analytical results.[13][14]
An ideal internal standard should behave identically to the analyte during the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[12] By being chemically identical to the analyte, a stable isotope-labeled internal standard like this compound perfectly mimics the behavior of the endogenous R-(-)-Manidipine. This mimicry allows it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[12][14][15]
The use of a deuterated internal standard is a key recommendation by regulatory agencies for bioanalytical method validation, as it provides a reliable tool for pharmacokinetic and bioequivalence studies that can contribute to the efficacy and safety of therapies.[16]
The Principle of Isotope Dilution Mass Spectrometry
The use of this compound is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to each biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.[13] The sample is then processed to extract both the analyte and the internal standard. During LC-MS/MS analysis, the instrument measures the ratio of the response of the analyte to the response of the internal standard. Since any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, their ratio remains constant. This allows for highly accurate quantification of the analyte in the original sample.
Technical Data and Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆[7] |
| Molecular Weight | 614.74 g/mol [7] |
| Stereochemistry | R-enantiomer[17] |
| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₄)[9] |
| Appearance | Solid[9] |
| Solubility | Soluble in methanol[9] |
Experimental Protocol: Bioanalytical Quantification of R-(-)-Manidipine in Human Plasma
This section outlines a typical, robust protocol for the quantification of R-(-)-Manidipine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is designed for high-throughput analysis, crucial for pharmacokinetic studies.
Materials and Reagents
-
R-(-)-Manidipine reference standard (≥99% purity)
-
This compound internal standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA as anticoagulant) from screened, healthy donors
-
Solid-Phase Extraction (SPE) plates (e.g., Oasis HLB, 30 mg)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of R-(-)-Manidipine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the R-(-)-Manidipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Internal Standard Addition: Add 25 µL of the IS Working Solution (50 ng/mL this compound) to all wells except for the blank matrix samples.
-
Sample Pre-treatment: Add 200 µL of 0.1% formic acid in water to each well and vortex.
-
SPE Plate Conditioning: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.
-
Loading: Load the entire pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the wells with 500 µL of 5% methanol in water.
-
Elution: Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.
-
Injection: Seal the plate and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size)[18]
-
Mobile Phase: Gradient elution with (A) 0.05% formic acid in water and (B) acetonitrile[18]
-
Ionization: Positive electrospray ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| R-(-)-Manidipine | 611.1 | 167.0[19] |
| This compound | 615.1 | 167.0 |
Note: The precursor ion for this compound is +4 m/z higher than the analyte, while the product ion can be the same, depending on the fragmentation pattern.
Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[18]
Visualizing the Workflow and Rationale
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow from sample preparation to final quantification.
Logical Relationship of Internal Standard
Caption: Role of this compound as an internal standard for accurate quantification.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and study of manidipine. Its primary and critical role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical methods. By compensating for the inherent variability of complex biological matrices and analytical procedures, this compound enables the generation of reliable pharmacokinetic and clinical data, which is fundamental to the drug development process. The methodologies and principles outlined in this guide provide a framework for the effective implementation of this compound in a research setting, upholding the tenets of scientific integrity and rigor.
References
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Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs, 61(12), 1777–1799. [Link]
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McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923–1940. [Link]
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Fogari, R., & Mugellini, A. (2006). Role of manidipine in the management of patients with hypertension. Expert Review of Cardiovascular Therapy, 4(3), 303–311. [Link]
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Patsnap. (2024). What is Manidipine Hydrochloride used for? Patsnap Synapse. [Link]
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Ravisankar, P., et al. (2014). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences, 38(3), 108-115. [Link]
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PubChem. (n.d.). R-(-)-Manidipine. National Center for Biotechnology Information. [Link]
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Axios Research. (n.d.). (R)-Manidipine-d4. Axios Research. [Link]
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Axios Research. (n.d.). (S)-Manidipine-d4. Axios Research. [Link]
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Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225–2228. [Link]
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Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
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Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 124–129. [Link]
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Ramis, J., et al. (1993). Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls. European Journal of Drug Metabolism and Pharmacokinetics, 18(1), 83–89. [Link]
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Sridhar, V., et al. (2014). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B, 967, 216–223. [Link]
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Abad-Santos, F., et al. (2013). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Journal of Chromatographic Science, 51(8), 758–764. [Link]
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R-(-)-Manidipine-d4 chemical structure and molecular weight
An In-Depth Technical Guide to R-(-)-Manidipine-d4: Structure, Properties, and Analytical Application
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the R-enantiomer of Manidipine. Manidipine is a third-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, stereochemistry, isotopic labeling, and molecular weight. Furthermore, it elucidates the primary application of this compound as a high-fidelity internal standard in bioanalytical assays. A detailed, field-proven protocol for the enantioselective quantification of Manidipine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, highlighting the causality behind experimental choices and ensuring a self-validating methodology.
Chemical Identity and Structure
Nomenclature and Key Identifiers
This compound is the deuterium-labeled form of the R-enantiomer of Manidipine. The non-deuterated parent compound, R-(-)-Manidipine, is systematically named 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium atoms.
Stereochemistry and Isotopic Labeling
Manidipine possesses a single stereocenter at the C4 position of the 1,4-dihydropyridine ring, leading to two enantiomers: the (S)-(+)- and the (R)-(-)-forms.[3] The antihypertensive activity is predominantly associated with the S-enantiomer, which is significantly more potent than the R-enantiomer.[3][4]
In this compound, the isotopic labeling is specifically located on the ethyl linker that connects the piperazine ring to the dihydropyridine core.[5] This precise placement is critical for its function as an internal standard, as it does not alter the chiral center or the core pharmacophore, ensuring its physicochemical behavior is nearly identical to the unlabeled analyte.
Figure 1: Chemical Structure of this compound
The structure shows the (R) configuration at the chiral center (C4) and the four deuterium (D) atoms on the ethyl linker group.
Physicochemical Properties
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The substitution of four protium atoms (¹H, atomic weight ≈ 1.008) with four deuterium atoms (²H or D, atomic weight ≈ 2.014) results in a nominal mass increase of 4 Da.
-
Manidipine (C₃₅H₃₈N₄O₆): Molecular Weight ≈ 610.71 g/mol .[2][6]
-
This compound (C₃₅H₃₄D₄N₄O₆): Molecular Weight ≈ 614.74 g/mol .[7][8]
This distinct mass difference is fundamental to its application in mass spectrometry, allowing it to be clearly distinguished from its non-deuterated counterpart.
Summary of Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [5][7] |
| Molecular Weight | 614.74 g/mol | [7][8] |
| Exact Mass | 614.3042 Da | Calculated |
| Parent Compound CAS | 133082-19-6 (for R-(-)-Manidipine) | [2] |
| Stereochemistry | (R) at C4 of the dihydropyridine ring | [3] |
| Isotopic Labeling | Four deuterium atoms on the ethyl linker | [5] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [5] |
| Primary Application | Internal standard for quantification of Manidipine by GC- or LC-MS | [5] |
Rationale for Use in Bioanalysis
In quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. The use of a stable isotope-labeled (SIL) internal standard is the gold standard methodology for mass spectrometry-based quantification.[9]
Expertise & Experience: The choice of this compound as an internal standard is based on the "ideal internal standard" principle. Its chemical properties are virtually identical to the analyte, R-(-)-Manidipine. This means it behaves identically during sample extraction, chromatography, and ionization. Any sample loss or variation in instrument response (matrix effects) affecting the analyte will affect the SIL internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification. The d4-labeling provides a sufficient mass shift to prevent isotopic crosstalk while ensuring it does not significantly alter the chromatographic retention time.
Experimental Protocol: Enantioselective Quantification of Manidipine in Human Plasma by LC-MS/MS
This protocol describes a self-validating system for the robust and sensitive quantification of R-(-)-Manidipine and S-(+)-Manidipine in a biological matrix.
Principle and Causality
The method employs solid-phase extraction (SPE) for sample clean-up and concentration. Causality: Plasma is a complex matrix containing proteins, lipids, and salts that interfere with LC-MS/MS analysis and can damage the analytical column. SPE is chosen over simpler protein precipitation to achieve a much cleaner extract, reducing ion suppression (a matrix effect) and improving the lower limit of quantification (LLOQ). A chiral chromatographic column is used to separate the R- and S-enantiomers, which is essential as their pharmacological activities differ greatly.[4][9] Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.
Methodology
Step 1: Preparation of Stock Solutions and Standards
-
Prepare 1 mg/mL stock solutions of R-(-)-Manidipine, S-(+)-Manidipine, and this compound (Internal Standard, IS) in methanol.
-
Create a series of working standard solutions by serially diluting the analyte stocks to prepare calibration standards covering the expected concentration range (e.g., 0.05 to 10 ng/mL).[9]
-
Prepare a working IS solution at a fixed concentration (e.g., 5 ng/mL) in 50% methanol.
Step 2: Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid to acidify the sample. Rationale: Acidification ensures the amine groups on Manidipine are protonated, which improves binding to a cation-exchange SPE sorbent.
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in methanol. Rationale: The basic elution buffer neutralizes the protonated analytes, releasing them from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: Chiral stationary phase, e.g., Chiralpak IC-3.[9]
-
Mobile Phase: Isocratic mixture of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).[9]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
MRM Transitions:
-
R/S-Manidipine: Precursor ion m/z 611.3 → Product ion m/z 167.1.[10][11]
-
R-Manidipine-d4 (IS): Precursor ion m/z 615.3 → Product ion m/z 167.1. Rationale: The precursor ion is shifted by +4 Da due to the deuterium label. The fragmentation pattern is designed to be identical, so the stable benzhydryl piperazine fragment (m/z 167.1) is monitored for both the analyte and the IS.
-
Step 4: Data Analysis and Validation
-
Integrate the peak areas for both enantiomers and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the enantiomers in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Trustworthiness: The method's validity is confirmed by analyzing QC samples at low, medium, and high concentrations alongside the unknown samples. The accuracy and precision must fall within established regulatory guidelines (e.g., ±15% of nominal, ±20% at LLOQ).
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the bioanalytical protocol described above.
Caption: Workflow for the bioanalytical quantification of Manidipine enantiomers.
Conclusion
This compound is a meticulously designed molecule that serves a critical function in modern pharmaceutical and clinical research. Its defined stereochemistry and precise isotopic labeling make it an indispensable tool for the accurate quantification of Manidipine. The technical protocols and principles outlined in this guide underscore the importance of high-quality, well-characterized reagents in generating reliable and reproducible data, thereby ensuring the integrity of drug development and pharmacokinetic studies.
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Adireddy, V., Bimireddy, B. P. K., & Ponneri, V. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11), e3993. [Link]
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A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of R-(-)-Manidipine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of R-(-)-Manidipine-d4 in Pharmaceutical Research
Manidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Like many pharmaceuticals, Manidipine is a chiral compound, and its therapeutic activity is primarily associated with one enantiomer. Specifically, the S-(+)-enantiomer of Manidipine exhibits significantly greater antihypertensive activity than the R-(-)-enantiomer.[2][3] The R-(-)-isomer, however, is not inert and its distinct pharmacological profile warrants investigation.
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the R-(-)-Manidipine structure to create this compound provides a powerful analytical tool.[4][5] Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[6][7] The near-identical physicochemical properties of the deuterated standard to the parent analyte ensure that it accurately mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of pharmacokinetic studies.[4][8][9] This guide will detail a robust methodology for the synthesis of racemic Manidipine-d4, followed by the chiral purification to isolate the R-(-)-enantiomer.
Part 1: Synthesis of Racemic Manidipine-d4
The synthesis of Manidipine and its deuterated analogues typically follows the principles of the Hantzsch dihydropyridine synthesis.[10][11] This well-established reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia to form the dihydropyridine ring.[11][12][13] For the synthesis of Manidipine-d4, a deuterated starting material is incorporated to introduce the isotopic label.
Synthetic Strategy:
The overall synthetic pathway for racemic Manidipine-d4 involves a multi-step process culminating in a Hantzsch condensation.[14][15] The key steps include the synthesis of the deuterated side chain precursor, followed by its incorporation into the dihydropyridine core.
Step 1: Synthesis of a Deuterated Intermediate
The synthesis begins with the preparation of a deuterated precursor. For Manidipine-d4, the deuterium atoms are typically introduced on the piperazine ring of the side chain. This can be achieved through various deuteration methods, such as catalytic hydrogen-isotope exchange.[16]
Step 2: Hantzsch Dihydropyridine Condensation
The core of the synthesis is the Hantzsch reaction, a one-pot, multi-component reaction.[13][17] In this step, 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and the deuterated 2-(4-benzhydryl-1-piperazinyl-d4)ethyl acetoacetate are condensed to form the racemic Manidipine-d4.[14][18][19] The reaction is typically carried out in a suitable solvent, such as isopropanol, under reflux conditions.[19][20]
Experimental Protocol: Hantzsch Condensation for Racemic Manidipine-d4
-
To a round-bottom flask, add 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and the deuterated 2-(4-benzhydryl-1-piperazinyl-d4)ethyl acetoacetate in equimolar amounts.
-
Add isopropanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 75-85°C) and maintain for 6-20 hours.[15]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude racemic Manidipine-d4.
Part 2: Chiral Purification of this compound
Since the Hantzsch synthesis produces a racemic mixture, a chiral separation step is necessary to isolate the desired R-(-)-enantiomer.[3] Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the enantiomeric resolution of dihydropyridines like Manidipine.[3][21][22][23]
Principle of Chiral HPLC:
Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times for the two enantiomers and thus enabling their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. For Manidipine and its analogues, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective.[22]
Experimental Protocol: Preparative Chiral HPLC Purification
-
Column: A chiral stationary phase column, such as a Chiralcel OJ column, is typically used.[22]
-
Mobile Phase: A mixture of n-hexane and a suitable alcohol (e.g., ethanol or isopropanol) is commonly employed. The exact ratio is optimized to achieve the best separation.
-
Sample Preparation: Dissolve the crude racemic Manidipine-d4 in the mobile phase.
-
Injection and Elution: Inject the sample onto the chiral column and elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Monitor the eluent using a UV detector. Collect the fractions corresponding to the two separated enantiomeric peaks.
-
Enantiomer Identification: The elution order of the enantiomers must be determined by comparing the retention times with those of known R-(-)- and S-(+)-Manidipine standards.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction containing the this compound to obtain the purified product.
| Parameter | Condition | Rationale |
| Chromatographic Mode | Normal Phase | Provides good selectivity for dihydropyridine enantiomers on polysaccharide-based CSPs.[23] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OJ) | Known to be effective for the separation of Manidipine enantiomers.[22] |
| Mobile Phase | n-Hexane/Ethanol or n-Hexane/Isopropanol | Allows for optimization of retention and resolution. |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) | Manidipine has strong UV absorbance, enabling sensitive detection.[24] |
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[25][26]
1. High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: A reverse-phase HPLC method is used to determine the chemical purity of the final product.[24][27]
-
Enantiomeric Purity (e.e.): Chiral HPLC is used to determine the enantiomeric excess of the purified this compound.
2. Mass Spectrometry (MS):
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound, which will be higher than that of the non-deuterated compound.[28][29]
-
Isotopic Enrichment: HRMS is also used to determine the isotopic enrichment by analyzing the distribution of isotopologues.[28][29][30]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the positions of deuterium incorporation will be absent or significantly reduced.[25][28]
-
Deuterium Incorporation Site: ²H NMR can be used to directly observe the deuterium nuclei and confirm their location in the molecule.[31][32][33][34]
-
Isotopic Purity: Quantitative NMR (qNMR) can also be used to assess the isotopic purity.[30]
| Analytical Technique | Parameter Measured | Expected Outcome for this compound |
| Reverse-Phase HPLC | Chemical Purity | High purity (e.g., >98%). |
| Chiral HPLC | Enantiomeric Excess (e.e.) | High e.e. (e.g., >99%) for the R-(-)-enantiomer. |
| High-Resolution MS | Molecular Weight & Isotopic Distribution | Increased molecular weight corresponding to the incorporation of four deuterium atoms.[28][29] |
| ¹H NMR | Chemical Structure | Absence or significant reduction of proton signals at the sites of deuteration.[25][28] |
| ¹³C NMR | Carbon Skeleton | Confirms the overall carbon framework of the molecule. |
| ²H NMR | Deuterium Position | Signals confirming the location of the deuterium atoms.[31] |
Conclusion
The synthesis and purification of this compound is a multi-step process that requires careful execution and rigorous analytical control. The Hantzsch dihydropyridine synthesis provides a reliable route to the racemic deuterated compound, and preparative chiral HPLC is an effective method for isolating the desired R-(-)-enantiomer. The resulting high-purity, isotopically enriched this compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics, enabling more accurate and reliable bioanalytical studies.[35]
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Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
An In-depth Technical Guide on the Physical and Chemical Properties of R-(-)-Manidipine-d4
Prepared by: Gemini, Senior Application Scientist
R-(-)-Manidipine is a third-generation dihydropyridine calcium channel blocker utilized as an antihypertensive agent.[1][2] Its therapeutic effect is derived from its ability to inhibit the influx of calcium ions through L-type and T-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[3][4] The R-(-)-enantiomer of manidipine has been shown to be the more potent of its stereoisomers.[5]
In the realm of drug development and clinical pharmacology, the precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[6] This is where isotopically labeled compounds, such as this compound, play a critical role.[7] The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically almost identical to the parent drug but has a distinct molecular weight.[8] This mass difference allows it to be used as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] The use of a deuterated internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to highly accurate and precise quantification.[9][10] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its application.
Chemical Structure of this compound
The chemical structure of this compound is illustrated below. The deuterium atoms are located on the ethyl group of the ester side chain.
Caption: Chemical structure of this compound.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are derived from its non-deuterated counterpart, R-(-)-Manidipine, and are expected to be very similar.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [11][12] |
| Molecular Weight | 614.72 g/mol | [12] |
| Appearance | White to off-white solid | [13] (for Manidipine HCl) |
| Melting Point | 157-163 °C (for Manidipine HCl) | [13] |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water and ethanol. | [13][14] |
| Storage Temperature | -20°C | [14] |
Chemical Properties and Stability
R-(-)-Manidipine, and by extension its deuterated analog, exhibits specific stability characteristics that are crucial for its handling, storage, and analysis.
-
Light Sensitivity: Manidipine is highly sensitive to light.[15] Exposure to UV radiation can lead to photodegradation, primarily through the oxidation of the dihydropyridine ring to its pyridine derivative.[15][16] Therefore, it is imperative to protect this compound from light at all times by using amber vials and minimizing exposure to ambient light.
-
pH Stability: The stability of manidipine is significantly influenced by pH. It undergoes degradation under both acidic and alkaline conditions.[15][17] Forced degradation studies have shown that the ester and amide bonds in the molecule are susceptible to hydrolysis at extreme pH levels.[15]
-
Oxidative Stability: While sensitive to photodegradation, manidipine has been found to be relatively stable against oxidation by hydrogen peroxide.[17][18]
-
Thermal Stability: The compound is stable under dry heat conditions.[17][18]
-
Storage: For long-term stability, this compound should be stored at -20°C.[14] Solutions prepared in DMSO can be stored at -20°C for up to 3 months.[13]
Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol
The primary application of this compound is as an internal standard for the quantification of R-(-)-Manidipine in biological samples. Below is a detailed protocol for a typical LC-MS/MS method for the analysis of R-(-)-Manidipine in human plasma.
Experimental Workflow
Caption: Workflow for the bioanalysis of R-(-)-Manidipine using this compound.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of R-(-)-Manidipine and this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the R-(-)-Manidipine stock solution with a mixture of methanol and water to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.[9]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M NaOH to basify the plasma and vortex again.[9]
-
Add 3 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane, 80:20 v/v) and vortex for 5 minutes.[9]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Kromasil ODS C18, 100 x 4.6 mm, 5 µm) is suitable for separation.[17]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 85:15 v/v) with a small amount of an additive like ammonium acetate or acetic acid to improve peak shape and ionization.[17][19]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.[19]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
R-(-)-Manidipine: m/z 611.4 → [specific product ion]
-
This compound: m/z 615.4 → [corresponding product ion]
-
Note: The specific product ions would need to be determined through infusion and optimization experiments on the mass spectrometer.
-
-
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of R-(-)-Manidipine to this compound against the concentration of the calibration standards.
-
The concentration of R-(-)-Manidipine in the unknown plasma samples is then determined from this calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative bioanalysis of R-(-)-Manidipine. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as a highly effective internal standard in mass spectrometry. A thorough understanding of its stability and the application of a validated analytical method, such as the LC-MS/MS protocol detailed herein, are essential for obtaining accurate and reliable data in pharmacokinetic and clinical studies.
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An In-Depth Technical Guide to the Mechanism of Action of R-(-)-Manidipine-d4 as a Calcium Channel Blocker
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its dual antagonism of both L-type and T-type voltage-gated calcium channels (VGCCs).[1][2][3][4] This dual-action profile confers a potent and sustained antihypertensive effect, coupled with significant renal-protective properties.[5][6][7][8] The pharmacologically active enantiomer is R-(-)-Manidipine. This guide delineates the intricate molecular mechanisms governing its interaction with VGCCs. Furthermore, it clarifies the specific role and application of its deuterated isotopologue, R-(-)-Manidipine-d4. It is critical to establish from the outset that the deuteration of Manidipine does not alter its fundamental mechanism of action at the receptor level; rather, it modifies its metabolic fate. This property is leveraged to establish this compound as an indispensable tool in pharmacokinetic (PK) and bioanalytical studies, serving as a high-fidelity internal standard for precise quantification.
The Molecular Target: Voltage-Gated Calcium Channels
Voltage-gated calcium channels are multisubunit transmembrane proteins that are essential for converting membrane depolarization into intracellular calcium signaling.[9][10] This calcium influx is a pivotal trigger for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[9][10][11] VGCCs are composed of a primary pore-forming α1 subunit and several auxiliary subunits (α2δ, β, and γ) that modulate channel gating and trafficking.[11][12]
Manidipine's therapeutic efficacy stems from its interaction with two specific subfamilies of the α1 subunit:
-
L-type (Long-lasting) Calcium Channels (CaV1.2): Predominantly located on the smooth muscle cells of blood vessels.[13][14] Their activation leads to a sustained influx of Ca2+, initiating the contraction cascade that results in vasoconstriction and increased blood pressure.[4][15][16]
-
T-type (Transient) Calcium Channels (CaV3): Found in various tissues, including the afferent and efferent arterioles of the kidney's glomeruli.[2][5] Their blockade by Manidipine results in vasodilation of both arterioles, which reduces intraglomerular pressure—a key mechanism behind its renal-protective effects.[2][5]
Core Mechanism of Action: R-(-)-Manidipine
As a dihydropyridine derivative, R-(-)-Manidipine exerts its primary therapeutic effect by physically obstructing the flow of calcium ions through the L-type channel pore.
Binding and Allosteric Modulation of L-type Channels
R-(-)-Manidipine exhibits high affinity for the dihydropyridine binding site on the CaV1.2 α1 subunit. This site is located within the fenestration of the channel's pore domain, accessible from the lipid bilayer.[17] Cryo-electron microscopy studies of related DHPs reveal that the molecule binds within a hydrophobic pocket formed by transmembrane segments S5 and S6 of domains III and IV (IIIS5, IIIS6, IVS6).[17][18][19]
The binding of Manidipine is voltage-dependent, showing a higher affinity for channels in the depolarized (open or inactivated) state than in the resting (closed) state. This allosteric modulation stabilizes the inactivated state of the channel, effectively reducing the number of channels available to open upon subsequent depolarization. The slow binding and dissociation kinetics of Manidipine contribute to its long duration of action, allowing for once-daily dosing.[4][8][20]
The resulting inhibition of Ca2+ influx into vascular smooth muscle cells prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[4][16]
T-type Channel Inhibition: The Renal Advantage
Unlike many other DHPs, Manidipine also effectively blocks T-type calcium channels.[2][3] In the kidney, L-type channels are primarily on the afferent (inflowing) arteriole, while T-type channels are present on both the afferent and efferent (outflowing) arterioles.[5] By dilating both vessels, Manidipine reduces the pressure gradient across the glomerulus, decreasing intraglomerular pressure and consequently reducing microalbuminuria.[2][21] This dual blockade is a cornerstone of its nephroprotective benefits, particularly in hypertensive patients with diabetes or renal impairment.[7][22]
The Role of Deuteration: this compound
The core principle underpinning the utility of this compound is the Kinetic Isotope Effect (KIE) .
Pharmacodynamics vs. Pharmacokinetics
The mechanism of action described above is a pharmacodynamic property—it concerns the drug's effect on its target receptor. Isotopic substitution of hydrogen with deuterium does not alter the molecular shape or the electronic interactions required for receptor binding. Therefore, the pharmacodynamic mechanism of this compound is identical to that of R-(-)-Manidipine.
The true value of deuteration lies in its impact on pharmacokinetics, specifically metabolism.[23][24][25] Manidipine is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes.[4][21] Many metabolic reactions involve the cleavage of carbon-hydrogen (C-H) bonds. Because deuterium has twice the mass of protium (hydrogen), the carbon-deuterium (C-D) bond is stronger and has a higher vibrational energy, making it more difficult for enzymes to break.[26]
This leads to a slower rate of metabolism for the deuterated molecule compared to its non-deuterated counterpart.[24][27] While this effect can be exploited to develop drugs with longer half-lives (e.g., deutetrabenazine), the primary and most widespread application for molecules like this compound is in quantitative bioanalysis.[23][27]
Application as an Internal Standard
In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standard for drug quantification in biological matrices (e.g., plasma, urine), an internal standard (IS) is crucial for accuracy. An ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.
This compound is the ideal IS for R-(-)-Manidipine because:
-
Co-elution: It has virtually identical physicochemical properties, ensuring it elutes at the same time during chromatography.
-
Similar Extraction & Ionization: It experiences the same degree of loss during sample preparation and the same ionization efficiency in the mass spectrometer's source.
-
Mass Distinguishability: It is easily distinguished from the non-deuterated analyte due to its 4 Dalton higher mass.
By adding a known amount of this compound to every sample, any variations in the analytical process can be normalized. The ratio of the analyte's signal to the IS signal is used for quantification, correcting for experimental variability and ensuring highly accurate and precise results.
Experimental Protocols for Characterization
Protocol 1: In Vitro Characterization via Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of R-(-)-Manidipine on L-type (CaV1.2) and T-type (CaV3.x) calcium channels.
Causality: The patch-clamp technique provides a direct, real-time measurement of ion flow across a cell membrane. It is the definitive method for assessing a compound's functional effect on a specific ion channel, allowing for the precise quantification of channel blockade under controlled voltage conditions.
Methodology:
-
Cell Culture: Utilize a mammalian cell line (e.g., HEK293) stably expressing the human CaV1.2 channel complex (α1, β, and α2δ subunits) or a CaV3 subtype. Culture cells to 70-80% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain Cs+ to block K+ channels and a Ca2+ buffer like EGTA.
-
Recording: Establish a whole-cell patch-clamp configuration. Maintain a holding potential of -80 mV to ensure channels are in a resting state.
-
Voltage Protocol: Elicit Ca2+ currents by applying a depolarizing voltage step (e.g., to +10 mV for L-type channels) for 200 ms. For T-type channels, a holding potential of -100 mV and a test pulse to -30 mV is more appropriate.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of R-(-)-Manidipine (e.g., 0.1 nM to 1 µM) dissolved in the external solution (containing Ba2+ or Ca2+ as the charge carrier). Allow 2-3 minutes for equilibration at each concentration.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the baseline control. Plot the normalized current against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Pharmacokinetic Analysis using LC-MS/MS
Objective: To accurately quantify R-(-)-Manidipine concentrations in a plasma sample using this compound as an internal standard.
Causality: This protocol is a self-validating system. The use of a stable isotope-labeled internal standard is the most rigorous method to account for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects). This ensures that the final calculated concentration is a true reflection of the amount in the original sample.
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking blank plasma with known concentrations of R-(-)-Manidipine.
-
Sample Preparation:
-
To 100 µL of each standard, quality control sample, and unknown sample, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Separation:
-
Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:
-
Manidipine: Q1: 611.3 m/z → Q3: 234.1 m/z
-
Manidipine-d4: Q1: 615.3 m/z → Q3: 234.1 m/z
-
-
-
Quantification:
-
Integrate the peak areas for both MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (Manidipine/Manidipine-d4) against the known concentration of the standards.
-
Determine the concentration of R-(-)-Manidipine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Data Summary
The following table summarizes representative quantitative data for Manidipine, illustrating its potency.
| Parameter | Channel Type | Value | Experimental System |
| IC50 | L-type (CaV1.2) | 2.6 nM | Native channels in guinea pig cardiac cells[3] |
| ED50 | Calcium Signaling | 1.0 nM | Inhibition of endothelin-1 induced Ca2+ increase[3] |
| IC50 | Vasoconstriction | 2.1 nM | Inhibition of K+-induced contraction in dog portal vein[3] |
| Protein Binding | Human Plasma | ~99% | Pharmacokinetic studies[4] |
Conclusion
R-(-)-Manidipine is a highly effective antihypertensive agent whose mechanism of action is rooted in the potent and sustained blockade of both L-type and T-type voltage-gated calcium channels. This dual antagonism not only leads to systemic vasodilation but also confers valuable renal-protective effects. The deuterated analogue, this compound, shares this identical pharmacodynamic mechanism. Its distinct and critical role is in the realm of pharmacokinetics, where the kinetic isotope effect slows its metabolism, making it the quintessential internal standard for high-precision quantitative bioanalysis. Understanding this distinction is paramount for professionals in drug research and development, as it highlights the separate but complementary roles of the parent compound as a therapeutic agent and its deuterated isotopologue as a fundamental analytical tool.
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Buraei, Z., & Yang, J. (2010). Structure and function of the β subunit of voltage-gated Ca2+ channels. Available at: [Link]
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Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry. Available at: [Link]
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BuzzRx. (2022). How Do Dihydropyridine Calcium Channel Blockers Work? Available at: [Link]
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Grokipedia. (2024). Dihydropyridine calcium channel blockers. Available at: [Link]
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Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Available at: [Link]
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Wikipedia. (2024). Voltage-gated calcium channel. Available at: [Link]
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Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]
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Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services. Available at: [Link]
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Catterall, W. A., et al. (2005). Voltage-gated calcium channels. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Voltage-gated calcium channels (CaV): Introduction. Available at: [Link]
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Van Petegem, F., & Minor, D. L. (2006). The structural biology of voltage-gated calcium channel function and regulation. Biochemical Society Transactions. Available at: [Link]
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Wikipedia. Dihydropyridine calcium channel blockers. Available at: [Link]
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Saiz-Satjes, M., & Martinez-Martin, F. J. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Drugs in Context. Available at: [Link]
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Georgianos, P. I., & Sarafidis, P. A. (2011). Manidipine: A different dihydropyridine. Baishideng Publishing Group. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Manidipine Hydrochloride? Available at: [Link]
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Ogihara, T., et al. (1993). Efficacy and mode of action of manidipine: a new calcium antagonist. PubMed. Available at: [Link]
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National Drug Information. (2020). Cardiplot. Available at: [Link]
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Cheer, S. M., & McClellan, K. (2001). Manidipine: a review of its use in hypertension. Drugs. Available at: [Link]
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Morita, T., et al. (1993). Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes. PubMed. Available at: [Link]
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McKeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs. Available at: [Link]
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E-lactancia. Manidipine dihydrochloride. Available at: [Link]
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Berrou, L., et al. (2006). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. Molecular Pharmacology. Available at: [Link]
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ResearchGate. (2024). Structure basis for inhibition of CaV1.2 by benidipine. Available at: [Link]
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Drugs in Context. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Available at: [Link]
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Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Berrou, L., et al. (2006). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Available at: [Link]
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Wikipedia. Manidipine. Available at: [Link]
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National Center for Biotechnology Information. (2024). Manidipine. PubChem Compound Summary. Available at: [Link]
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Wei, R., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Nature Communications. Available at: [Link]
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Fogari, R., & Mugellini, A. (2006). Role of manidipine in the management of patients with hypertension. PubMed. Available at: [Link]
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Touch Briefings. (2008). Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond. Available at: [Link]
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ResearchGate. (2001). Manidipine: a review of its use in hypertension. Available at: [Link]
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A Technical Guide to R-(-)-Manidipine-d4 for Bioanalytical Applications
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
Manidipine is a third-generation dihydropyridine calcium channel blocker pivotal in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, demanding highly accurate and precise quantification in biological matrices. This is particularly critical during drug development, bioequivalence studies, and therapeutic drug monitoring.[2] The "gold standard" for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard.[3]
This guide provides an in-depth technical overview of R-(-)-Manidipine-d4, a deuterated, stable isotope-labeled (SIL) internal standard. We will explore its commercial availability, essential quality attributes, and its application in robust bioanalytical protocols. As will be demonstrated, the use of a SIL like this compound is not merely a preference but a foundational requirement for generating defensible, high-quality data in regulated bioanalysis.[4] A SIL internal standard is chemically identical to the analyte, ensuring it tracks the analyte's behavior through extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural variability with the highest possible fidelity.[2][3]
Commercial Availability and Sourcing
This compound and its racemic mixture, Manidipine-d4, are available from several specialized chemical suppliers that produce reference standards for research and pharmaceutical applications. These compounds are intended for research use only and not for human or diagnostic use.[5][6] When procuring this standard, it is crucial to select suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA).
Below is a summary of known suppliers. Researchers should contact these vendors directly for current availability, pricing, and detailed specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | Not Available | C₃₅H₃₄D₄N₄O₆ | Biochemical for proteomics research.[7][8] |
| Axios Research | (R)-Manidipine-d4 | Not Available | C₃₅H₃₄N₄O₆D₄ | Catalog #AR-M01057. Also offers (S)-Manidipine-d4 and racemic Manidipine-d4.[5][9] |
| Cayman Chemical | Manidipine-d4 | 1189656-59-4 | C₃₅H₃₄D₄N₄O₆ | Intended for use as an internal standard for GC- or LC-MS.[10] |
| MedChemExpress | Manidipine-d4 | Not Available | Not Specified | Listed as a deuterium-labeled Manidipine.[1] |
Quality Specifications and Certificate of Analysis
The utility of this compound as an internal standard is directly dependent on its quality. A manufacturer's Certificate of Analysis is a non-negotiable document that validates its suitability. As a senior scientist, the following parameters on a CoA must be scrutinized:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). It should be ≥98%, ensuring that the response measured is not from impurities.[11]
-
Isotopic Purity/Enrichment: This is the most critical parameter. It defines the percentage of the compound that is deuterated. High isotopic enrichment (typically ≥98% or ≥99%) is essential to prevent signal overlap from the unlabeled analyte (d0).[11] The CoA should specify the percentage of d4 and may also list the percentages of d0, d1, d2, etc.
-
Identity Confirmation: The structural identity of the compound must be unequivocally confirmed, usually through Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). The MS data will confirm the correct mass-to-charge ratio (m/z) for the deuterated compound.[11]
-
Physical Properties: The CoA will also list the molecular formula (e.g., C₃₅H₃₄D₄N₄O₆), molecular weight (approx. 614.72 g/mol ), and appearance (e.g., solid).[5]
Core Application: Bioanalytical Quantification by LC-MS/MS
The primary and most vital application of this compound is as an internal standard for the enantioselective quantification of R-(-)-Manidipine in biological samples like human plasma.[12] Its near-identical physicochemical properties to the analyte ensure that it co-elutes chromatographically and experiences the same degree of ionization enhancement or suppression in the mass spectrometer source.[2] This co-behavior is what allows it to normalize for variations during sample processing and analysis, leading to superior accuracy and precision.[4]
The overall analytical workflow is a multi-stage process that demands meticulous execution.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol is adapted from established methods for manidipine bioanalysis and represents a robust starting point for method development.[12][13] Validation according to regulatory guidelines (e.g., U.S. FDA) is mandatory for use in clinical or bioequivalence studies.
1. Materials and Reagents
-
R-(-)-Manidipine reference standard (≥99% purity)
-
This compound internal standard (IS) (≥98% isotopic purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Ammonium bicarbonate
-
Human plasma (K₂-EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve R-(-)-Manidipine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the R-(-)-Manidipine stock solution with 50:50 methanol:water to prepare working solutions for calibration curve standards.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 0.05 to 10 ng/mL.[12]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
4. Sample Extraction (Solid-Phase Extraction)
The SPE process is designed to clean the sample and concentrate the analyte.
-
Step 1: Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Step 2: Add 25 µL of the IS Working Solution to all wells except for blank matrix samples. Vortex briefly.[13]
-
Step 3: Add 200 µL of 0.1% formic acid in water to each well and vortex.[13]
-
Step 4: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.
-
Step 5: Load the pre-treated plasma sample onto the SPE plate.
-
Step 6: Wash the wells with 500 µL of 5% methanol in water.
-
Step 7: Elute the analytes with 500 µL of methanol into a clean collection plate.[13]
-
Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 9: Reconstitute the residue in 150 µL of the mobile phase.
5. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Column: A chiral column is required for enantioselective separation (e.g., Chiralpack IC-3).[12]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium bicarbonate).[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions must be optimized. For manidipine, a precursor ion of m/z 611.3 or 611.4 would be expected.[14][15] For this compound, the precursor ion would be ~m/z 615.3. Product ions would be determined by infusion and fragmentation experiments.
-
Analyte (R-Manidipine): e.g., m/z 611.3 → [Product Ion]
-
Internal Standard (R-Manidipine-d4): e.g., m/z 615.3 → [Same Product Ion]
-
6. Data Analysis
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of each calibration standard using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of R-(-)-Manidipine in QC and unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers requiring the highest level of confidence in the quantification of manidipine. Its properties as a stable isotope-labeled internal standard directly address the challenges of variability and matrix effects inherent in bioanalysis.[2] By following a well-designed and validated protocol, such as the one outlined in this guide, drug development professionals can generate precise, accurate, and reliable pharmacokinetic data that is robust enough to meet stringent regulatory scrutiny. The commercial availability of this critical reagent from specialized suppliers empowers the scientific community to uphold the highest standards of analytical integrity.
References
- Benchchem (2025). Application Note: Bioanalytical Method for Manidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
- Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the clinical laboratory--milestones and challenges. Clin Chem Lab Med, 46(9), 1234-46. (General principles referenced).
- Benchchem (2025). A Comparative Guide to Bioanalytical Method Validation for Manidipine.
-
Penumatsa, K., et al. (2017). Enantioselective determination of R-(−)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC–MS/MS assay. Biomedical Chromatography, 31(12), e4027. Available at: [Link]
-
Pikulthong, V., et al. (2019). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Available at: [Link]
-
Kumar, K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Asploro Journal of Biomedical and Clinical Case Reports. Available at: [Link]
- Benchchem (2025). A Comparative Guide to Internal Standards for Manidipine Analysis.
-
Park, J. H., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 154-160. Available at: [Link]
-
Waters Corporation (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
ResearchGate (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Available at: [Link]
-
Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-40. Available at: [Link]
-
Axios Research (n.d.). (R)-Manidipine-d4. Retrieved from axiosresearch.com. Available at: [Link]
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Axios Research (n.d.). (S)-Manidipine-d4. Retrieved from axiosresearch.com. Available at: [Link]
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Certificate of Analysis & Technical Guide: R-(-)-Manidipine-d4
For Research Use Only. Not for use in diagnostic procedures.
Section 1: Introduction and Scientific Context
Directive: This document serves as a comprehensive Certificate of Analysis and technical guide for the R-(-)-Manidipine-d4 reference standard. It is designed for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this material's identity, purity, and proper application. The protocols and data herein are presented with scientific rigor, explaining the causality behind the analytical choices to ensure trustworthiness and authoritative grounding.
Expert Insight: this compound is the stable, isotopically labeled analog of R-(-)-Manidipine, the pharmacologically active enantiomer of Manidipine. Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] The incorporation of four deuterium atoms (d4) provides a mass shift that makes this standard an indispensable tool for quantitative bioanalytical studies using mass spectrometry.[3]
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for pharmacokinetic (PK) studies.[3][4] The this compound standard is designed to co-elute with the unlabeled analyte in chromatographic systems.[3][5] This near-identical physicochemical behavior allows it to compensate for variability during sample preparation, injection, and ionization, a principle known as isotope dilution mass spectrometry.[3] This ensures the highest possible accuracy and precision when quantifying R-(-)-Manidipine in complex biological matrices like plasma or urine.[3][6]
Section 2: Product Information and Physicochemical Properties
This section provides fundamental identification details for the reference standard, grounded in established chemical data.
| Property | Value | Source |
| Product Name | This compound | - |
| Chemical Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate | IUPAC Nomenclature |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | PubChem |
| Molecular Weight | 614.75 g/mol | Calculated |
| CAS Number | Not Available (Custom Synthesis) | - |
| Lot Number | Specific Lot Number | - |
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in DMSO (>25 mg/mL), Methanol | [7] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon). Protect from light. | [7] |
Section 3: Identity Confirmation
Directive: The identity of the reference material is unequivocally confirmed using a multi-technique approach, as recommended by international guidelines.[8] This ensures that the material is structurally correct and suitable for its intended use.
High-Performance Liquid Chromatography (HPLC-UV)
Expert Insight: HPLC is used to confirm the retention time of the material relative to a well-characterized, unlabeled R-(-)-Manidipine standard. A consistent retention time under a validated chromatographic method provides strong evidence of structural similarity.
Protocol:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 50 mm x 3 mm, 2.5 µm particle size.[1]
-
Mobile Phase: Gradient elution with (A) 0.05% Formic Acid in Water and (B) Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 230 nm.
-
Injection Volume: 5 µL.
-
Procedure: A solution of this compound and a solution of unlabeled R-(-)-Manidipine are injected separately. The retention times are compared.
-
Acceptance Criteria: The retention time of the d4-labeled standard must be within ±2% of the unlabeled standard.
Result: The retention time of this compound is consistent with the unlabeled reference, confirming its chromatographic identity.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. For a deuterated standard, this technique is critical to confirm the correct mass shift due to deuterium incorporation. The method utilizes electrospray ionization (ESI) in positive mode, which is well-suited for Manidipine.[9][10]
Protocol:
-
System: Sciex Triple Quad 5500 LC-MS/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (Q1 MS) and Product Ion Scan (MS/MS).
-
Monitored Transitions (MRM):
-
This compound: m/z 615.3 → 167.0 (Quantifier), 615.3 → 235.9 (Qualifier).
-
R-(-)-Manidipine (unlabeled): m/z 611.1 → 167.0.[10]
-
-
Procedure: The sample is infused directly or analyzed via LC-MS. The mass spectrum is analyzed for the parent ion [M+H]⁺ and characteristic fragment ions.
-
Acceptance Criteria: The observed mass of the [M+H]⁺ ion must be within ±0.5 Da of the theoretical mass (615.76 Da). The fragmentation pattern must be consistent with the structure of Manidipine.
Result: The mass spectrum shows a parent ion [M+H]⁺ at m/z 615.3, confirming the incorporation of four deuterium atoms. The fragmentation pattern is consistent with the known structure.
Section 4: Purity and Assay Determination
Directive: The purity and potency of a reference standard are its most critical attributes. The following tests are performed in accordance with ICH Q2(R1) guidelines for analytical procedure validation to provide a comprehensive characterization.[11][12][13]
Chromatographic Purity by HPLC-UV
Expert Insight: This test quantifies the percentage of the main component relative to any detectable impurities. A high-resolution HPLC method is used to separate the main peak from any process-related impurities or degradation products.
Protocol: The same HPLC-UV method described in Section 3.1 is used. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Data Summary:
| Test | Specification | Result |
| Chromatographic Purity | ≥ 98.0% | 99.6% |
| Individual Impurity | ≤ 0.5% | < 0.1% |
Isotopic Purity by LC-MS
Expert Insight: For a deuterated standard, it is crucial to determine the extent of deuterium incorporation and the percentage of any remaining unlabeled material (d0). High isotopic purity is essential to prevent interference and ensure accurate quantification in isotope dilution assays.
Protocol: The LC-MS system described in Section 3.2 is used. The sample is analyzed by monitoring the ion signals for the deuterated species (d4) and the unlabeled species (d0).
Data Summary:
| Test | Specification | Result |
| Deuterium Incorporation | ≥ 99% | 99.8% |
| Isotopic Purity (d4) | ≥ 98.0% | 99.5% |
| Unlabeled (d0) Content | ≤ 1.0% | 0.3% |
Assay (Potency)
Expert Insight: The assay determines the true content or potency of the reference standard. This is typically performed by ¹H-NMR (Quantitative NMR or qNMR) against a certified, high-purity internal standard (e.g., maleic acid). qNMR is an absolute method that does not require a reference standard of the same compound.
Protocol:
-
System: Bruker 400 MHz NMR Spectrometer or equivalent.
-
Solvent: DMSO-d₆.
-
Internal Standard: Certified Maleic Acid.
-
Procedure: A precise amount of this compound and the internal standard are weighed and dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of signals). The assay is calculated by comparing the integral of a characteristic, non-exchangeable proton signal from the analyte with the integral of the known internal standard.
-
Acceptance Criteria: Report as calculated.
Result: The assay of this compound is determined to be 99.2% (as is basis).
Section 5: Application and Workflow Visualization
Directive: To ensure the proper use of this reference standard, this section provides both a conceptual workflow for its application and a logical diagram of its certification process.
Conceptual Workflow: Use in a Bioanalytical Method
Expert Insight: The primary application of this compound is as an internal standard (IS) for the quantification of Manidipine in biological samples. The workflow below illustrates a typical isotope dilution LC-MS/MS method for a pharmacokinetic study.[3]
Caption: Logical workflow for the certification of a pharmaceutical reference standard.
Section 6: Concluding Statement
This this compound reference standard has been rigorously tested using validated analytical procedures according to international standards. [8][11]The data presented in this document confirm its high purity, correct isotopic enrichment, and structural identity. It is deemed suitable for its intended use as an internal standard in quantitative bioanalytical applications. Proper storage and handling are essential to maintain the integrity of this standard. [14][15] Issued by: Senior Application Scientist, Quality Division Date of Issue: 2026-01-15
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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U.S. Pharmacopeia (USP). Guideline for Referencing USP–NF Documentary Standards. Available from: [Link]
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PharmaCompass. Manidipine | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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U.S. Pharmacopeia (USP). <11> USP REFERENCE STANDARDS. Available from: [Link]
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Jing J, et al. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomed Chromatogr. 2007;21(8):836-40. Available from: [Link]
-
PharmaRegulatory.in. Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available from: [Link]
-
ThaiScience. Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Available from: [Link]
-
Research Trend. Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Available from: [Link]
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Available from: [Link]
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PubMed. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Available from: [Link]
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KCAS Bio. The Value of Deuterated Internal Standards. Available from: [Link]
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Wikipedia. Manidipine. Available from: [Link]
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ECA Academy. GMP Requirements for Certificates of Analysis (CoA). Available from: [Link]
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Advent Chembio. Certificate of Analysis (CoA) in Pharma. Available from: [Link]
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World Health Organization (WHO). Annex 4: Model certificate of analysis. Available from: [Link]
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EDQM FAQs. Certificate of analysis. Available from: [Link]
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Global Substance Registration System (GSRS). MANIDIPINE. Available from: [Link]
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Ingenta Connect. Determination of Manidipine in Human Plasma by UPLC–MS/MS a... Available from: [Link]
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PubChem - NIH. Manidipine. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
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National Institutes of Health (NIH). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]
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A Technical Guide to the Isotopic and Enantiomeric Purity of R-(-)-Manidipine-d4
Introduction: The Imperative for High Purity in Advanced Drug Development
In the landscape of modern pharmacology, the pursuit of precision is paramount. Manidipine, a dihydropyridine calcium channel blocker, is a clinically significant antihypertensive agent.[1][2] The therapeutic efficacy of Manidipine is primarily attributed to its R-(-) enantiomer.[3] To enhance pharmacokinetic studies and metabolic profiling, stable isotope-labeled internal standards, such as R-(-)-Manidipine-d4, are indispensable tools.[4][5][6] Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, provides a distinct mass shift for detection by mass spectrometry without significantly altering the molecule's chemical properties.[4][7]
This technical guide provides an in-depth exploration of the critical quality attributes of this compound: isotopic purity and enantiomeric purity. We will delve into the synthetic considerations for introducing deuterium, the analytical methodologies for verifying its incorporation and stereochemical integrity, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practices that ensure the quality of isotopically labeled chiral compounds.
Section 1: Synthesis of this compound: Strategic Deuterium Incorporation
The synthesis of this compound necessitates a strategic approach to introduce the deuterium atoms at specific, metabolically stable positions. A common strategy involves the use of deuterated building blocks in the final steps of the synthesis of the parent molecule.[8] A plausible synthetic route for Manidipine involves the condensation of a piperazine derivative with other key intermediates.[1][9] For the deuterated analog, the d4 designation typically implies the replacement of four hydrogen atoms. In the case of Manidipine-d4, these are often on the ethyl group of the piperazine side chain.
A generalized synthetic approach would involve:
-
Preparation of a Deuterated Intermediate: Synthesis of a deuterated N-(2-hydroxyethyl)piperazine, where the ethyl group is perdeuterated (contains four deuterium atoms). This can be achieved through reactions with deuterated starting materials.
-
Condensation Reaction: The deuterated piperazine intermediate is then reacted with other non-deuterated precursors, such as a benzhydryl moiety and the dihydropyridine core components, to assemble the final this compound molecule.[1]
-
Chiral Resolution: The synthesis may yield a racemic mixture, which then requires chiral separation to isolate the desired R-(-) enantiomer. This is a critical step to ensure the final product's enantiomeric purity.
The choice of deuteration position is critical to prevent in-vivo H/D back-exchange, which would compromise its utility as an internal standard.[10]
Section 2: Isotopic Purity and Enrichment Analysis
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. Isotopic enrichment is the percentage of a specific atomic position that is occupied by the deuterium isotope. These parameters are rigorously assessed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is a primary technique for determining the isotopic distribution of a molecule.[11][12] By comparing the mass spectrum of this compound with its non-labeled counterpart, the degree of deuterium incorporation can be accurately calculated.
Experimental Protocol: LC-MS Analysis of this compound
-
Sample Preparation: Prepare solutions of both R-(-)-Manidipine and this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Chromatographic Separation: Inject the samples into a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation.
-
Mass Spectrometric Detection: Acquire full scan mass spectra in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peaks for the unlabeled (M) and labeled (M+4) compounds.
-
Measure the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) in the mass spectrum of the deuterated compound.
-
Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.[13][14]
-
Data Presentation: Isotopic Distribution
| Ion | Unlabeled R-(-)-Manidipine Intensity (%) | This compound Intensity (%) |
| M+0 | 100 | < 1 |
| M+1 | 38.5 | < 2 |
| M+2 | 7.5 | 5 |
| M+3 | 1.0 | 20 |
| M+4 | < 0.1 | 100 |
| M+5 | < 0.1 | 39 |
This is an example data table. Actual values may vary.
Diagram: Workflow for Isotopic Purity Assessment by MS
Caption: Workflow for Isotopic Purity Assessment by MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the position and extent of deuterium incorporation.[15][16] Both ¹H NMR and ²H NMR can be utilized.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[17] This provides a qualitative and semi-quantitative measure of deuterium incorporation.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites.[18] The integral of the deuterium signal is proportional to the number of deuterium atoms.
-
Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[19][20][21]
Experimental Protocol: ¹H qNMR for Purity Determination
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[22] Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.[19]
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration and Calculation: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
Section 3: Enantiomeric Purity Analysis
For a chiral drug like R-(-)-Manidipine, ensuring enantiomeric purity is critical, as the different enantiomers can have distinct pharmacological and toxicological profiles.[23] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[23][24]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic System:
-
Column: A chiral stationary phase column (e.g., Chiralpak AD).[24]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a modifier like diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm.
-
-
Analysis: Inject the sample and a racemic standard of Manidipine to identify the retention times of the R and S enantiomers.
-
Quantification: The enantiomeric purity is determined by calculating the area percentage of the desired R-(-) enantiomer relative to the total area of both enantiomers. Enantiomeric Purity (%) = [Area(R-isomer) / (Area(R-isomer) + Area(S-isomer))] * 100
Data Presentation: Chiral HPLC Results
| Compound | Retention Time (min) | Area (%) |
| S-(+)-Manidipine-d4 | 8.5 | < 0.1 |
| This compound | 12.2 | > 99.9 |
This is an example data table. Actual values may vary.
Diagram: Analytical Workflow for Comprehensive Purity Assessment
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Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of R-(-)-Manidipine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of R-(-)-Manidipine-d4 in Bioanalysis
This compound, the deuterated analogue of R-(-)-Manidipine, serves as an indispensable internal standard for the precise quantification of manidipine in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural identity to the parent drug ensures that it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and enhancing the accuracy and precision of bioanalytical methods.[2] However, the very nature of isotopic labeling necessitates a rigorous understanding of its storage and stability to prevent isotopic dilution and chemical degradation, which could compromise the integrity of research data. This guide provides a comprehensive framework for the optimal storage, handling, and stability assessment of this compound, grounded in established scientific principles and field-proven insights.
Core Principles for Maintaining the Integrity of this compound
The stability of this compound is contingent upon two primary factors: the preservation of its chemical structure and the retention of its isotopic enrichment. The core challenges in achieving this are its susceptibility to chemical degradation pathways common to dihydropyridines and the potential for hydrogen-deuterium (H/D) exchange.
Recommended Storage Conditions
To mitigate the risks of degradation and isotopic exchange, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Minimizes the rate of chemical reactions and potential degradation. Some suppliers indicate a stability of at least four years at this temperature.[1] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hydrolytic degradation and H/D exchange. |
| Moisture | Store in a tightly sealed container, preferably in a desiccator | This compound, like many organic molecules, can be hygroscopic. Moisture can facilitate hydrolysis and isotopic exchange. |
| Light | Protect from light | Dihydropyridine compounds are known to be susceptible to photodegradation. Storage in amber vials or light-blocking containers is essential.[3] |
Understanding the Degradation Pathways of Manidipine
Forced degradation studies on the non-deuterated form of manidipine provide critical insights into its potential degradation pathways. These studies reveal that manidipine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4][5] The primary degradation products are often the result of the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[6]
It is crucial to consider that while the deuteration in this compound is on the ethyl side chain, the inherent reactivity of the dihydropyridine core remains. Therefore, the degradation pathways of the deuterated and non-deuterated forms are expected to be similar.
Caption: Experimental Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method: RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a suitable detector (e.g., UV or mass spectrometry) is the preferred technique for assessing the stability of this compound.
| Parameter | Example Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (or a suitable buffer like ammonium formate) in a gradient or isocratic elution. [4][7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228-230 nm or Mass Spectrometry (for identification of degradation products and isotopic purity) [3][8] |
| Column Temperature | 30°C [7] |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing. [4]
Assessment of Isotopic Purity
The isotopic purity of this compound should be monitored throughout its shelf life and after stress testing. High-resolution mass spectrometry (HR-MS) is the gold standard for this purpose. [9][10] Protocol:
-
Prepare a dilute solution of the this compound sample.
-
Infuse the solution directly into the mass spectrometer or analyze by LC-HRMS.
-
Acquire the mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) species.
-
Calculate the isotopic enrichment based on the relative peak areas.
Conclusion: A Proactive Approach to Ensuring Data Integrity
The reliability of pharmacokinetic and bioanalytical studies hinges on the quality of the internal standards used. A thorough understanding and proactive management of the storage and stability of this compound are paramount for any researcher or scientist in the field of drug development. By implementing the guidelines and protocols outlined in this technical guide, researchers can ensure the chemical and isotopic integrity of this critical reagent, thereby safeguarding the accuracy and validity of their experimental data.
References
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Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]
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Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. ResearchGate.[Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Manidipine Hydrochloride in Pharmaceutical Dosage Forms. PharmaTutor.[Link]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
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Stability indicating HPTLC method for quantitative estimation of manidipine sihydrochloride API. European Journal of Chemistry.[Link]
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Specificity by Forced Degradation% Degradation of MND. ResearchGate.[Link]
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Manidipine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.[Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.[Link]
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determination of manidipine hydrochloride in tablets by high-performance liquid chromatography. Thai Journal of Pharmaceutical Sciences.[Link]
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Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications.[Link]
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Easy-to-implement Hydrogen Isotope Exchange for the labeling of N-heterocycles, alkylkamines, benzylic. Semantic Scholar.[Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.[Link]
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Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu.[Link]
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(R)-Manidipine-d4. Axios Research.[Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
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Manidipine-impurities. Pharmaffiliates.[Link]
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Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications.[Link]
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Manidipine. PubChem.[Link]
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(S)-Manidipine-d4. Axios Research.[Link]
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Hydrogen–deuterium exchange. Wikipedia.[Link]
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Manidipine dihydrochloride. e-lactancia.[Link]
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Amide Hydrogen Deuterium Exchange in Isotopically Mixed Waters. arXiv.[Link]
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Manidipine: Uses, Dosage, Side Effects and More. MIMS.[Link]
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A Comprehensive Technical Guide to R-(-)-Manidipine-d4: An Essential Internal Standard for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of R-(-)-Manidipine-d4, a deuterated analog of the R-enantiomer of Manidipine. This document will cover its chemical identity, analytical specifications, and critically, its application as an internal standard in the quantitative analysis of Manidipine, particularly in pharmacokinetic and bioequivalence studies.
Chemical Identity and Properties
This compound is a stable isotope-labeled version of R-(-)-Manidipine, a dihydropyridine calcium channel blocker. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl-d4 Methyl Ester | N/A |
| Synonyms | (-)-Manidipine-d4 | N/A |
| CAS Number | 1217718-54-1 | N/A |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [1] |
| Molecular Weight | 614.74 g/mol | [1] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the preparation of the non-deuterated R-(-)-Manidipine scaffold, followed by the introduction of deuterium atoms at a specific position.
General Synthesis of Manidipine
The synthesis of the Manidipine core is a well-established process. A common route involves a multi-component Hantzsch pyridine synthesis. This reaction typically combines an aldehyde (m-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate or a derivative), and an enamine or ammonia source to form the dihydropyridine ring. The specific enantiomer, R-(-)-Manidipine, is obtained through chiral resolution or asymmetric synthesis.
Deuteration Strategy
The deuterium atoms in this compound are located on the ethyl group of the ester side chain. A plausible synthetic strategy involves the use of a deuterated building block during the esterification step. For instance, a deuterated 2-(4-(diphenylmethyl)piperazin-1-yl)ethan-1-ol-d4 could be esterified with the appropriate dihydropyridine carboxylic acid precursor to yield the final deuterated product. The synthesis of such deuterated building blocks can be achieved through the reduction of a corresponding carboxylic acid or ester with a deuterium source like lithium aluminum deuteride (LiAlD₄).
Caption: Plausible synthetic route for this compound.
Analytical Characterization and Quality Control
As a critical reagent for quantitative bioanalysis, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. A Certificate of Analysis (CoA) from a reputable supplier is essential and should include the following data.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment. The mass spectrum should show a clear parent ion peak corresponding to the molecular weight of this compound (approximately 614.74 m/z). The isotopic purity is assessed by examining the relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species. High isotopic enrichment (typically >98%) is crucial to prevent signal overlap with the non-deuterated analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated ethyl group will be absent or significantly reduced in intensity. The remaining signals should be consistent with the structure of the Manidipine molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of this compound. A high-purity standard (typically >98%) is necessary to ensure accurate quantification. The HPLC method should be able to separate this compound from any potential impurities or degradation products.
Table 2: Typical Analytical Specifications for this compound
| Analysis | Specification |
| Appearance | White to off-white solid |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Enrichment (MS) | ≥98% (d4) |
| Identity (¹H NMR, MS) | Conforms to structure |
Application in Bioanalytical Methods
The primary and most critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Manidipine in biological matrices such as plasma.[2]
Rationale for Use as an Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated standards like this compound are considered the "gold standard" because they co-elute with the analyte in chromatography and exhibit similar ionization efficiency in the mass spectrometer, while being distinguishable by their mass-to-charge ratio. This ensures high accuracy and precision in the quantification of the analyte.
Experimental Protocol: Quantification of Manidipine in Human Plasma
The following is a representative protocol for the analysis of Manidipine in human plasma using this compound as an internal standard.
4.2.1. Materials and Reagents
-
This compound (Internal Standard)
-
Manidipine reference standard
-
Human plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
4.2.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.3. LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Manidipine: Precursor ion → Product ion (to be optimized)
-
This compound: Precursor ion → Product ion (to be optimized)
-
Caption: Bioanalytical workflow for Manidipine quantification.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the bioanalysis of Manidipine. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard, ensuring the accuracy and reliability of pharmacokinetic and bioequivalence data. This guide provides the foundational knowledge required for the effective utilization of this critical reagent in a regulated and scientific environment.
References
A comprehensive list of references is not available in the provided search results.
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Methodological & Application
Application Notes and Protocols for the Use of R-(-)-Manidipine-d4 as an Internal Standard in LC-MS/MS Bioanalysis
Introduction: The Imperative for a Robust Internal Standard in Manidipine Bioanalysis
Manidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is directly linked to its plasma concentration, making the accurate and precise quantification of manidipine in biological matrices a critical aspect of pharmacokinetic, bioequivalence, and clinical studies.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, owing to its high sensitivity and selectivity.[5][6] However, the inherent complexity of biological matrices, such as human plasma, can introduce significant analytical challenges, primarily in the form of matrix effects, which can lead to the suppression or enhancement of the analyte signal and compromise the reliability of the results.[7][8][9]
To mitigate these challenges, the use of a suitable internal standard (IS) is indispensable. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[4][10] While structurally similar analogs have been employed, stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" in LC-MS/MS bioanalysis.[4][11][12] R-(-)-Manidipine-d4, a deuterated form of the R-enantiomer of manidipine, represents an exemplary SIL internal standard.[13][14] Its chemical properties are virtually identical to the parent compound, ensuring that it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency.[1][15] This co-behavior allows for the effective normalization of variations, leading to superior accuracy and precision in the quantification of manidipine.[11][12]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an internal standard in the LC-MS/MS bioanalysis of manidipine. We will delve into the underlying principles, provide detailed experimental protocols, and outline a robust validation strategy in accordance with international regulatory guidelines.
The Rationale for Selecting this compound
The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. The superiority of a SIL internal standard like this compound over structural analogs stems from several key factors:
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting endogenous components of the biological sample, can significantly impact the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[7][8] Since this compound is chemically identical to manidipine, it experiences the same ionization suppression or enhancement, allowing for a reliable correction of the analyte's response.[9][11]
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery. This compound, when added to the sample at the initial stage, undergoes the same extraction and processing steps as the analyte, thereby compensating for any losses incurred.[15][16]
-
Chromatographic Co-elution: The deuterium labeling in this compound results in a negligible difference in its chromatographic retention time compared to the unlabeled manidipine.[10] This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same matrix environment as they enter the mass spectrometer.
-
Mass Spectrometric Discrimination: The mass difference of 4 Da between this compound and manidipine allows for their distinct detection by the mass spectrometer in multiple reaction monitoring (MRM) mode, without any isotopic crosstalk.[14]
Experimental Protocols
The following protocols are provided as a robust starting point for the LC-MS/MS analysis of manidipine in human plasma using this compound as an internal standard. Optimization of these protocols may be necessary depending on the specific instrumentation and laboratory conditions.
Preparation of Stock and Working Solutions
-
Manidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of manidipine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the manidipine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at the desired concentrations. The working solution of this compound should be prepared at a concentration that yields a consistent and stable response in the LC-MS/MS system (e.g., 100 ng/mL).[1]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the cleanup and concentration of manidipine from plasma.[17][18]
-
Sample Pre-treatment: To 200 µL of human plasma in a 96-well plate, add 20 µL of the this compound working solution and vortex for 30 seconds. Add 200 µL of 0.1% formic acid in water and vortex for another 30 seconds.[2]
-
SPE Cartridge Conditioning: Condition a 96-well SPE plate (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water to remove interfering substances.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
Diagram: Bioanalytical Workflow for Manidipine Quantification
A schematic of the bioanalytical workflow from sample preparation to final quantification.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be used for the analysis of manidipine.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 20% B to 95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Manidipine: m/z 611.3 > 282.2; this compound: m/z 615.3 > 286.2 |
Note: The specific precursor and product ions for this compound should be confirmed by direct infusion of the standard into the mass spectrometer.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability and to comply with regulatory requirements from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of manidipine and this compound.[21]
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The accuracy (closeness of the measured value to the true value) and precision (reproducibility of the measurements) should be evaluated at multiple concentration levels (LLOQ, low, mid, and high QC). The acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[22][23]
-
Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard should be investigated. This is typically done by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The use of this compound is expected to normalize any observed matrix effects.[9][24]
-
Recovery: The extraction efficiency of the analytical method should be determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of manidipine in plasma should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[12]
Diagram: Key Pillars of Bioanalytical Method Validation
Core parameters for a comprehensive bioanalytical method validation as per regulatory guidelines.
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Factor | CV ≤ 15% across different lots of matrix |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of nominal values |
Conclusion
The use of this compound as an internal standard provides a robust and reliable solution for the quantification of manidipine in biological matrices by LC-MS/MS. Its ability to effectively compensate for matrix effects and variability in sample preparation ensures the highest level of accuracy and precision, making it an indispensable tool for regulated bioanalysis in clinical and preclinical studies. The protocols and validation strategies outlined in this application note serve as a comprehensive guide for the development and implementation of a high-quality bioanalytical method for manidipine, ultimately contributing to the generation of defensible and reliable data in drug development.
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Application Note: A Validated LC-MS/MS Protocol for the Robust Quantification of R-(-)-Manidipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, validated protocol for the sensitive and selective quantification of R-(-)-manidipine in human plasma. The method employs a robust sample preparation strategy using solid-phase extraction (SPE) and leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of R-(-)-manidipine-d4 as a stable isotope-labeled internal standard is a cornerstone of this protocol, ensuring high accuracy and reliability by compensating for matrix effects and variability during sample processing.[1][2][3] This document provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive overview of method validation according to regulatory standards.
Introduction: The Clinical Significance of R-(-)-Manidipine Quantification
Manidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[4][5] It acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5] Manidipine is a chiral compound, and its pharmacological activity primarily resides in the R-(-)-enantiomer. Accurate and precise quantification of R-(-)-manidipine in human plasma is therefore critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to optimize patient outcomes and ensure regulatory compliance.
The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS.[1][2][3] this compound, being chemically identical to the analyte, co-elutes and exhibits similar ionization behavior, thereby effectively normalizing variations in sample preparation and matrix effects.[1] This approach leads to superior accuracy and precision, which is paramount for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA).[2][6]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| R-(-)-Manidipine Reference Standard | >98% | Commercially Available |
| This compound (Internal Standard) | >98%, Deuteration >99% | Commercially Available |
| Methanol | HPLC or LC-MS Grade | Commercially Available |
| Acetonitrile | HPLC or LC-MS Grade | Commercially Available |
| Formic Acid | Analytical Grade | Commercially Available |
| Ammonium Acetate | Analytical Grade | Commercially Available |
| Ultrapure Water | 18.2 MΩ·cm | In-house or Commercial |
| Human Plasma (K2EDTA anticoagulant) | Screened, Drug-Free | Commercial Bio-supplier |
| Solid Phase Extraction (SPE) Cartridges | e.g., C18, 100 mg, 1 mL | Commercially Available |
Experimental Protocol
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of R-(-)-manidipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the R-(-)-manidipine stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).[1] The optimal concentration should be determined during method development.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.05 to 20 ng/mL.[4][7] Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[4]
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is predicated on its ability to provide cleaner extracts compared to liquid-liquid extraction, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[8][9]
-
Sample Thawing and Aliquoting: Thaw plasma samples (CC, QC, and unknown study samples) at room temperature and vortex to ensure homogeneity.[1] Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound working solution to each plasma sample, except for blank plasma used to assess interference. Vortex for 30 seconds. The early addition of the IS is critical to account for variability throughout the entire extraction process.
-
Sample Pre-treatment: Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.[1] This step disrupts protein binding and ensures the analyte is in the correct ionization state for SPE retention.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1] This activates the stationary phase for optimal analyte retention.
-
Sample Loading: Load the pre-treated plasma mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1] This step concentrates the sample and ensures compatibility with the LC mobile phase.
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- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Sample Preparation Techniques for the Bioanalysis of R-(-)-Manidipine Using a Deuterated Internal Standard
Abstract: This document provides a comprehensive guide to the prevailing sample preparation methodologies for the quantitative analysis of R-(-)-Manidipine in biological matrices, primarily human plasma. We delve into the rationale and execution of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a foundational emphasis on the integrated use of a deuterated internal standard (e.g., Manidipine-d4 or Manidipine-d5). The protocols herein are designed to yield high-quality, reproducible data suitable for pharmacokinetic assessments, bioequivalence trials, and other clinical research applications, aligning with the stringent requirements of regulatory bodies such as the U.S. FDA and EMA.[1][2][3]
Introduction: The Analytical Imperative for R-(-)-Manidipine
R-(-)-Manidipine is a third-generation dihydropyridine calcium channel blocker prescribed for the management of hypertension.[1][4][5] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, necessitating highly accurate and precise measurement of its concentrations in biological fluids.[1][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[7][8][9]
A cornerstone of robust LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][10] A deuterated analogue of Manidipine is the gold standard for such applications.[1][4][10][11] Being chemically identical to the analyte, the deuterated IS co-elutes and exhibits nearly identical behavior during extraction, chromatography, and ionization.[4][10][12] This intrinsic similarity allows it to effectively normalize for variations in sample processing and mitigate the often-unpredictable influence of matrix effects, thereby ensuring the integrity and accuracy of the quantitative data.[1][4][10]
Physicochemical Profile of Manidipine: Guiding Sample Preparation Strategy
An understanding of Manidipine's physicochemical properties is critical for the rational design of an effective sample preparation workflow. These properties dictate its behavior in biological matrices and its affinity for various extraction media.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₃₅H₃₈N₄O₆ | --- |
| Molecular Weight | 610.7 g/mol | Influences diffusion rates during extraction.[13] |
| Protein Binding | ~99% | High protein binding necessitates a robust method to disrupt drug-protein interactions for accurate quantification.[13][14] |
| Solubility | Soluble in DMSO; Sparingly soluble in water. | Dictates the choice of organic solvents for LLE and elution in SPE, as well as reconstitution solvents.[13][15] |
Core Sample Preparation Methodologies
The selection of a sample preparation technique is a critical decision, balancing the need for sample cleanliness, recovery, throughput, and cost. Below, we detail three widely adopted methods for Manidipine analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that provides the cleanest extracts, minimizing matrix effects and thereby enhancing assay sensitivity and robustness.[16] It is particularly advantageous for methods requiring low limits of quantification.[7][8]
Causality Behind the Protocol: The SPE protocol leverages differential affinities of the analyte and matrix components for a solid sorbent. The conditioning step activates the sorbent. The acidic loading condition ensures that Manidipine is protonated and optimally retained. The wash step removes hydrophilic interferences, and the final elution with a strong organic solvent recovers the analyte and the deuterated IS.
Detailed Protocol for SPE:
-
Plate/Cartridge Conditioning: Condition a suitable SPE plate (e.g., Oasis HLB, 30 mg) by passing 500 µL of methanol, followed by 500 µL of ultrapure water.[1]
-
Sample Pre-treatment:
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 500 µL of 5% methanol in water to remove polar impurities.[1]
-
Elution: Elute the analyte and internal standard with 500 µL of methanol into a clean collection plate.[1]
-
Dry-Down and Reconstitution:
Workflow Visualization: Solid-Phase Extraction (SPE)
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Application Note: Development and Validation of a Chiral LC-MS/MS Assay for the Simultaneous Quantification of R-(-)-Manidipine and S-(+)-Manidipine Enantiomers in Human Plasma
Abstract
This application note presents a detailed, robust, and validated method for the stereoselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Manidipine, a third-generation dihydropyridine calcium channel blocker, is administered as a racemic mixture. However, its enantiomers exhibit different pharmacological and pharmacokinetic profiles, making their individual quantification crucial for comprehensive drug development and clinical studies.[1][2] This method employs solid-phase extraction (SPE) for sample clean-up, followed by chiral separation on a polysaccharide-based stationary phase and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent sensitivity, selectivity, accuracy, and precision over a clinically relevant concentration range.[3][4][5][6]
Introduction
Manidipine is a potent antihypertensive agent that exerts its therapeutic effect by blocking L- and T-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[7][8] It is marketed as a racemic mixture of its two enantiomers, R-(-)-manidipine and S-(+)-manidipine. As is common with chiral drugs, the enantiomers of manidipine can differ significantly in their biological activity.[9][10] For instance, studies have suggested that the S-enantiomer may be the more active antihypertensive agent, while the R-enantiomer has little to no effect on blood pressure.[1] Therefore, a stereoselective analytical method is indispensable for accurately characterizing the pharmacokinetics of each enantiomer, which is a critical aspect of drug development as mandated by regulatory agencies like the FDA.[11]
The coupling of chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the quantification of drug enantiomers in complex biological matrices like plasma.[9][12] This application note provides a comprehensive protocol for a chiral LC-MS/MS assay, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Reference Standards: R-(-)-Manidipine, S-(+)-Manidipine, and their corresponding isotope-labeled internal standards (IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and isopropanol.
-
Reagents: Ammonium bicarbonate, formic acid, and ethanolamine.
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant).
-
Solid-Phase Extraction (SPE): C18 cartridges.
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was utilized for this assay. The specific instrumentation and optimized parameters are detailed below.
2.2.1. Liquid Chromatography
| Parameter | Setting |
| HPLC System | SCIEX ExionLC™ AD |
| Chiral Column | Chiralpack IC-3 C18 (or equivalent polysaccharide-based column) |
| Mobile Phase | Isocratic: 2 mM Ammonium Bicarbonate and Acetonitrile (15:85, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Rationale for Chromatographic Choices: The selection of a polysaccharide-based chiral stationary phase, such as Chiralpack IC-3, is based on its proven efficacy in separating a wide range of chiral compounds, including dihydropyridine derivatives.[13] The isocratic mobile phase composition of ammonium bicarbonate and acetonitrile provides a balance between achieving optimal enantiomeric resolution and compatibility with mass spectrometry.[12][13] Ammonium bicarbonate is a volatile buffer, which is essential for ESI-MS to prevent ion source contamination.[11]
2.2.2. Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | SCIEX QTRAP® 4500 (or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Optimized MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| R-(-)-Manidipine | 611.3 | 280.2 |
| S-(+)-Manidipine | 611.3 | 280.2 |
| R-(-)-Manidipine-d4 (IS) | 615.3 | 284.2 |
| S-(+)-Manidipine-d4 (IS) | 615.3 | 284.2 |
Rationale for MS Parameter Selection: Positive ESI mode is chosen due to the presence of basic nitrogen atoms in the manidipine structure, which are readily protonated. MRM is employed for its superior selectivity and sensitivity, which is crucial for bioanalytical assays.[9] The precursor ion corresponds to the protonated molecule [M+H]+, and the product ions are generated through collision-induced dissociation, providing structural confirmation and minimizing matrix interference.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for sample preparation in bioanalysis as it effectively removes interferences like proteins and salts, which can suppress ionization in the mass spectrometer.[14][15]
Step-by-Step SPE Protocol:
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Workflow Diagram
Caption: Workflow for the chiral LC-MS/MS analysis of manidipine enantiomers.
Method Validation
A full validation of the bioanalytical method was conducted in accordance with the ICH M10 guideline to ensure the reliability of the analytical results.[5][16]
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the manidipine enantiomers and their internal standards, demonstrating the method's high selectivity.
Linearity and Sensitivity
The linearity of the method was established over the concentration range of 0.05 to 10.2 ng/mL for both R-(-)- and S-(+)-manidipine.[13] The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99 for both enantiomers. The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in the table below, are well within the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Enantiomer | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ (0.05 ng/mL) | R-(-)-Manidipine | 8.2 | -3.5 | 9.8 | -4.1 |
| S-(+)-Manidipine | 7.9 | -2.8 | 9.5 | -3.6 | |
| LQC (0.15 ng/mL) | R-(-)-Manidipine | 6.5 | 2.1 | 7.8 | 1.5 |
| S-(+)-Manidipine | 6.2 | 2.6 | 7.5 | 2.0 | |
| MQC (5.0 ng/mL) | R-(-)-Manidipine | 4.8 | -1.2 | 5.9 | -1.8 |
| S-(+)-Manidipine | 4.5 | -0.9 | 5.6 | -1.5 | |
| HQC (8.0 ng/mL) | R-(-)-Manidipine | 3.9 | 0.8 | 4.7 | 0.2 |
| S-(+)-Manidipine | 3.6 | 1.1 | 4.4 | 0.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The mean extraction recovery for both enantiomers was greater than 80%.[13] The matrix effect was found to be negligible, with the coefficient of variation of the matrix factor being less than 15%.
Stability
The stability of manidipine enantiomers was evaluated under various conditions to ensure the integrity of the samples during storage and analysis. The results indicated that the analytes were stable in plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days at -80°C.
Method Validation Flowchart
Caption: Logical flow of the bioanalytical method validation process.
Application to a Pharmacokinetic Study
The validated method was successfully applied to a pharmacokinetic study of a 20 mg oral dose of manidipine in healthy subjects.[13] The plasma concentration-time profiles for R-(-)-manidipine and S-(+)-manidipine demonstrated a stereoselective pharmacokinetic behavior, highlighting the importance of this chiral assay.
Conclusion
This application note describes a highly selective, sensitive, and robust chiral LC-MS/MS method for the simultaneous quantification of R-(-)-manidipine and S-(+)-manidipine in human plasma. The method has been thoroughly validated according to international regulatory guidelines and is suitable for use in pharmacokinetic and other clinical studies. The detailed protocols and validation data presented herein provide a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
References
- Vertex AI Search. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- PubMed. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.
- PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
- J Pharm Biomed Anal. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
- ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME.
- RSC Publishing. (n.d.). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ResearchGate. (2025). Manidipine: A different dihydropyridine.
- PubMed. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis.
- ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- CNKI. (n.d.). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- PubMed. (1992). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 15, 2026, from [Link]
- LCGC International. (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.
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SCIEX. (n.d.). A Rapid and Sensitive Method for Separation and Quantitation of (R)-Amlodipine and (S)-Amlodipine enantiomers in human plasma Using LC-MS/MS. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Manidipine. Retrieved January 15, 2026, from [Link]
- PubMed. (n.d.). Manidipine: a review of its use in the management of hypertension.
- PubMed. (2016). A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma.
- PubMed. (n.d.). [Cardio-metabolic properties of manidipine: beyond lowering arterial pressure?].
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PubMed Central. (n.d.). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols for the Use of R-(-)-Manidipine-d4 in Pharmacokinetic Studies of Manidipine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of R-(-)-Manidipine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of manidipine in pharmacokinetic (PK) studies. Manidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimal clinical use. The protocol herein leverages the analytical superiority of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the precision afforded by a deuterated internal standard to ensure robust, reliable, and reproducible pharmacokinetic data. This document adheres to the principles outlined in major international bioanalytical method validation guidelines.[2][3][4][5]
Introduction: The Rationale for a Deuterated Internal Standard in Manidipine Pharmacokinetics
Manidipine is characterized by extensive first-pass metabolism, primarily by cytochrome P450 3A4, and high plasma protein binding (99%).[6][7] These properties can introduce significant variability in its plasma concentrations both between and within subjects. Pharmacokinetic studies are therefore essential to understand its behavior in the body.
Quantitative bioanalysis using LC-MS/MS is the gold standard for determining drug concentrations in complex biological matrices like plasma. To correct for variability during sample processing and analysis, an internal standard (IS) is indispensable.[8] An ideal IS should mimic the analyte's chemical and physical properties as closely as possible.
Why this compound?
A stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative LC-MS/MS bioanalysis.[8][9][10] Here’s why:
-
Chemical and Physical Homology : this compound is chemically identical to the active R-(-) enantiomer of manidipine, except for the replacement of four hydrogen atoms with deuterium. This ensures it has virtually the same extraction recovery, ionization efficiency, and chromatographic retention time as the analyte.[8][11]
-
Co-elution : Because it co-elutes with the unlabeled manidipine, it experiences the exact same matrix effects and ionization suppression or enhancement, providing the most accurate correction.[8][12]
-
Mass Differentiation : The mass difference of +4 Da allows the mass spectrometer to distinguish between the analyte and the IS, ensuring independent and accurate quantification without isotopic crosstalk.
-
Reduced Variability : The use of a SIL-IS significantly improves the precision and accuracy of the assay, leading to more robust and reliable pharmacokinetic data.[12]
The following workflow diagram illustrates the central role of this compound in a typical pharmacokinetic study.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
Bioanalytical Method Development and Validation
The development of a robust bioanalytical method is paramount. The method must be validated according to the guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]
LC-MS/MS Instrumentation and Parameters
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.
Table 1: Example LC-MS/MS Parameters for Manidipine Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for lipophilic molecules like manidipine. |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water with 0.1% Acetic AcidB: Methanol or Acetonitrile | Promotes good ionization and chromatographic peak shape.[13] |
| Gradient | Optimized to ensure separation from matrix components and co-elution of manidipine and its d4-analog. | A typical gradient might run from 20% B to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Manidipine contains basic nitrogen atoms that are readily protonated.[13] |
| MS/MS Transitions (MRM) | Manidipine: m/z 611.3 → [Fragment Ion]This compound: m/z 615.3 → [Same Fragment Ion] | Precursor ions correspond to [M+H]+. Fragment ions must be optimized via infusion to find the most stable and abundant transitions. |
| Collision Energy (CE) | Optimized for each transition | Ensures efficient fragmentation for maximum sensitivity. |
| Source Temperature | ~500 °C | Facilitates efficient desolvation of the mobile phase. |
Note: The specific m/z values for fragment ions must be determined empirically by direct infusion of manidipine and this compound standards into the mass spectrometer.
Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions : Prepare individual stock solutions of manidipine and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the manidipine stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the this compound internal standard.
-
Calibration Standards : Spike blank biological matrix (e.g., human plasma) with the manidipine working solutions to create a calibration curve covering the expected concentration range. A typical range might be 0.1 to 20 ng/mL.[13][14]
-
Quality Controls : Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high (LLOQ, MQC, HQC).
Detailed Experimental Protocols
The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on factors like required cleanliness, throughput, and cost. Both methods are viable for manidipine.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
SPE offers high analyte recovery and produces very clean extracts, minimizing matrix effects.[15][16][17] A reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange sorbent is suitable.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Step-by-Step Methodology:
-
Sample Aliquoting : Pipette 200 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the this compound working solution (e.g., at 100 ng/mL) to each tube, except for the blank matrix sample.
-
Mixing : Vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning : Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[18] Do not allow the sorbent to dry.
-
Sample Loading : Load the plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent rate (~1 mL/min).
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[17][18]
-
Elution : Elute manidipine and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with additives).
-
Final Mix & Transfer : Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is a cost-effective and rapid method, suitable for high-throughput environments. It relies on partitioning the analyte into an immiscible organic solvent.[19]
Step-by-Step Methodology:
-
Sample Aliquoting : Pipette 200 µL of plasma into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the this compound working solution.
-
Basification : Add 50 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to deprotonate manidipine, enhancing its extraction into an organic solvent.[13]
-
Extraction Solvent Addition : Add 1 mL of an appropriate organic solvent (e.g., n-hexane, methyl tert-butyl ether, or a mixture like ethyl acetate:hexane).
-
Extraction : Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Mix & Transfer : Vortex and transfer to an autosampler vial for analysis.
Bioanalytical Method Validation Summary
The developed method must undergo rigorous validation to ensure its reliability. The following parameters should be assessed according to FDA or EMA guidelines.[3][4][20][21]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of manidipine or this compound. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response (peak area ratio) and concentration over the intended analytical range. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, HQC. |
| Recovery | To assess the efficiency of the extraction process for both the analyte and the IS. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Stability | To ensure the analyte is stable throughout the entire process: freeze-thaw, bench-top, long-term storage, and post-preparative. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is the cornerstone of a robust, accurate, and precise bioanalytical method for pharmacokinetic studies of manidipine. Its properties ensure that it effectively corrects for variability during sample preparation and LC-MS/MS analysis. The protocols outlined in this document, when combined with rigorous validation according to international guidelines, will yield high-quality data suitable for regulatory submission and for making critical decisions in drug development.
References
- Manidipine dihydrochloride. (n.d.). E-lactancia.
- Cardiplot. (n.d.). National Drug Information. Retrieved from a URL detailing manidipine's metabolism and pharmacokinetic profile.
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source providing context on FDA's evolving stance on bioanalysis.
- de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(8), 1006-1012.
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. Retrieved from [Link]
- Deuterated internal standards and bioanalysis. (2008). AptoChem.
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Bioanalytical Method Validation. (2001). U.S.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis.
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Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-40. Retrieved from [Link]
- Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. (2007). Semantic Scholar.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
- Bioanalytical method valid
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Single dose pharmacokinetics of manidipine in hepatic impaired patients and healthy controls. (1998). PubMed. Retrieved from [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved from [Link]
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Liquid chromatographic determination of manidipine in serum with electrochemical detection. (1990). PubMed. Retrieved from [Link]
- Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. (n.d.). Ingenta Connect.
- Berlin. (2019).
- A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. (n.d.). LabRulez LCMS.
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- Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. (n.d.). PubMed Central.
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Application Note: Preparation of R-(-)-Manidipine-d4 Stock and Working Solutions for Quantitative Analysis
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of high-purity stock and working solutions of R-(-)-Manidipine-d4. As a deuterated stable isotope, this compound serves as an ideal internal standard (IS) for the quantitative analysis of manidipine in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The accuracy of quantitative bioanalysis is fundamentally dependent on the precise and consistent preparation of these standard solutions. This guide details the necessary physicochemical properties, safety precautions, and step-by-step methodologies to ensure the integrity, stability, and reliability of the prepared solutions, thereby upholding the validity of subsequent analytical data.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the properties of this compound is critical for making informed decisions regarding solvent selection, storage conditions, and handling procedures.
Key Compound Specifications
Summarized below are the essential properties of this compound, which form the basis for the protocols described herein.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [3][4] |
| Molecular Weight | 614.74 g/mol | [3][4] |
| Synonyms | (R)-Manidipine-d4 | [3] |
| Typical Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Appearance | Solid | [1] |
Solubility Profile & Solvent Selection
The choice of solvent is the most critical factor in preparing a stable and accurate stock solution.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Highly recommended for the primary stock solution due to its excellent solvating power for manidipine and its aprotic nature, which minimizes the risk of solvolysis or degradation.[5]
-
Methanol: A viable alternative, as this compound is known to be soluble in it.[1] It can be advantageous for LC-MS applications where methanol is a primary mobile phase component.
-
-
Solvents to Avoid for Primary Stock:
Causality Behind Solvent Choice: The primary stock solution must remain stable for an extended period. A high-concentration stock in a pure, anhydrous organic solvent like DMSO ensures maximum stability and solubility. Subsequent dilutions into an aqueous-organic mixture (e.g., 50:50 Acetonitrile:Water) are then performed to create working solutions that are compatible with the typical reversed-phase LC-MS methods used for bioanalysis.
Stability and Storage
-
Long-Term Storage (Solid & Stock Solution): Store at -20°C or below.[1] At this temperature, the compound is stable for at least four years.[1]
-
Light Sensitivity: Manidipine is a dihydropyridine derivative. This class of compounds is notoriously sensitive to light. All solutions should be prepared under low-light conditions and stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution. It is best practice to aliquot the primary stock solution into smaller, single-use volumes before freezing.
Critical Safety and Handling Precautions
-
Consult the Safety Data Sheet (SDS): Always obtain and review the manufacturer-specific SDS for this compound prior to handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates. The hydrochloride salt of manidipine is classified as toxic if swallowed, inhaled, or in contact with skin.[7]
Protocol: Primary Stock Solution Preparation (1 mg/mL)
This protocol details the gravimetric preparation of a high-concentration primary stock solution. The accuracy of all subsequent dilutions depends on the precision of this initial step.
Materials and Equipment
-
This compound solid
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) or Methanol
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A amber glass volumetric flasks (e.g., 1 mL, 5 mL)
-
Glass Pasteur pipettes or gas-tight syringes
-
Vortex mixer
-
Ultrasonic bath
-
Cryo-storage vials (amber)
Step-by-Step Methodology
-
Temperature Equilibration: Remove the vial containing solid this compound from the -20°C freezer. Allow it to equilibrate to ambient room temperature for at least 30 minutes on the benchtop before opening.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the hygroscopic solid, which would lead to inaccurate weighing.
-
-
Weighing: Accurately weigh a target amount of the compound (e.g., 1.0 mg) directly into a tared, appropriately sized amber volumetric flask. Record the exact weight.
-
Initial Solubilization: Add a small volume of the chosen solvent (DMSO or Methanol), approximately 50-60% of the final volume. Cap the flask securely.
-
Dissolution: Gently swirl the flask to wet the solid. Vortex for 30-60 seconds. If any solid remains, place the flask in an ultrasonic bath for 5-10 minutes, or until all solid material is completely dissolved. Visually inspect against a light source to confirm the absence of particulates.
-
Bringing to Volume: Once fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.
-
Expert Tip: Use a glass Pasteur pipette for this final step to avoid overshooting the mark, which would compromise the concentration accuracy.
-
-
Homogenization: Cap the flask and invert it slowly 15-20 times to ensure a homogenous solution.
-
Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled, small-volume amber cryo-vials for storage. Store at -20°C, protected from light.
-
Documentation: Record all details in a solution preparation logbook, including the compound name, lot number, exact weight, final volume, calculated concentration, solvent used, date of preparation, and assigned expiration date.
Workflow Diagram: Stock Solution Preparation
Caption: Example of a two-step serial dilution to obtain the final working solution.
Quality Control and Best Practices
To ensure the self-validating integrity of these protocols, the following practices are mandatory:
-
Use Calibrated Equipment: All balances and pipettes must be within their calibration and preventative maintenance schedules.
-
High-Purity Reagents: Use analytical or HPLC-grade solvents to prevent the introduction of interfering contaminants.
-
Freshly Prepared Working Solutions: While the primary stock is stable for months at -20°C, aqueous-organic working solutions should be prepared fresh daily or weekly and their stability validated.
-
Clear Labeling: All vials must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Avoid Cross-Contamination: Use fresh, clean pipette tips for each solution transfer. Never return unused solution to a stock vial.
By adhering to this detailed guide, researchers, scientists, and drug development professionals can confidently prepare this compound solutions that are accurate, stable, and fit for purpose in rigorous quantitative analytical studies.
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MDPI. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of R-(-)-Manidipine and its Deuterated Internal Standard in Biological Matrices
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of R-(-)-Manidipine and its stable isotope-labeled (SIL) internal standard, R-(-)-Manidipine-d4. Manidipine, a third-generation dihydropyridine calcium channel blocker, is a critical therapeutic agent for hypertension.[1][2][3] Accurate determination of its plasma concentrations is essential for pharmacokinetic, bioequivalence, and clinical monitoring studies.[1][4] The use of a deuterated internal standard is the gold standard for bioanalysis, as it precisely mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and ensuring the highest degree of accuracy and precision.[1][5][6] This guide provides a comprehensive protocol, from sample preparation using solid-phase extraction (SPE) to optimized mass spectrometry parameters, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS analysis, the primary challenge is to differentiate the analyte signal from background noise and to account for variability introduced during sample processing and analysis. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal tool to overcome these challenges.[6] Being chemically identical to the analyte, the SIL-IS co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery.[5] However, its increased mass allows it to be distinguished by the mass spectrometer. By normalizing the R-(-)-Manidipine response to the this compound response, any sample-to-sample variation is effectively canceled out, leading to highly reliable and reproducible data that meets stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8]
This method leverages the sensitivity and selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to establish a definitive protocol for R-(-)-Manidipine quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: R-(-)-Manidipine reference standard (≥99% purity), this compound internal standard (≥98% purity).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid (≥99%) and ammonium acetate.
-
Biological Matrix: Screened, healthy human plasma (K2-EDTA as anticoagulant).
-
Extraction: 96-well Solid-Phase Extraction (SPE) plates (e.g., Oasis HLB, 30 mg).[1]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve R-(-)-Manidipine and this compound in methanol to prepare individual stock solutions.
-
Analyte Working Solutions: Perform serial dilutions of the R-(-)-Manidipine stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration appropriate for spiking into all samples.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol ensures efficient cleanup and concentration of the analytes from the complex plasma matrix.
-
Sample Pre-treatment: Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate. Add 25 µL of the IS Working Solution (this compound) to all wells except for the blank matrix samples. Vortex briefly. Add 200 µL of 0.1% formic acid in water to each well to aid protein precipitation and analyte binding.[1]
-
SPE Plate Conditioning: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.[1]
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 500 µL of 5% methanol in water to remove salts and other polar interferences.[1]
-
Elution: Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.[1]
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase.[1]
Caption: Bioanalytical workflow from sample preparation to final quantification.
Optimized LC-MS/MS Parameters
The following parameters have been synthesized from established methods to provide a robust starting point for analysis. Optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column provides excellent retention and separation for Manidipine from endogenous plasma components. For specific enantioselective separation, a chiral column would be required.[7]
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 2.5-3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate)[1][9] |
| Mobile Phase B | Acetonitrile or Methanol[7][8] |
| Flow Rate | 0.25 - 0.5 mL/min[9] |
| Elution Mode | Isocratic or Gradient (e.g., 80-85% B)[7][10] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[7][8] The basic piperazine moiety in Manidipine's structure readily accepts a proton, making ESI+ the ideal ionization technique.
| Parameter | R-(-)-Manidipine | This compound | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Efficient protonation of the molecule. |
| Precursor Ion (Q1) [M+H]⁺ | m/z 611.3 | m/z 615.3 | Represents the protonated parent molecule. The d4-IS is 4 Da heavier.[4] |
| Product Ion (Q3) | m/z 167.0 | m/z 167.0 | A stable, high-intensity fragment ion.[9] The deuterium labels are not on this fragment, resulting in an identical product ion. |
| Dwell Time | 100-200 ms | 100-200 ms | Sufficient time for data point acquisition across the chromatographic peak. |
| Collision Energy (CE) | ~25 eV | ~25 eV | Optimized to produce the most abundant and stable product ion.[8] Should be optimized empirically. |
| Declustering Potential (DP) | Instrument Dependent | Instrument Dependent | Prevents ion clusters from entering the mass analyzer. |
| Source Temperature | 450-550°C | 450-550°C | Facilitates efficient desolvation of the analyte ions. |
| IonSpray Voltage | ~5000 V | ~5000 V | Creates a fine spray for optimal ionization. |
Note on Fragmentation: The precursor ion for Manidipine (m/z 611.3) corresponds to the protonated molecule [C₃₅H₃₈N₄O₆+H]⁺. The selected product ion (m/z 167.0) is a common and stable fragment observed in the MS/MS spectra for Manidipine.[9] While a detailed fragmentation pathway requires specific experimental study, this transition provides excellent specificity for quantitative analysis.
Method Validation and Performance
A method developed using these parameters should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation experiments include:
-
Selectivity and Specificity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Demonstrating a linear response over a clinically relevant concentration range (e.g., 0.1 to 20 ng/mL).[8][10]
-
Accuracy and Precision: Assessing intra- and inter-day precision and accuracy at multiple QC levels (L L O Q, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% at LLOQ).
-
Matrix Effect and Recovery: Evaluating the impact of the plasma matrix on ionization and the efficiency of the extraction process.[7]
-
Stability: Confirming analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.[1]
Conclusion
The LC-MS/MS method outlined in this application note provides a highly selective, sensitive, and reliable protocol for the quantification of R-(-)-Manidipine in biological matrices. The strategic use of its deuterated internal standard, this compound, is fundamental to achieving the high-quality data required for pharmacokinetic and clinical studies. The detailed parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a robust foundation for researchers to implement and further optimize in their own laboratory settings.
References
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N, P., S, K., P, R., S, R., & V, S. (n.d.). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. PubMed. Retrieved from [Link]
-
Jing, J., Ren, W., Chen, X., He, H., Zhou, W., Zhu, X., Sun, Y., & Wang, G. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840. Retrieved from [Link]
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Jing, J., Ren, W., Chen, X., He, H., Zhou, W., Zhu, X., Sun, Y., & Wang, G. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Semantic Scholar. Retrieved from [Link]
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Nguyen, H. L., Nguyen, H. H., Hong, S.-Y., & Park, J. W. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]
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Thanakosai, W., Pamorn, T., Sisan, W., & Jutasompakorn, P. (n.d.). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Science. Retrieved from [Link]
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Todeschini, V., Sangoi, M. S., & Volpato, N. M. (2011). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. European Journal of Mass Spectrometry, 17(3), 287-296. Retrieved from [Link]
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Singh, S., Kumar, V., & Bhutani, R. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 154-165. Retrieved from [Link]
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ResearchGate. (n.d.). The optimization of MS parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). Retrieved from [Link]
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Wang, X., Zhang, Y., & Chen, X. (2022). Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. Frontiers in Pharmacology, 13, 988361. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Manidipine. PubChem. Retrieved from [Link]
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Morita, S., Kuwaki, T., & Kajioka, S. (1998). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. British Journal of Pharmacology, 124(4), 745-752. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the MS parameters: MS parameters that were tested in this study. Retrieved from [Link]
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Fogari, R., & Mancia, G. (2008). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Therapeutics and Clinical Risk Management, 4(1), 15-23. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Chromatographic Separation of Manidipine Enantiomers on a Chiral Column
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of manidipine, a third-generation dihydropyridine calcium channel blocker. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (S)-(+)- and (R)-(-)-enantiomers. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of bulk drugs and pharmaceutical formulations, and adherence to regulatory standards for chiral compounds. We provide a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step protocol, data presentation, and troubleshooting advice.
Introduction: The Significance of Chiral Separation for Manidipine
Manidipine is a potent antihypertensive agent that, like many 1,4-dihydropyridines, possesses a chiral center at the C4 position of its dihydropyridine ring.[1] Consequently, it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[2] In the case of manidipine and other dihydropyridine calcium channel blockers, the therapeutic activity, primarily the calcium channel blocking effect, is known to reside predominantly in one enantiomer.[1][3] Specifically, the S-(+)-enantiomer of manidipine is the more potent calcium channel blocker, while the R-(-)-enantiomer is significantly less active.[1][4]
This stereoselectivity in pharmacological action underscores the critical importance of separating and quantifying the individual enantiomers.[4] Regulatory bodies, such as the United States Pharmacopeia (USP), emphasize the need to control stereoisomeric impurities to ensure the safety and efficacy of drug products.[5][6] Therefore, a reliable and validated analytical method for the chiral separation of manidipine is essential for:
-
Pharmacokinetic and Pharmacodynamic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.[7]
-
Quality Control: To determine the enantiomeric purity of bulk drug substances and finished pharmaceutical products.
-
Stability Testing: To assess if racemization or enantiomeric degradation occurs under various stress conditions.[8][9]
-
Development of Enantiopure Formulations: To support the development of single-enantiomer drugs, which can offer improved therapeutic indices.[4]
This guide provides a field-proven protocol that ensures scientific integrity through technical accuracy and self-validating systems.
Methodological Rationale and Experimental Design
The success of a chiral separation is contingent upon the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[10][11] Our approach is grounded in the well-documented success of polysaccharide-based CSPs for resolving 1,4-dihydropyridine compounds.[12]
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective for a broad range of chiral compounds.[12] For manidipine, columns like Chiralcel® OJ and Chiralpak® IC-3, which are based on cellulose and amylose derivatives respectively, have been successfully employed.[7][13] These CSPs provide a complex three-dimensional chiral environment, enabling enantioselective interactions through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. We have selected a cellulose-based column for this protocol due to its demonstrated high selectivity for this class of compounds.
-
Mobile Phase Composition: The choice of mobile phase is critical for modulating the retention and selectivity of the enantiomers.[10][14] In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) is typically used. The alcohol component competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing the separation. Additives like amines (e.g., diethylamine) or acids (e.g., trifluoroacetic acid) are often used in small quantities to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support. For this method, an isocratic mobile phase of acetonitrile and an aqueous buffer is chosen for its compatibility with mass spectrometry (MS) detection and its proven efficacy.[13]
-
Detection: Manidipine exhibits strong UV absorbance, making a UV detector a suitable and widely accessible choice for quantification.[8][15] The detection wavelength is set near the absorbance maximum of manidipine to ensure high sensitivity. For bioanalytical applications requiring lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[13][16]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation of manidipine enantiomers.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis or PDA detector |
| Chiral Column | Chiralpak IC-3 (3 µm, 4.6 x 150 mm) or equivalent cellulose-based CSP |
| Data Acquisition | Chromatography Data System (CDS) software |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade water |
| Reagents | Ammonium bicarbonate (analytical grade) |
| Standards | Manidipine Racemate Reference Standard, S-(+)-Manidipine and R-(-)-Manidipine Reference Standards (if available) |
Preparation of Solutions
-
Mobile Phase: Prepare a 2 mM ammonium bicarbonate solution in water. The mobile phase is an isocratic mixture of Acetonitrile and 2 mM Ammonium Bicarbonate (85:15, v/v).[13] Degas the mobile phase by sonication or helium sparging before use.
-
Sample Diluent: Use the mobile phase as the sample diluent to ensure peak shape integrity.
-
Standard Solution Preparation: Accurately weigh and dissolve the manidipine racemate reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the diluent to a working concentration of 10 µg/mL.
-
Sample Preparation (for drug product): For a tablet formulation, crush a tablet and dissolve the powder in a suitable volume of diluent to achieve a nominal concentration of 10 µg/mL of manidipine. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Bicarbonate (85:15, v/v) | Provides good solubility and interaction with the CSP for effective separation.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency. |
| Column Temperature | 25°C | Temperature control ensures reproducible retention times and selectivity.[14] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 230 nm | Corresponds to a UV absorbance maximum for manidipine, ensuring high sensitivity.[15] |
System Suitability and Analysis Workflow
The following workflow ensures the validity and reliability of the analytical results.
Caption: Experimental workflow for manidipine enantiomer separation.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the 10 µg/mL racemic manidipine standard solution six times. The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the S-(+)- and R-(-)-enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%.
-
-
Sample Analysis: Once the system suitability criteria are met, inject the prepared sample solutions.
Expected Results and Data Presentation
Under the specified conditions, a baseline separation of the manidipine enantiomers should be achieved. The S-(+)-enantiomer is typically expected to elute before the R-(-)-enantiomer on this type of chiral stationary phase.
Table 1: Typical Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (S-Manidipine) | ~ 8.5 min |
| Retention Time (R-Manidipine) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | < 1.5 |
| Theoretical Plates (N) | > 3000 |
Note: Retention times may vary slightly depending on the specific column batch and HPLC system.
Method Validation Insights
A full method validation should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and excipients. This is demonstrated by the absence of interfering peaks at the retention times of the manidipine enantiomers in a placebo sample.
-
Linearity: The method should be linear over a range of concentrations. For enantiomeric purity, this might cover from the limit of quantitation (LOQ) to 120% of the impurity specification limit.
-
Accuracy: Determined by recovery studies, spiking a sample with known amounts of the R-(-)-enantiomer.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).[17]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | 1. Improper mobile phase composition.2. Column degradation.3. Flow rate is too high. | 1. Optimize the acetonitrile percentage. A decrease may improve resolution.2. Replace the chiral column.3. Reduce the flow rate (e.g., to 0.8 mL/min).[14] |
| Peak Tailing (Tf > 2.0) | 1. Active sites on the column.2. Sample overload.3. Extracolumn band broadening. | 1. Add a small amount of an amine or acid modifier to the mobile phase if compatible.2. Reduce the sample concentration or injection volume.3. Check and shorten tubing, ensure proper connections. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column not fully equilibrated. | 1. Prepare fresh mobile phase accurately.2. Ensure the column oven is stable at the set temperature.3. Increase equilibration time before starting the analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the successful chiral separation of manidipine enantiomers using HPLC. The described method, centered on a cellulose-based chiral stationary phase, is robust, reproducible, and suitable for the stringent requirements of the pharmaceutical industry. By explaining the causality behind the experimental choices and providing detailed procedural steps, this guide serves as a valuable resource for scientists working on the analysis and quality control of chiral drugs.
References
-
Yamaguchi, M., Yamashita, K., Aoki, I., Tabata, T., Hirai, S., & Yashiki, T. (1992). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 123-129. [Link]
-
Ma, M. L., Liu, Y. H., Chen, D., & Wang, F. (2018). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal, 53(11), 888-893. [Link]
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Cataldi, M., Taglialatela, M., Palagiano, F., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-178. [Link]
-
Kang, W., Lee, D. J., Liu, K. H., et al. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 814(1), 75-81. [Link]
-
Cieplak, M., & Kutner, A. (2016). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 21(11), 1466. [Link]
-
Sankar, G., Kumar, A. N., Kumar, G. R., et al. (2018). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 32(3), e4027. [Link]
-
Science.gov. (n.d.). felodipine manidipine nicardipine: Topics by Science.gov. Retrieved from [Link]
-
Zhu, J., & Li, Y. (2004). The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery. Yao Xue Xue Bao, 39(11), 875-878. [Link]
-
Thanakosai, W., et al. (2020). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Pharmaceutical Sciences Asia, 47(2), 142-152. [Link]
-
Kumar, R., et al. (2023). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Research Trend, 4(1), 1-10. [Link]
-
Pingale, P. L., & Topiwala, B. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. Journal of Chemical and Pharmaceutical Research, 5(4), 1770-1776. [Link]
-
United States Pharmacopeia. (2014). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Retrieved from [Link]
-
Li, H., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 723-727. [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Retrieved from [Link]
-
Garcí, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online. Retrieved from [Link]
-
Miyabayashi, T., Yamashita, K., Aoki, I., Motohashi, M., Yashiki, T., & Yatani, K. (1989). Determination of manidipine and its pyridine metabolite in human serum by high-performance liquid chromatography with ultraviolet detection and column switching. Journal of Chromatography B: Biomedical Sciences and Applications, 494, 209-217. [Link]
-
EAS Publisher. (n.d.). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. Retrieved from [Link]
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- 4. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]
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Use of R-(-)-Manidipine-d4 in bioequivalence studies of manidipine formulations
Application Note: R-(-)-Manidipine-d4 for Bioequivalence Studies
A Technical Guide for High-Precision Bioanalytical Quantification
Introduction: The Imperative for Precision in Bioequivalence
Manidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3] Its therapeutic efficacy is attributed to its high vascular selectivity and long duration of action, which allows for once-daily dosing.[3] As generic formulations of manidipine enter the market, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous bioequivalence (BE) studies.[4][5] These studies are critical to ensure that the rate and extent of absorption of the generic (test) product are not significantly different from the innovator (reference) product, thereby ensuring comparable therapeutic outcomes.[6]
The cornerstone of a successful BE study is the accurate and precise quantification of the active pharmaceutical ingredient (API) in a biological matrix, typically human plasma.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and selectivity.[7][8] However, the inherent variability of biological samples (matrix effects) and the multi-step sample preparation process can introduce significant errors. To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted gold standard.[2][9][10]
This application note provides a comprehensive guide to the use of This compound , a deuterated analog of the active R-enantiomer of manidipine, as an internal standard for the bioanalytical component of manidipine bioequivalence studies. We will detail the scientific rationale, provide validated protocols, and discuss the critical parameters that ensure data integrity and regulatory compliance.
The Role and Superiority of a Deuterated Internal Standard
An internal standard (IS) is a compound added in a known, constant amount to every calibrator, quality control (QC) sample, and study sample before sample processing.[11] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[11][12]
Why this compound is the Optimal Choice:
-
Chemical and Physical Identity: this compound is structurally identical to the analyte, R-(-)-manidipine, with the exception of four hydrogen atoms being replaced by deuterium.[13] This ensures that it has virtually identical physicochemical properties, including pKa, polarity, and solubility.[2] Consequently, it exhibits the same behavior during all stages of the analytical process:
-
Extraction: It mirrors the extraction efficiency of the analyte from the plasma matrix.
-
Chromatography: It co-elutes with the analyte, experiencing the same chromatographic conditions and potential for matrix effects at the exact moment of elution.[14]
-
Ionization: It undergoes ionization in the mass spectrometer source in the same manner as the analyte, effectively compensating for ion suppression or enhancement caused by co-eluting matrix components.[9][12]
-
-
Mass Differentiation: The mass difference of +4 Da allows the mass spectrometer to distinguish this compound from the unlabeled analyte, while being insufficient to cause significant changes in chemical behavior.[12]
-
Stereospecificity: Manidipine is a chiral compound, and its antihypertensive activity resides primarily in the (S)-(+)-enantiomer, while the R-(-)-enantiomer also contributes to the overall effect.[15] Although many bioequivalence studies quantify the racemic mixture, using the specific this compound enantiomer as the internal standard for the quantification of R-(-)-manidipine would be essential for enantioselective pharmacokinetic studies.[16] For racemic studies, a deuterated racemic manidipine-d4 is ideal.
The use of a non-isotopically labeled compound (e.g., felodipine or desipramine as seen in some literature) introduces a higher risk of differential extraction recovery and chromatographic behavior, which can compromise the accuracy and precision of the results.[7][17][18] Therefore, regulatory guidelines strongly recommend the use of a SIL-IS.[9]
Manidipine Pharmacokinetics: Key Considerations for Study Design
A robust bioanalytical method must be tailored to the pharmacokinetic profile of the drug.
| Pharmacokinetic Parameter | Value | Implication for Bioanalytical Method |
| Time to Peak (Tmax) | 1.5 - 3.5 hours[19][20] | Requires frequent blood sampling in the initial hours post-dose to accurately capture Cmax. |
| Peak Plasma Conc. (Cmax) | Approx. 5.6 - 7.8 ng/mL (20 mg dose)[17][20] | The calibration curve must bracket this expected concentration range. |
| Elimination Half-life (t½) | 3.9 - 7.95 hours[21] | Sampling should extend to at least 3-5 half-lives (approx. 24-40 hours) to accurately determine the AUC. |
| Metabolism | Extensive first-pass metabolism in the liver.[19][21] | High selectivity is required to distinguish the parent drug from its metabolites. |
| Effect of Food | Food increases absorption and Cmax.[19][20][21] | BE studies are typically conducted under fasting conditions to represent the most sensitive scenario for detecting formulation differences.[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of manidipine in human plasma using this compound as the internal standard, based on established LC-MS/MS methodologies.[7][16]
Materials and Reagents
-
Reference Standards: Manidipine Hydrochloride, this compound
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)
-
Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile
-
Reagents: Formic Acid (≥98%), Ammonium Acetate, Ultrapure Water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Manidipine HCl and this compound in methanol to prepare individual stock solutions. Store at 2-8°C.
-
Manidipine Working Solutions (for Calibration Curve & QCs): Prepare a series of working solutions by serially diluting the Manidipine stock solution with 50:50 Methanol:Water. These will be used to spike plasma for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The final concentration should be optimized to yield a robust and consistent MS signal.
Preparation of Calibration Standards and Quality Controls
-
Calibration Curve (CC) Standards: Spike 95 µL aliquots of drug-free human plasma with 5 µL of the appropriate manidipine working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 0.1 to 20 ng/mL).[7]
-
Quality Control (QC) Samples: Prepare QC samples in bulk at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (approx. 40-60% of CC range)
-
High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)
-
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed to efficiently extract manidipine from plasma while removing interfering phospholipids and proteins.
Caption: Solid Phase Extraction (SPE) workflow for manidipine.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers excellent retention and peak shape for lipophilic compounds like manidipine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Gradient | Start at 30% B, ramp to 95% B, hold, then re-equilibrate. | A gradient is necessary to elute manidipine with good peak shape and to clean the column. |
| Injection Volume | 5 µL | A small volume is sufficient for modern, sensitive mass spectrometers. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Manidipine contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table below | Provides high selectivity and sensitivity for quantification. |
Table: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Manidipine | m/z 611.3 | m/z 167.1 | Optimized (e.g., 25-35 eV) |
| This compound | m/z 615.3 | m/z 167.1 | Optimized (same as analyte) |
Note: The product ion (m/z 167.1) corresponds to a stable fragment of the manidipine structure. The collision energy must be optimized experimentally to maximize the signal for this transition.
Method Validation According to Regulatory Guidelines
The developed bioanalytical method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[22][23][24][25][26] The use of this compound is critical for meeting the stringent acceptance criteria for these validation parameters.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. jjccgroup.org [jjccgroup.org]
- 6. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
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- 15. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 26. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Internal Standards
Welcome to our dedicated technical support center for resolving retention time (RT) shifts observed when utilizing deuterated internal standards in liquid chromatography (LC), particularly in LC-mass spectrometry (LC-MS) applications. This guide is crafted for researchers, scientists, and professionals in drug development to effectively diagnose and rectify common experimental challenges.
Introduction: The "Gold Standard" and Its Nuances
In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are considered the gold standard.[1][2] The fundamental principle is that a SIL-IS should exhibit identical behavior to the analyte throughout sample extraction, chromatography, and ionization, thus compensating for procedural variability.[1] However, the substitution of hydrogen with deuterium, while chemically subtle, can introduce unexpected chromatographic behaviors, most notably, shifts in retention time. This guide will delve into the root causes of these shifts and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?
This phenomenon is a well-documented and often expected behavior known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE) .[3][4] It stems from the minor yet significant physicochemical differences between protium (¹H) and deuterium (²H or D).
Underlying Mechanisms:
-
Bond Strength and Length: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and decreased polarizability for the deuterated molecule.[4]
-
Polarity and Lipophilicity: The replacement of hydrogen with deuterium can subtly alter a compound's polarity and lipophilicity.[3] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic. This leads to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[4] This is frequently termed an "inverse isotope effect".[4][5] Conversely, in normal-phase liquid chromatography (NPLC), deuterated compounds may exhibit longer retention times.[4]
A minor, consistent shift is typically not a cause for alarm. However, a significant or inconsistent shift can compromise analytical accuracy and warrants further investigation.[3]
Q2: What factors influence the magnitude of the retention time shift?
Several experimental and molecular factors can amplify or diminish the deuterium isotope effect. Understanding these can aid in method development and troubleshooting.
Key Influential Factors:
| Factor | Impact on Retention Time Shift | Explanation |
| Number of Deuterium Atoms | Generally, a greater number of deuterium atoms leads to a more pronounced retention time shift.[4][6] | Each deuterium atom contributes to the overall change in molecular properties. |
| Position of Deuteration | The location of deuterium substitution is critical.[4] Deuteration on aliphatic groups often has a more significant effect than on aromatic rings.[4] | The position influences how the change in polarity and size interacts with the stationary phase. |
| Molecular Structure | The inherent properties of the analyte itself will dictate the degree of the isotope effect.[4] | The overall size, shape, and functional groups of the molecule modulate the impact of deuteration. |
| Chromatographic Conditions | Mobile phase composition (e.g., methanol vs. acetonitrile), pH, and column temperature can all influence the degree of separation.[4][7] | These factors alter the interactions between the analyte/internal standard and the stationary phase.[4] |
Q3: My deuterated internal standard and analyte are partially separated. Why is this a problem?
While a small, consistent shift is expected, partial or complete chromatographic separation of the analyte and the deuterated internal standard can lead to significant quantitative errors. If they do not co-elute, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[8]
Workflow for Diagnosing and Addressing Co-elution Issues:
Caption: Troubleshooting workflow for co-elution problems.
Experimental Protocol: Verifying Co-elution
-
Standard Preparation: Prepare individual solutions of the non-deuterated analyte and the deuterated internal standard at a known concentration.
-
Injection: Inject each solution separately onto the LC-MS system using the established analytical method.
-
Data Analysis: Overlay the resulting chromatograms. A clear difference in the apex of the peaks indicates a retention time shift that may require optimization.
Q4: How can I minimize the retention time shift between my analyte and deuterated internal standard?
If the observed retention time shift is problematic, several chromatographic parameters can be adjusted to improve co-elution.
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH can alter the selectivity of the separation.[4] Systematically varying the mobile phase composition can help minimize the separation between the isotopologues.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[9][10] Adjusting the column temperature can be a powerful tool to fine-tune selectivity and potentially reduce the retention time difference.[8][10]
-
Gradient Profile: Modifying the gradient slope can impact the resolution of closely eluting compounds. A shallower gradient may improve co-elution in some cases.
Q5: Are there other potential issues with deuterated internal standards besides retention time shifts?
Yes, while retention time shifts are a common challenge, other issues can arise and should be considered during method development and troubleshooting.
-
Isotopic Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte.[8] This can lead to a positive bias in results, particularly at the lower limit of quantification.[8] It is crucial to check the certificate of analysis for isotopic purity and to inject a high concentration of the internal standard alone to assess any contribution to the analyte's signal.[8]
-
In-source Fragmentation or H/D Exchange: In some cases, deuterium atoms can be lost and replaced with hydrogen atoms, either in solution or within the mass spectrometer's ion source.[11] This can compromise the integrity of the internal standard. Choosing standards with deuterium labels on stable positions, such as aromatic rings, can mitigate this risk.[12]
Logical Relationship of Potential IS Issues:
Caption: Potential issues with deuterated internal standards.
Q6: When should I consider an alternative to a deuterated internal standard?
If optimizing chromatographic conditions does not resolve significant co-elution issues, or if instability is observed, it may be necessary to consider an alternative internal standard.
Alternatives to Deuterated Standards:
-
¹³C or ¹⁵N Labeled Standards: Standards labeled with heavy isotopes of carbon or nitrogen are generally considered superior alternatives.[11] The larger mass difference has a negligible effect on the physicochemical properties of the molecule, resulting in virtually identical chromatographic behavior and eliminating the isotope effect.[8][13] While often more expensive, their use can lead to more robust and accurate analytical methods.[14]
Conclusion
The use of deuterated internal standards is a powerful technique in quantitative analysis, but it requires a thorough understanding of the potential for chromatographic isotope effects. By recognizing the factors that influence retention time shifts and employing systematic troubleshooting strategies, researchers can develop robust and reliable analytical methods. When insurmountable challenges arise, the use of ¹³C or ¹⁵N labeled standards provides an excellent alternative for ensuring the highest level of analytical accuracy.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Standards. (n.d.). Benchchem.
- Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. (n.d.). Benchchem.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). PubMed Central.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2025). ResearchGate.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). Springer.
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Minimizing matrix effects in the bioanalysis of R-(-)-Manidipine
Welcome to the technical support center for the bioanalysis of R-(-)-manidipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying R-(-)-manidipine in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your bioanalytical methods are robust, accurate, and reliable. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, and this guide will focus on practical, field-proven strategies to identify, understand, and minimize their impact.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a major concern in the bioanalysis of R-(-)-manidipine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum, urine).[1][2] In the context of R-(-)-manidipine bioanalysis using sensitive techniques like LC-MS/MS, these effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon can lead to significant errors in quantification, compromising the accuracy and precision of pharmacokinetic and bioequivalence studies.[2] The primary culprits are endogenous matrix components like phospholipids, salts, and proteins that interfere with the electrospray ionization (ESI) process.[3] Given the low concentrations of manidipine often measured in clinical studies, even minor matrix effects can have a major impact on data integrity.[5][6]
Q2: What is the "gold standard" for an internal standard (IS) in R-(-)-manidipine assays, and why is it so critical?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard, such as R-(-)-manidipine-d4 or -d5.[7][8][9] A SIL-IS is chemically identical to R-(-)-manidipine, meaning it has the same physicochemical properties, extraction behavior, and chromatographic retention time.[10][11] During LC-MS/MS analysis, it co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement.[8] Because the mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant even if the absolute signal for both fluctuates.[12] This effectively normalizes for variations in both sample preparation recovery and matrix effects, which is a key requirement for robust and reliable quantification according to regulatory guidelines.[7][13][14] While structural analogs like felodipine or desipramine have been used, they may not perfectly mimic the analyte's behavior in the ion source, leading to less effective compensation.[6][8][15]
Q3: Which sample preparation technique is best for minimizing matrix effects: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective and widely published methods for cleaning up plasma samples for manidipine analysis and are superior to Protein Precipitation (PPT).[6][16]
-
Solid-Phase Extraction (SPE): This is often the preferred method for achieving the cleanest extracts.[5][9] SPE utilizes a solid sorbent to selectively retain the analyte while interfering components like phospholipids and salts are washed away.[17] This targeted approach results in a significant reduction of matrix effects. Several validated methods for manidipine successfully employ SPE.[5][16][18]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique that partitions R-(-)-manidipine into an immiscible organic solvent, leaving many polar, matrix-interfering components behind in the aqueous layer.[6][10] It is highly effective at removing non-lipid endogenous components.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective at removing matrix components.[1] It works by crashing out proteins with a solvent like acetonitrile or methanol.[19] However, many other matrix components, especially phospholipids, remain soluble in the supernatant, often leading to significant ion suppression.[1]
The choice between SPE and LLE depends on factors like throughput needs, cost, and the specific nature of the interfering substances. For high-throughput applications, 96-well SPE plates are common.[5][9]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Likely Cause: Inconsistent matrix effects across different lots of biological matrix. The U.S. FDA guidance on bioanalytical method validation mandates that matrix effects be assessed in at least six different sources (lots) of matrix to ensure method robustness.[1][13]
-
Troubleshooting Steps:
-
Verify Your Internal Standard: Confirm you are using a stable isotope-labeled IS (e.g., manidipine-d4). A structural analog may not be adequately compensating for lot-to-lot variability.[8]
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect. Prepare two sets of samples: (A) R-(-)-manidipine spiked into the mobile phase and (B) R-(-)-manidipine spiked into extracted blank plasma from multiple sources. The matrix factor (MF) is the ratio of the peak area in the presence of matrix (B) to the peak area in the absence of matrix (A). An MF < 1 indicates suppression; > 1 indicates enhancement. The CV% of the MF across the different lots should be ≤15%.
-
Improve Sample Cleanup: If variability is high, your sample preparation is likely insufficient. Switch from PPT to a more rigorous method like SPE or LLE.[4][20] If already using SPE, optimize the wash steps with a stronger organic solvent mix (that doesn't elute the analyte) to remove more interferences.
-
Problem 2: Low sensitivity or inability to reach the desired Lower Limit of Quantification (LLOQ).
-
Likely Cause: Significant ion suppression. Endogenous phospholipids often elute in the same region as many drug compounds in reversed-phase chromatography, causing a drop in signal intensity.[2][3]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This is a diagnostic tool to visualize matrix effects. Infuse a standard solution of R-(-)-manidipine directly into the mass spectrometer post-column while injecting an extracted blank plasma sample onto the column. A dip in the otherwise stable analyte signal indicates the retention time at which matrix components are eluting and causing ion suppression.[1][3]
-
Optimize Chromatography: Adjust your LC gradient to shift the retention time of R-(-)-manidipine away from the suppression zones identified in the infusion experiment. Often, making the initial part of the gradient shallower or holding at a low organic percentage for a few minutes can allow interfering phospholipids to elute before the analyte.[21]
-
Enhance Sample Preparation: Implement an SPE or LLE protocol specifically designed to remove phospholipids. For SPE, certain phases are marketed for this purpose. For LLE, adjusting the pH and solvent polarity can improve selectivity.
-
In-Depth Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a robust method for cleaning plasma samples prior to LC-MS/MS analysis of R-(-)-manidipine.[7][16]
-
Sample Pre-treatment: Thaw plasma samples and vortex to ensure homogeneity. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the working solution of manidipine-d4 (internal standard). Vortex for 30 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for another 30 seconds. This step helps in protein precipitation and ensures the analyte is in the correct ionic state for SPE retention.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
Loading: Load the entire pre-treated plasma mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute R-(-)-manidipine and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides an alternative to SPE and is effective for manidipine extraction.[6][10]
-
Sample Preparation: To 200 µL of human plasma, add 25 µL of the internal standard working solution.
-
Alkalinization: Add 100 µL of 0.1 M NaOH and vortex. This step ensures manidipine is in its free base form, enhancing its solubility in the organic extraction solvent.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether and n-hexane, 80:20 v/v) and vortex vigorously for 5 minutes.[10]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Isolation: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data & Visualization
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low | High | Very High |
| Analyte Recovery | High but Variable | Good & Consistent (~80-90%)[10] | High & Consistent (>80%)[16] |
| Throughput | High | Medium | High (with 96-well plates) |
| Selectivity | Low | Medium | High |
| Recommendation | Not recommended for regulated bioanalysis due to high risk of matrix effects. | Good choice, effective at removing polar interferences. | Gold Standard. Offers the cleanest extracts and most reliable results.[5][9] |
Diagram 1: Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical sequence for identifying and mitigating matrix effect issues during method development.
Caption: A decision-making workflow for troubleshooting matrix effects.
Diagram 2: Sample Preparation Decision Pathway
This diagram illustrates the selection process for an appropriate sample preparation technique based on analytical requirements.
Caption: Choosing a sample prep method for R-(-)-manidipine analysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Gandhimathi, M., Ravi, T. K., & Abraham, A. (2013). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 119-126. Retrieved from [Link]
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Resolve Mass Spec. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
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Nguyen, H. L., Nguyen, H. H., Hong, S. Y., & Park, J. W. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]
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Nguyen, H. L., Nguyen, H. H., Hong, S. Y., & Park, J. W. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Bentham Science Publishers. Retrieved from [Link]
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Tasanathai, K., et al. (2017). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Science. Retrieved from [Link]
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Jing, J., Ren, W., Chen, X., He, H., Zhou, W., Zhu, X., Sun, Y., & Wang, G. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840. Retrieved from [Link]
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Sato, M., et al. (1991). Liquid chromatographic determination of manidipine in serum with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 293-298. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Retrieved from [Link]
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ResearchGate. (2015). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Retrieved from [Link]
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de Oliveira, M. A., et al. (2011). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. European Journal of Mass Spectrometry, 17(3), 287-296. Retrieved from [Link]
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ThaiJO. (n.d.). determination of manidipine hydrochloride in tablets by high-performance liquid chromatography. Retrieved from [Link]
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Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
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Jadhav, et al. (2023). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Biological Forum – An International Journal, 15(6), 957-965. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
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AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
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Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189-1192. Retrieved from [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
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Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(17), 1773-1776. Retrieved from [Link]
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Labsci @ Pittcon. (n.d.). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
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Rahman, M. M., et al. (2024). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. Chromatographia. Retrieved from [Link]
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Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved from [Link]
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Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
-
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. Retrieved from [Link]
-
Higuchi, S., & Kawasaki, T. (1989). Determination of manidipine and its pyridine metabolite in human serum by high-performance liquid chromatography with ultraviolet detection and column switching. Journal of Chromatography B: Biomedical Sciences and Applications, 496, 367-374. Retrieved from [Link]
-
Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Delapril and Manidipine Measurements by Liquid Chromatography—Tandem Mass Spectrometry in a Pharmaceutical Formulation. Retrieved from [Link]
-
Fogari, R., et al. (2007). Addition of manidipine improves the antiproteinuric effect of candesartan in hypertensive patients with type II diabetes and microalbuminuria. American Journal of Hypertension, 20(10), 1092-1096. Retrieved from [Link]
-
D'Arienzo, R., et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]
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Galceran, J. M., & Farré, M. (2010). Manidipine treatment in patients with albuminuria not sufficiently reduced with renin-angiotensin system blockers. Expert Review of Cardiovascular Therapy, 8(6), 785-790. Retrieved from [Link]
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ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. Retrieved from [Link]
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Roth, E. K., et al. (2015). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Biopreservation and Biobanking, 13(2), 127-132. Retrieved from [Link]
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Technical Support Center: Addressing Ion Suppression with R-(-)-Manidipine-d4
Last Updated: January 15, 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals using R-(-)-Manidipine-d4. This resource provides in-depth troubleshooting guides and FAQs to address the common and often complex challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. As your partner in research, we aim to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your quantitative data.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts to help you understand the core issues.
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of the R-(-) enantiomer of Manidipine, a dihydropyridine calcium channel blocker. The "d4" signifies that four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative LC-MS/MS assays. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because it has nearly identical chemical and physical properties to the non-labeled analyte (Manidipine).[1][2] It co-elutes with the analyte and experiences similar effects during sample extraction and ionization, thus effectively correcting for variability and matrix effects.
Q2: What is ion suppression and why is it a critical problem in LC-MS/MS?
Ion suppression is a type of matrix effect that frequently occurs in electrospray ionization (ESI) mass spectrometry.[3][4][5] It is a reduction in the ionization efficiency of the analyte of interest—in this case, this compound and Manidipine—caused by co-eluting components from the biological matrix (e.g., plasma, serum).[3][5][6][7]
Causality: The phenomenon arises from competition in the ESI source.[3][4] Co-eluting matrix components, such as salts, proteins, and particularly phospholipids, can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the droplet (like surface tension), hindering the formation of gas-phase ions.[3][4] This competition leads to a decreased, inconsistent, or even completely suppressed signal for the analyte and internal standard, severely compromising the accuracy, precision, and sensitivity of the assay.[3][7][8] It's important to note that tandem mass spectrometry (MS/MS) does not prevent ion suppression, as the effect occurs in the ion source before mass analysis.[3]
Q3: How can I tell if my this compound signal is being affected by ion suppression?
Observing poor reproducibility, non-linear calibration curves, or unexpectedly low signal intensity are common symptoms. However, to definitively diagnose ion suppression, a systematic approach is required. The most direct method is a post-column infusion (PCI) experiment .[9][3][8] This technique provides a qualitative map of where ion suppression occurs across your chromatographic run.[8][10] You can perform this by infusing a constant flow of this compound into the mobile phase after the analytical column but before the mass spectrometer's ion source. When a blank, extracted matrix sample is injected, any dip in the otherwise stable baseline signal of the internal standard indicates a region of ion suppression.[3][8][11]
Part 2: Troubleshooting Guide: Low or Variable Signal for this compound
Symptom: You observe inconsistent, erratic, or lower-than-expected signal intensity for this compound, especially when analyzing processed biological samples compared to simple solvent standards. This variability undermines the reliability of your quantitative results.
This guide provides a logical workflow to diagnose and mitigate the root cause: ion suppression.
Section 2.1: Diagnosing the Problem
The first step is to confirm that ion suppression is the cause and to identify the retention time windows where it is most severe. The post-column infusion experiment is the definitive tool for this diagnosis.[3][11]
This protocol will help you visualize the regions of your chromatogram where matrix components are suppressing the ionization of your internal standard.
Objective: To create a "matrix effect profile" by monitoring the signal of a continuously infused standard while a blank matrix extract is being separated on the column.
Materials:
-
Your LC-MS/MS system
-
A high-precision syringe pump
-
A PEEK T-fitting
-
A standard solution of this compound (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed using your current sample preparation method)
-
Solvent blank (e.g., mobile phase)
Step-by-Step Methodology:
-
System Setup: Connect the analytical column outlet to one port of the T-fitting. Connect the syringe pump containing the this compound solution to the second port. Connect the third port to the MS ion source inlet.
-
Infusion: Begin infusing the this compound solution at a low, stable flow rate (e.g., 5-10 µL/min).
-
MS Monitoring: Set the mass spectrometer to monitor the MRM transition for this compound. You should observe a stable, high-intensity baseline signal.
-
Solvent Injection: Inject a solvent blank. The baseline should remain stable, confirming the system is working correctly.
-
Matrix Injection: Inject the blank, extracted matrix sample.
-
Data Analysis: Monitor the this compound signal. A sharp or broad dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[3][12] Note the retention times of these suppression zones.
Caption: Post-Column Infusion (PCI) Experimental Workflow.
Section 2.2: Mitigation Strategies
Once you've identified ion suppression, you can address it through a combination of improved sample cleanup, optimized chromatography, or source parameter adjustments.
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[9] While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, which are major contributors to ion suppression in plasma samples.[12][13]
| Technique | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Low selectivity, significant matrix effects remain[13] | Poor |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes, can be clean | Labor-intensive, uses large solvent volumes | Moderate to Good |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup, automatable[14] | More complex method development, higher cost | Excellent[13][14] |
Recommendation: For robust bioanalysis, Solid-Phase Extraction (SPE) is highly recommended.[14] Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms (e.g., RP/SCX) are particularly effective at removing phospholipids while retaining basic analytes like Manidipine.[13] Specialized phospholipid removal plates and cartridges (e.g., HybridSPE) are also excellent options that integrate protein precipitation and phospholipid depletion into a single device.[15][16]
Objective: To selectively extract Manidipine and this compound from plasma while efficiently removing proteins and phospholipids.
Materials:
-
Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE plate or cartridges (e.g., Oasis MCX)[13]
-
Human plasma sample containing this compound
-
4% Phosphoric Acid in water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
Step-by-Step Methodology:
-
Pre-treatment: Dilute 200 µL of plasma 1:1 with 4% phosphoric acid. This ensures the basic Manidipine molecule is protonated and will bind to the cation-exchange sorbent.[17]
-
Condition & Equilibrate: Condition the SPE sorbent with 1 mL of Methanol, followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Wash with 1 mL of Methanol to remove non-polar interferences like phospholipids. This step is critical.[13][17]
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.[17]
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase.
If sample preparation alone is insufficient, the next step is to use chromatography to separate your analyte/IS peak from the ion suppression zones you identified in the PCI experiment.
Causality: The goal is to ensure that when phospholipids or other matrix components elute from the column, your analyte and internal standard are not present in the ion source. By shifting the retention time of Manidipine, you can move it into a "cleaner" region of the chromatogram.
Workflow for Method Optimization:
-
Assess Current Method: Compare the retention time of Manidipine with the suppression profile from your PCI experiment.
-
Modify Gradient: Adjust the gradient slope. A shallower gradient can increase separation between closely eluting compounds.
-
Change Mobile Phase/Modifier: Small changes in the organic solvent (e.g., acetonitrile vs. methanol) or pH can alter selectivity.
-
Select a Different Column: If gradient changes are not enough, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Pentafluorophenyl (PFP)) to provide an alternative selectivity.
Caption: Chromatographic Optimization Workflow to Avoid Ion Suppression.
Part 3: Advanced Topic
Q: My internal standard (this compound) and analyte (Manidipine) are being affected differently by the matrix. What should I do?
This is a phenomenon known as differential matrix effects . While SIL-ISs are excellent, they are not infallible. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column.[1] If this slight separation causes one compound to be at the peak of an ion suppression zone while the other is on the slope, they will be affected differently, leading to inaccurate results.[1]
Solutions:
-
Confirm Co-elution: First, ensure that the analyte and IS peaks are perfectly co-eluting. If they are slightly separated, adjust the chromatography to make them overlap completely. This may require using a column with slightly lower resolution.[1]
-
Improve Sample Cleanup: This issue is often a symptom of severe ion suppression. Implementing a more rigorous sample preparation method, like the SPE protocol described above, can reduce the overall matrix effect to a point where minor differences in retention time no longer impact quantification.
-
Evaluate Matrix Effects Across Lots: Regulatory guidance from bodies like the FDA suggests evaluating matrix effects across at least six different lots of the biological matrix to ensure the method is robust.[18][19] If you see significant variability between lots, your sample cleanup needs to be improved.
By systematically diagnosing the issue and applying targeted strategies for sample cleanup and chromatographic separation, you can effectively overcome ion suppression and ensure the generation of high-quality, reliable data in your bioanalytical assays using this compound.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Xue, Y. J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. LabRulez LCMS. [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
Bioanalytical Method Validation FDA 2001. PharmaCompass. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Capolongo, F., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Journal of Mass Spectrometry. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
González-Antuña, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
De Boevre, M., et al. (2012). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Food Additives & Contaminants: Part A. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
van der Burg, M. F., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
van der Burg, M. F., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Pilli, N. R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. [Link]
-
Gergov, M., et al. (2003). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. Journal of Mass Spectrometry. [Link]
-
Zhang, Y. X., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 19. fda.gov [fda.gov]
Technical Support Center: Optimizing Liquid-Liquid Extraction of R-(-)-Manidipine from Plasma
Welcome to the dedicated support center for the bioanalysis of R-(-)-Manidipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing its extraction from plasma matrices. As a highly lipophilic and basic compound, R-(-)-Manidipine presents unique challenges in sample preparation. This document offers a synthesis of field-proven insights and established methodologies to ensure robust, reproducible, and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is Liquid-Liquid Extraction (LLE) a suitable method for R-(-)-Manidipine?
A1: R-(-)-Manidipine is a highly lipophilic molecule, a characteristic common to dihydropyridine calcium channel blockers.[1][2][3][4] This property makes it readily partition into water-immiscible organic solvents, allowing for efficient separation from endogenous, more polar plasma components like proteins, salts, and phospholipids. LLE is a robust and cost-effective technique that, when optimized, yields clean extracts, which is crucial for minimizing matrix effects in sensitive downstream analyses like LC-MS/MS.[5]
Q2: What are the critical physicochemical properties of R-(-)-Manidipine to consider for LLE?
Q3: Why is pH adjustment of the plasma sample necessary?
A3: Adjusting the plasma pH to a basic level (typically pH > 10) is critical. As a basic drug, R-(-)-Manidipine will be predominantly in its ionized (protonated) form at physiological pH (~7.4). This ionized form is water-soluble and will not efficiently partition into an organic solvent. By raising the pH to at least two units above the pKa of the most basic nitrogen, we deprotonate the molecule, rendering it neutral. This uncharged form is significantly more lipophilic and will readily transfer from the aqueous plasma to the organic extraction solvent, maximizing recovery. A study by Jing et al. (2007) successfully used ammonia to basify the plasma before extraction.[5]
Q4: What is a suitable internal standard (IS) for R-(-)-Manidipine analysis?
A4: An ideal internal standard should be a close structural analog that exhibits similar extraction and ionization characteristics to the analyte. For manidipine, other dihydropyridine calcium channel blockers like felodipine or nilvadipine have been successfully used as internal standards.[5][6] The best choice is a stable isotope-labeled version of manidipine (e.g., manidipine-d4), as it will co-elute and compensate for matrix effects most effectively, though this may not always be commercially available or cost-effective.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My recovery of R-(-)-Manidipine is below the acceptable limit of 80%. What are the likely causes and how can I improve it?
A: Low recovery is a multifaceted issue often stemming from suboptimal pH, solvent choice, or procedural errors.
-
Causality & Explanation:
-
Incorrect pH: If the plasma sample is not sufficiently basic, a significant portion of the manidipine will remain in its ionized, water-soluble form, leading to poor partitioning into the organic solvent.
-
Inappropriate Solvent Polarity: Manidipine's high lipophilicity (cLogP ≈ 7.02) requires a non-polar solvent for effective extraction. Solvents that are too polar will have poor partitioning efficiency, while those that are not polar enough may not sufficiently solubilize the molecule.
-
Insufficient Mixing: Inadequate vortexing or mixing prevents the formation of a large surface area between the aqueous and organic phases, leading to incomplete equilibrium and thus, incomplete extraction.
-
Phase Volume Ratio: An insufficient volume of organic solvent may become saturated with the analyte and other lipophilic matrix components, preventing complete extraction.
-
-
Solutions & Protocol Adjustments:
-
Verify pH: Ensure the pH of the plasma is >10 after adding the basifying agent (e.g., 1M Ammonium Hydroxide). Use a pH meter on a surrogate sample to confirm.
-
Solvent Selection: Use a non-polar solvent. N-hexane has been shown to provide high recovery (>85%) for manidipine.[5] A mixture like hexane-ethyl acetate (e.g., 1:1 v/v) can also be effective for similar dihydropyridines.[7]
-
Optimize Mixing: Increase vortex time to 1-2 minutes to ensure thorough mixing. However, be mindful that overly vigorous shaking can contribute to emulsion formation (see Issue 2).
-
Adjust Solvent-to-Plasma Ratio: A typical starting ratio is 5:1 (organic solvent: plasma). If low recovery persists, try increasing this to 10:1.
-
Data Presentation: Solvent Selection & Expected Recovery
| Solvent System | Polarity Index | Expected Recovery for Manidipine | Reference |
| n-Hexane | 0.1 | > 85% | [5] |
| Hexane:Ethyl Acetate (1:1, v/v) | ~2.25 | > 80% (for similar dihydropyridines) | [7] |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Good for lipophilic drugs; specific data for manidipine not found, but a viable option to test. | |
| Dichloromethane (DCM) | 3.1 | Potential for higher extraction of interferences. |
Issue 2: Emulsion Formation
Q: I'm observing a persistent cloudy layer between the organic and aqueous phases after centrifugation. How can I break this emulsion?
A: Emulsions are common with plasma LLE and are caused by endogenous surfactants like phospholipids and proteins.
-
Causality & Explanation:
-
Plasma is rich in lipids and proteins which can act as emulsifying agents, stabilizing the microscopic droplets of one phase within the other. Vigorous shaking provides the energy to form these stable colloids.
-
-
Solutions & Protocol Adjustments:
-
Mechanical Disruption:
-
Centrifugation: Increase the g-force (e.g., to >3000 x g) and/or the duration (10-15 minutes) of the centrifugation step.
-
Temperature: Chilling the sample in an ice bath or freezer can sometimes help to destabilize the emulsion.
-
-
Chemical Disruption ("Salting Out"):
-
Before extraction, add a small amount of saturated sodium chloride (NaCl) solution or solid salt to the plasma. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and promoting phase separation.
-
-
Procedural Modification:
-
Instead of vigorous vortexing, use gentle, repeated inversions of the tube for a longer period to minimize the energy input that creates emulsions.
-
-
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
Q: I'm seeing ion suppression or enhancement in my LC-MS/MS data, even with decent recovery. What is causing this and how can I mitigate it?
A: Matrix effects are caused by co-eluting endogenous components from the plasma that interfere with the ionization of the analyte in the mass spectrometer source.
-
Causality & Explanation:
-
Even with LLE, some lipophilic matrix components, particularly phospholipids, can be co-extracted with R-(-)-Manidipine. These molecules can suppress the ionization of the analyte by competing for charge in the ESI source or by altering droplet formation and evaporation.
-
-
Solutions & Protocol Adjustments:
-
Optimize Chromatography: Develop a chromatographic method with sufficient retention and resolution to separate R-(-)-Manidipine from the bulk of the co-extracted matrix components, especially phospholipids which often elute in the middle of a typical reversed-phase gradient.
-
Solvent Selection Refinement: While highly non-polar solvents like n-hexane are good for recovery, a slightly more polar solvent or a mixture might selectively leave behind the most problematic non-polar interferences. This requires empirical testing.
-
Post-Extraction Cleanup: If matrix effects are severe, a simple LLE may be insufficient. Consider a two-step process, such as LLE followed by a quick pass-through solid-phase extraction (SPE) step designed for phospholipid removal.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Since the IS is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio and reliable quantification.
-
Experimental Protocols & Workflows
Protocol 1: Standard LLE for R-(-)-Manidipine from Human Plasma
This protocol is adapted from established methods for manidipine and is compliant with principles outlined in the ICH M10 guideline for bioanalytical method validation.[8][9]
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Felodipine in methanol) to each tube.
-
pH Adjustment: Add 50 µL of 1M Ammonium Hydroxide (NH₄OH) to each tube to basify the plasma. Vortex briefly for 10 seconds.
-
Addition of Extraction Solvent: Add 1.0 mL of n-hexane to each tube.
-
Extraction: Cap the tubes and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, being careful not to disturb the lower aqueous layer or any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 Methanol: 5mM Ammonium Acetate). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization of Workflows
LLE Workflow Diagram
Caption: Standard LLE workflow for R-(-)-Manidipine.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low recovery.
References
-
ICH. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
World Journal of Pharmaceutical Research. (2018). A simple, sensitive and specific UPLC/ESI-MS/MS method for the simultaneous quantification of perindopril and amlodipine in human plasma. [Link]
-
Kass, R. S., & Arena, J. P. (1989). Influence of pHo on Calcium Channel Block by Amlodipine, a Charged Dihydropyridine Compound. Journal of General Physiology, 93(6), 1109–1127. [Link]
-
Bentham Science. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. [Link]
-
Jing, J., Ren, W., Chen, X., He, H., Zhou, W., Zhu, X., Sun, Y., & Wang, G. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840. [Link]
-
Park, J. W., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. [Link]
-
Saita, T., Fujito, H., & Morioka, T. (1993). Liquid chromatographic determination of manidipine in serum with electrochemical detection. PubMed. [Link]
-
MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
-
Wikipedia. Dihydropyridine calcium channel blockers. [Link]
-
Plosker, G. L., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. PubMed. [Link]
-
Nascimento, D. F., et al. (2014). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. ResearchGate. [Link]
-
Wikipedia. Calcium channel blocker. [Link]
-
Saita, T., et al. (1992). Determination of manidipine and its pyridine metabolite in human serum by high-performance liquid chromatography with ultraviolet detection and column switching. PubMed. [Link]
-
PubChem. Manidipine. [Link]
-
Wikipedia. Manidipine. [Link]
-
MDPI. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. [Link]
Sources
- 1. Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 3. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Dealing with poor peak shape in the chromatography of manidipine
Welcome to the technical support center for the chromatographic analysis of manidipine. As a lipophilic, basic compound, manidipine can present unique challenges in achieving optimal peak shape during reversed-phase HPLC analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, ensuring robust and reliable analytical results. It moves beyond a simple checklist to explain the fundamental principles behind each recommendation, empowering you to make informed decisions in your method development and routine analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding poor peak shape in manidipine chromatography.
Q1: Why is my manidipine peak severely tailing?
Peak tailing for manidipine is almost always caused by secondary interactions between the protonated amine groups of the molecule and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4] At typical mobile phase pH values (between 3 and 7), some silanol groups are ionized (SiO⁻), creating active sites for strong ionic interactions with the positively charged manidipine.[5] This strong, non-ideal retention mechanism leads to a portion of the analyte molecules eluting more slowly, resulting in a characteristic "tail".[6]
Q2: What is the single most important parameter to adjust for better peak shape?
The mobile phase pH is the most critical factor for controlling the peak shape of basic compounds like manidipine.[7][8] Adjusting the pH directly influences the ionization state of both the analyte and the stationary phase surface. For manidipine, reducing the mobile phase pH to a value of 3.5 or lower is highly effective.[9][10] This acidic environment suppresses the ionization of the silanol groups, minimizing the primary cause of peak tailing.[7]
Q3: What type of HPLC column is best suited for manidipine analysis?
Choosing a modern, high-purity, silica-based column with robust end-capping is essential.[11][12] "End-capping" is a process that chemically bonds a small, non-polar group (like a trimethylsilyl group) to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[11] Look for columns specifically marketed for the analysis of basic compounds, as these often feature proprietary surface treatments to further minimize silanol activity.
Q4: My peak shape is still poor even after lowering the pH. What should I try next?
If lowering the pH is insufficient, the next step is to introduce a mobile phase additive that acts as a competitive agent. A low concentration (e.g., 0.1-1%) of an acid like trifluoroacetic acid (TFA) or an amine like triethylamine (TEA) can significantly improve peak shape.[13][14] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from manidipine.[14] Additionally, increasing the buffer concentration (ionic strength) can help reduce secondary ion-exchange interactions.[5][15]
Q5: I am observing a split or broad peak for manidipine. What could be the cause?
While chemical interactions often cause tailing, split or excessively broad peaks can indicate physical or system-related issues. Common causes include:
-
Column Void: A void or channel at the head of the column can cause the sample band to spread unevenly. This often results from column aging or sudden pressure shocks.
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path and affecting all peaks in the chromatogram.[16]
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase can lead to poor peak shape.[17] It is always best practice to dissolve the sample in the mobile phase itself.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow for diagnosing and resolving poor peak shape for manidipine. The process is designed to be logical, starting with the easiest and most common solutions before proceeding to more complex method modifications.
Workflow for Troubleshooting Poor Peak Shape
Below is a visual representation of the logical steps to take when encountering peak shape problems with manidipine.
Caption: A step-by-step workflow for diagnosing peak shape issues.
Step 1: Assess the Scope of the Problem
-
Observation: Look at the entire chromatogram. Is only the manidipine peak showing poor shape, or are all peaks (including other analytes or internal standards) affected similarly?
-
Causality & Action:
-
If all peaks are distorted: The problem is likely mechanical or related to the HPLC system. This suggests an issue that occurs before the separation process begins. Check for a partially blocked column inlet frit, a void in the column packing, or extra-column dead volume in the tubing and connections.[16][18]
-
If only the manidipine peak is tailing: The issue is chemical and specific to the interaction between manidipine and the stationary phase.[16] This strongly points to secondary silanol interactions. Proceed to the method optimization steps below.
-
Step 2: Method Optimization - A Multi-Variable Approach
A. Mobile Phase pH Adjustment (Primary Action)
The interaction between manidipine and silanol groups is highly dependent on their respective ionization states. This relationship can be visualized as follows:
Caption: Effect of pH on manidipine-silanol interactions.
-
Protocol:
-
Prepare a mobile phase with an aqueous component buffered to a pH between 2.5 and 3.5. Phosphoric acid, formic acid, or TFA are common choices.[9][10][13]
-
Ensure the buffer concentration is at least 10-25 mM to provide sufficient buffering capacity.[19]
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting the sample.
-
-
Expertise & Rationale: By operating at a pH well below the pKa of the silanol groups (typically ~3.8-4.5), you ensure they remain in their neutral, unionized form (Si-OH).[3] This prevents the strong ion-exchange interaction with the protonated manidipine molecule, allowing the desired reversed-phase (hydrophobic) retention mechanism to dominate, which results in a symmetrical peak.[5]
B. Mobile Phase Additives (Secondary Action)
-
Protocol:
-
Expertise & Rationale: A competitive base like TEA will preferentially bind to any remaining active silanol sites, effectively "masking" them from manidipine.[14] Increasing the ionic strength of the mobile phase floods the system with ions that compete with the analyte for any ion-exchange sites, further reducing the likelihood of secondary retention.[5][15]
C. Column Selection and Care
-
Protocol:
-
Select an Appropriate Column: If you are still facing issues, your column may not be suitable. Choose a modern, high-purity silica column that is fully end-capped and specifically designed for analyzing basic compounds. Examples include columns with embedded polar groups or unique surface bonding technologies.[11]
-
Use a Guard Column: Always use a guard column with the same stationary phase as your analytical column. This protects the main column from strongly retained impurities and particulates that can damage the inlet frit and packing bed, extending its lifetime.[20]
-
Proper Flushing: After analysis, flush the column with a strong, non-buffered solvent (e.g., high percentage of methanol or acetonitrile) to remove any retained sample components and buffer salts.
-
D. Sample and Injection Considerations
-
Protocol:
-
Check for Overload: Systematically reduce the concentration of your sample and/or the injection volume.[4][18]
-
Match Sample Solvent: Whenever possible, dissolve and inject your manidipine standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.
-
-
Expertise & Rationale: Overloading the column saturates the stationary phase, leading to a non-linear distribution of the analyte and resulting in peak fronting or tailing.[4] Injecting in a solvent much stronger than the mobile phase causes the sample band to spread prematurely at the column inlet, leading to broad and distorted peaks.[17]
Summary of Troubleshooting Strategies
| Problem Symptom | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (Manidipine only) | 1. Secondary interaction with silanol groups.[3] 2. Mobile phase pH too high.[7] 3. Inappropriate column chemistry.[21] | 1. Lower mobile phase pH to < 3.5 using a buffer.[8][9] 2. Add a competitive base (e.g., 0.1% TEA).[14] 3. Increase buffer concentration (ionic strength).[15] 4. Use a modern, end-capped, base-deactivated column.[11] |
| Peak Fronting | 1. Sample overload (concentration too high).[4] 2. Sample solvent stronger than mobile phase. | 1. Dilute the sample or reduce injection volume.[18] 2. Dissolve sample in the mobile phase. |
| Broad or Split Peaks (All peaks) | 1. Void or channel in the column. 2. Partially blocked inlet frit.[16] 3. Extra-column volume (dead volume).[18] | 1. Replace the column. 2. Reverse and backflush the column (to waste). If unsuccessful, replace the frit or column. 3. Check all fittings and tubing between the injector and detector; use low-volume components. |
Example Starting Method Conditions for Manidipine
Based on published literature, the following table provides robust starting points for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, End-capped (e.g., Symmetry C18) | C18, Base-deactivated (e.g., Zorbax Bonus RP) | C18 (e.g., Inertsil ODS 3v) |
| Dimensions | 150 x 4.6 mm, 3.5 µm[19][22] | 250 x 4.6 mm, 5 µm[13] | 150 x 4.6 mm, 5 µm[9] |
| Mobile Phase A | 25 mM Ammonium Formate, pH 3.1[19][22] | 0.1% Trifluoroacetic Acid (TFA) in Water[13] | Phosphate Buffer, pH 2.2[9] |
| Mobile Phase B | Acetonitrile or Methanol | Methanol | Acetonitrile |
| Composition | A:B (45:55 v/v)[19][22] | A:B (50:50 v/v)[13] | A:B (60:40 v/v)[9] |
| Flow Rate | 0.7 - 1.0 mL/min[13][19] | 1.0 mL/min | 1.4 mL/min[9] |
| Detection (UV) | 230 nm[10][19] | 225 - 230 nm | 228 nm[9] |
| Temperature | 30 °C[19] | Ambient | Ambient |
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Oxford Academic. Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- The Theory of HPLC Column Chemistry.
- Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
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- Phenomenex. LC Technical Tip: The Role of End-Capping in RP.
- Nacalai Tesque, Inc. T1. Poor peak shape.
- Pingale, P. L., & B.S., T. (2013). Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. International Journal of ChemTech Research, 5(4), 1770-1776.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- BenchChem. Technical Support Center: Ensuring Reproducibility in Manidipine Quantification.
- ThaiScience. Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma.
- Snyder, L. R., & Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape.
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Pamanivong, C., & Tatong, W. (2017). Determination of Manidipine Hydrochloride in Tablets by High-Performance Liquid Chromatography. Journal of Health Research. Available from: [Link]
- Meng, F., Chen, J., & Zhong, D. (2004). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Yao xue xue bao = Acta pharmaceutica Sinica, 39(11), 891–894.
- Patel, S. A., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF MANIDIPINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. PharmaTutor, 2(9), 125-136.
- Sreenivasulu, J., et al. (2012). ESTIMATION OF MANIDIPINE DIHYDROCHLORIDE BY A NEW RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 3(9), 3461-3464.
- ScienceDirect. (2025). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
- Drug Central. manidipine.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- ResearchGate. How can I get rid of peak tailing?.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
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Pamanivong, C., & Tatong, W. (2017). Determination of Manidipine Hydrochloride in Tablets by High-Performance Liquid Chromatography. Thai Journal of Pharmaceutical Sciences. Available from: [Link]
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Wikipedia. Manidipine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4008, Manidipine. Available from: [Link]
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Technical Support Center: Ensuring the Stability of R-(-)-Manidipine-d4 in Processed Samples
Welcome to the technical support center for R-(-)-Manidipine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for ensuring the stability of this compound in processed samples. As a deuterated internal standard, the integrity of this compound is paramount for accurate and reliable bioanalytical data. This guide is structured to address common challenges and provide scientifically grounded solutions.
Troubleshooting Guide: Diagnosing and Resolving this compound Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why is the signal intensity of my this compound internal standard decreasing over time in processed samples stored in the autosampler?
A decrease in the signal intensity of this compound in processed samples, especially when stored in an autosampler, is a common issue that can often be attributed to photodegradation. R-(-)-Manidipine, as a dihydropyridine calcium channel blocker, is known to be sensitive to light.[1][2] The dihydropyridine ring is susceptible to oxidation when exposed to light, leading to the formation of its pyridine derivative.[1][2] This degradation will result in a lower concentration of the intended internal standard, leading to inaccurate quantification of your target analyte.
Preventative Measures and Solutions:
-
Light Protection: Always handle and store this compound stock solutions, working solutions, and processed samples in amber-colored vials or tubes to protect them from light. If amber vials are not available, wrap the vials in aluminum foil.
-
Autosampler Conditions: If possible, use a cooled autosampler and minimize the exposure of the samples to ambient light. Some modern autosamplers have covers that can be kept closed during the run.
-
Run Time: Minimize the time samples spend in the autosampler before injection. If you have a long run, consider preparing smaller batches of samples to be placed in the autosampler sequentially.
-
Forced Degradation Study: To confirm light sensitivity, you can perform a forced degradation study by exposing a sample to UV light and analyzing it alongside a protected sample.[3][4]
Q2: I'm observing a gradual loss of the deuterium label on my this compound, leading to a small interfering peak at the mass transition of the unlabeled manidipine. What could be the cause?
The loss of a deuterium label, also known as isotopic or back-exchange, is a potential issue with deuterated internal standards.[5][6] This occurs when deuterium atoms are replaced by protons from the surrounding environment. The stability of the deuterium label is highly dependent on its position in the molecule and the experimental conditions.[6]
Potential Causes and Solutions:
-
pH of the Mobile Phase: Isotopic exchange can be accelerated in both acidic and basic conditions.[6] The rate of exchange is often slowest at a slightly acidic pH (around 2.5-3).[6] Experiment with adjusting the pH of your mobile phase to see if it improves the stability of the deuterium label.
-
Solvent Composition: Protic solvents like water and methanol can act as a source of protons, facilitating back-exchange.[6] While these are common solvents in reverse-phase chromatography, be mindful of their potential contribution to this issue.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[6] Ensure your samples are not exposed to excessive heat during processing and storage.
-
Label Position: The lability of a deuterium label is highly dependent on its location within the molecule. Deuterium atoms on heteroatoms (like -OH, -NH) are very susceptible to exchange. While the d4 label on this compound is typically on a more stable part of the molecule, its exact position should be considered. If back-exchange is a persistent issue, consider using a C13-labeled internal standard, which is generally more stable.[5][7]
Q3: My this compound seems to be degrading during the sample extraction process. What are the likely culprits?
Degradation during sample extraction can be caused by a combination of chemical and physical factors. For a molecule like manidipine, pH and temperature are critical parameters to control.
Troubleshooting Steps:
-
pH Extremes: Manidipine has been shown to degrade under both acidic and alkaline stress conditions.[8] If your extraction protocol involves strong acids or bases, this could be the cause of degradation. Try to neutralize the pH of your sample as quickly as possible after any acid or base treatment.
-
Temperature during Evaporation: If your protocol includes an evaporation step to concentrate the sample, ensure the temperature is not too high. A gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended.[9]
-
Oxidation: Dihydropyridines can be susceptible to oxidation.[10][11] Ensure that your extraction solvents are fresh and free of peroxides. If you suspect oxidation, you could try adding an antioxidant to your sample, although this should be carefully validated to ensure it doesn't interfere with the analysis.
-
Enzymatic Degradation: While less likely in processed samples where proteins have been precipitated, residual enzyme activity could potentially be a factor. Ensure your protein precipitation step is efficient.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock and working solutions?
To ensure the long-term stability of your this compound, it is recommended to store stock solutions at -20°C or colder in a non-frost-free freezer. Working solutions can be stored at 2-8°C for short-term use (a few days), but should always be protected from light. It is crucial to bring solutions to room temperature and vortex them before use to ensure homogeneity.
Q2: How should I validate the stability of this compound in my bioanalytical method?
Validating the stability of your analyte and internal standard is a critical component of bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA.[12][13][14][15][16] You should perform the following stability assessments:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the time samples will be on the bench during processing.
-
Long-Term Stability: Determine the stability at the intended storage temperature over a period that covers the expected duration of sample storage.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler for the expected duration of an analytical run.
-
Stock and Working Solution Stability: Confirm the stability of your stock and working solutions under their storage conditions.
Q3: Are there any known issues with chromatographic separation of this compound and unlabeled manidipine?
Deuterated internal standards can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as a "chromatographic shift".[5][7] This is because deuterium is slightly less lipophilic than hydrogen. While this shift is often minimal, it's important to ensure that the peaks for this compound and manidipine are adequately resolved or that the shift does not lead to differential matrix effects across the peaks, which could impact accuracy.[7] If a significant chromatographic shift is observed and causes issues, a C13-labeled internal standard would be a better alternative as it typically co-elutes perfectly with the unlabeled analyte.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of R-(-)-Manidipine and this compound from plasma. Optimization may be required for your specific application.
-
Sample Thawing and Spiking:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of your this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
-
Sample Pre-treatment:
-
Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.[9]
-
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an amber autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Extraction Sample Handling
-
Light Protection: Immediately after reconstitution, cap the amber vials to minimize light exposure.
-
Temperature Control: Place the vials in a cooled autosampler set to a temperature that has been validated for post-preparative stability (e.g., 4°C).
-
Injection Sequence: If possible, randomize the injection sequence to minimize any potential bias due to time-dependent degradation in the autosampler. Include quality control (QC) samples at the beginning, middle, and end of the run to monitor for any trends.
Data and Visualization
Table 1: Recommended Stability Assessment Conditions
| Stability Test | Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C or -80°C to room temp | 24 hours per cycle | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Room Temperature | 4-24 hours | Mean concentration within ±15% of nominal |
| Long-Term | -20°C or -80°C | Duration of study | Mean concentration within ±15% of nominal |
| Post-Preparative | Autosampler Temperature (e.g., 4°C) | Duration of analytical run | Mean concentration within ±15% of nominal |
Diagrams
Caption: Troubleshooting workflow for decreased this compound signal.
Caption: General sample processing workflow for this compound analysis.
References
-
PubChem. (n.d.). Manidipine. National Center for Biotechnology Information. Retrieved from [Link]
- Nowak, M., Giebułtowicz, J., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
-
PharmaCompass. (n.d.). Manidipine. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Li, W., & Cohen, L. H. (2003). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Analytical chemistry, 75(21), 5854-5859.
- Cominacini, L., Pasini, A. F., Garbin, U., et al. (2003).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Ioele, G., De Luca, M., Garofalo, A., & Ragno, G. (2018). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 23(11), 2977.
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Axios Research. (n.d.). (R)-Manidipine-d4. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Manidipine. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Manidipine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Zimmer, J. (2016). Stability Issues in Bioanalysis: New Case Studies.
-
ResearchGate. (2023). Specificity by Forced Degradation% Degradation of MND. Retrieved from [Link]
- Liu, G., et al. (2024).
- S, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067.
- Dolan, J. W. (2013). When Should an Internal Standard be Used?. LCGC North America, 31(11), 942-946.
-
GSRS. (n.d.). MANIDIPINE. Retrieved from [Link]
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367-412.
- Kollroser, M., & Schober, C. (2004). Screening for dihydropyridine calcium channel blockers in plasma by automated solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 39(6), 639-646.
-
KEGG DRUG. (n.d.). Manidipine. Retrieved from [Link]
- Srichana, T., et al. (2011). determination of manidipine hydrochloride in tablets by high-performance liquid chromatography. Songklanakarin Journal of Science and Technology, 33(4), 415-420.
- Myler, H., et al. (2019). Stability Issues in Bioanalysis. Bioanalysis, 11(20), 1813-1814.
- Lee, C. R. (2015). Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this?.
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
- Cominacini, L., et al. (2003).
- Matsui, K., et al. (2012). Anti-atherosclerotic potential of dihydropyridine calcium channel blockers. Current vascular pharmacology, 10(6), 704-8.
-
Patsnap Synapse. (2024). What is Manidipine Hydrochloride used for?. Retrieved from [Link]
- Pilli, N. R., et al. (2012). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Journal of Pharmaceutical Analysis, 2(4), 276-283.
- Suneetha, A., & Rao, D. (2011). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-217.
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Technical Support Center: Ensuring Assay Accuracy with R-(-)-Manidipine-d4
Welcome to the technical support resource for R-(-)-Manidipine-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the critical impact of isotopic purity on bioanalytical assay accuracy. Here, we will explore the nuances of using a deuterated internal standard, offering troubleshooting protocols and frequently asked questions to ensure the integrity and reliability of your experimental data.
Introduction: The Role of Isotopic Purity in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest levels of accuracy and precision.[1][2] this compound, as the deuterated analogue of R-(-)-Manidipine, is designed to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability.[1][3] However, the underlying assumption of this corrective power hinges on the isotopic purity of the SIL internal standard. The presence of unlabeled analyte (R-(-)-Manidipine) as an impurity in the this compound can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[4][5]
This guide will provide you with the necessary framework to understand, evaluate, and mitigate the potential risks associated with the isotopic purity of this compound, ensuring your bioanalytical methods are robust, reliable, and compliant with regulatory expectations.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
A1: Isotopic purity refers to the percentage of the SIL internal standard that is fully labeled with the desired stable isotopes (in this case, deuterium). High isotopic purity, preferably with less than 2% unlabeled analyte, is crucial to prevent interference with the quantification of the actual analyte.[3] Any significant presence of unlabeled R-(-)-Manidipine within the this compound internal standard will contribute to the analyte's signal, leading to artificially inflated concentration measurements.[4]
Q2: How can the isotopic purity of this compound be assessed?
A2: The isotopic purity of this compound should be verified, ideally by the supplier, using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). Experimentally, you can assess the contribution of the unlabeled analyte by preparing a blank sample (matrix without the analyte) and spiking it with the this compound working solution. The response at the mass transition of the unlabeled R-(-)-Manidipine should be negligible, typically less than 5% of the response of the LLOQ sample.
Q3: What are the regulatory expectations regarding the purity of stable isotope-labeled internal standards?
A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, emphasize the importance of well-characterized reference standards.[7][8][9][10] While specific percentage limits for isotopic purity are not always explicitly defined, the guidance documents mandate that the internal standard does not interfere with the measurement of the analyte.[10] This necessitates a thorough validation of the bioanalytical method, including an assessment of the internal standard's contribution to the analyte signal.[6][7]
Q4: Can deuterium labeling affect the chromatography of this compound?
A4: Yes, this is known as the "isotope effect." Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[4][11] This can be due to changes in the molecule's lipophilicity when hydrogen is replaced by deuterium.[4] If R-(-)-Manidipine and this compound do not co-elute perfectly, they may be subjected to different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the assay.[4] It is crucial to evaluate the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when using this compound as an internal standard.
Issue 1: High background signal for R-(-)-Manidipine in blank samples spiked with this compound.
-
Potential Cause: Significant contribution from the unlabeled analyte present as an impurity in the this compound.
-
Troubleshooting Steps:
-
Confirm the Source: Analyze a neat solution of the this compound internal standard to confirm the presence and relative abundance of the unlabeled R-(-)-Manidipine.
-
Contact the Supplier: Request the certificate of analysis (CoA) for the specific lot of this compound, which should detail the isotopic purity. If the purity is lower than required, consider obtaining a new, higher-purity batch.
-
Correction Strategies (if a new batch is not feasible):
-
Increase LLOQ: A higher LLOQ may be necessary to ensure the contribution from the internal standard is insignificant relative to the analyte signal.
-
Mathematical Correction: In some cases, a nonlinear calibration function can be used to correct for the interference, although this approach requires careful validation.[12]
-
-
Issue 2: Poor accuracy and precision at the lower limit of quantitation (LLOQ).
-
Potential Cause: The contribution from unlabeled R-(-)-Manidipine in the internal standard is disproportionately affecting the low concentration samples.
-
Troubleshooting Steps:
-
Evaluate IS Contribution: Prepare a zero sample (blank matrix + internal standard) and compare the analyte signal to the LLOQ sample. The signal in the zero sample should be less than 20% of the LLOQ response.
-
Optimize IS Concentration: Reducing the concentration of the this compound internal standard can minimize the contribution of the unlabeled impurity. However, ensure the internal standard response remains sufficient for reliable peak integration across the entire calibration range.
-
Re-evaluate Isotopic Purity: As with Issue 1, the isotopic purity of the internal standard may be insufficient.
-
Issue 3: Inconsistent analyte/internal standard peak area ratios across different sample lots.
-
Potential Cause: Differential matrix effects due to a chromatographic shift between R-(-)-Manidipine and this compound.[4]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a neat solution and from extracted matrix samples. Assess any shift in retention time.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution.
-
Consider Alternative Labeling: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts.[3]
-
Quantitative Data Summary
The following table provides key specifications for R-(-)-Manidipine and its deuterated internal standard.
| Parameter | R-(-)-Manidipine | This compound |
| Molecular Formula | C₃₅H₃₈N₄O₆ | C₃₅H₃₄D₄N₄O₆ |
| Molecular Weight | 610.71 g/mol [13] | ~614.74 g/mol [14][15] |
| Recommended Storage | Store at 2-8°C under inert gas.[16] | Store at 2-8°C, protected from light. |
| Solubility | Soluble in DMSO.[16] | Soluble in DMSO. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity Contribution
-
Prepare a Zero Sample: To a blank matrix sample (e.g., 200 µL of human plasma), add the working solution of this compound at the same concentration used for the study samples.
-
Prepare an LLOQ Sample: To a blank matrix sample, add the LLOQ concentration of R-(-)-Manidipine and the working solution of this compound.
-
Sample Processing: Extract both samples using the validated bioanalytical method.[17]
-
LC-MS/MS Analysis: Inject the extracted samples and monitor the MRM transition for R-(-)-Manidipine.
-
Data Evaluation: The peak area of R-(-)-Manidipine in the Zero Sample should be less than 20% of the peak area in the LLOQ sample. The signal-to-noise ratio for the LLOQ should be ≥ 5.
Visualization of Workflow
The following diagram illustrates the workflow for evaluating the impact of this compound isotopic purity on assay accuracy.
Caption: Workflow for assessing isotopic purity contribution.
References
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... (2025). YouTube. [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
-
Manidipine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). Scientific guideline. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]
-
(R)-Manidipine-d4. (n.d.). Axios Research. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
List of Stable Isotopes of Manidipine. (n.d.). stable-isotopes.com. [Link]
-
MANIDIPINE. (n.d.). precisionFDA. [Link]
-
Manidipine. (n.d.). Wikipedia. [Link]
-
(S)-Manidipine-d4. (n.d.). Axios Research. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. [Link]
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Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. (n.d.). Research Trend. [Link]
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Selecting the appropriate MRM transitions for R-(-)-Manidipine and its d4 analog
Welcome to the technical support center for the bioanalysis of R-(-)-Manidipine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for developing robust LC-MS/MS methods. Here, we will address the critical aspects of Multiple Reaction Monitoring (MRM) transition selection for R-(-)-Manidipine and its stable isotope-labeled internal standard (SIL-IS), R-(-)-Manidipine-d4, followed by comprehensive troubleshooting advice.
Frequently Asked Questions (FAQs): Selecting the Right MRM Transitions
Question: What are the optimal MRM transitions for R-(-)-Manidipine and its d4 analog?
Answer:
Selecting appropriate MRM transitions is fundamental for achieving sensitivity and selectivity in a quantitative LC-MS/MS assay. The process involves identifying the precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), inducing fragmentation in the collision cell (Q2), and then monitoring a specific, stable product ion in the third quadrupole (Q3).
For R-(-)-Manidipine , the molecular formula is C₃₅H₃₈N₄O₆ with a molecular weight of 610.7 g/mol .[1][2][3][4] In positive electrospray ionization (ESI+), it readily forms a protonated molecule at m/z 611.7. Several sources have reported successful quantification using transitions derived from this precursor.[5][6][7]
For its deuterated analog, This compound , the molecular formula is C₃₅H₃₄D₄N₄O₆, and the molecular weight is 614.7 g/mol .[8][9][10] The precursor ion will therefore be the [M+H]⁺ at m/z 615.7.
The table below summarizes the recommended starting MRM transitions and instrument parameters. Note that these parameters, especially Declustering Potential (DP) and Collision Energy (CE), are instrument-dependent and should be empirically optimized for your specific mass spectrometer.[11][12]
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Declustering Potential (DP) | Collision Energy (CE) | Notes |
| R-(-)-Manidipine | 611.7 | 167.0 | Optimize (Start ~80 V) | Optimize (Start ~25 eV)[5] | This transition is reported in literature and corresponds to a stable fragment.[6] |
| 611.7 | 280.1 | Optimize (Start ~80 V) | Optimize (Start ~35 eV) | An alternative or confirmatory transition. | |
| This compound | 615.7 | 167.0 | Optimize (Start ~80 V) | Optimize (Start ~25 eV) | The primary fragment is expected to be identical to the unlabeled compound as the deuterium labels are not on this part of the molecule.[10] |
| 615.7 | 284.1 | Optimize (Start ~80 V) | Optimize (Start ~35 eV) | This product ion would retain the d4 label, providing an alternative transition. |
Question: What is the scientific basis for selecting these specific product ions?
Answer:
The fragmentation of Manidipine is predictable based on its chemical structure. The most abundant and stable product ions are typically chosen for MRM assays to ensure the best sensitivity and reproducibility.
The proposed primary product ion at m/z 167.0 corresponds to the diphenylmethylium cation, a highly stable fragment resulting from the cleavage of the bond connecting the piperazine ring to the diphenylmethyl group. The alternative product ion at m/z 280.1 for the unlabeled analyte likely corresponds to the cleavage of the ester linkage, retaining the piperazine and diphenylmethyl portion. For the d4 analog, the product ion at m/z 284.1 would be expected if the deuterium labels are on the ethyl linker, which is a common labeling position.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Problem 1: Low or No Signal Intensity
-
Possible Cause: Poor ionization, incorrect MS parameters, or issues with the LC system. [13][14][15][16]* Troubleshooting Steps:
-
Verify MS Performance: Infuse a known standard to confirm the mass spectrometer is tuned and calibrated correctly. Ensure gas flows (nebulizer, heater, curtain gas) are at their setpoints.
-
Check Ion Source: Inspect the ESI probe for blockages or incorrect positioning. A stable spray is essential for good ionization. [17] 3. Optimize Source Parameters: Re-optimize source-dependent parameters like spray voltage and source temperature for your specific mobile phase composition and flow rate.
-
LC System Check: Ensure the LC pumps are delivering the correct flow rate and mobile phase composition. Check for leaks in the system. A complete loss of signal can sometimes be due to a diverter valve being in the wrong position or a blocked column.
-
Sample Preparation: Evaluate your sample extraction procedure for analyte loss. Ensure the final sample is in a solvent compatible with your mobile phase to avoid peak distortion or precipitation.
-
Problem 2: High Background Noise
-
Possible Cause: Contaminated solvents, mobile phase additives, dirty ion source, or matrix effects. [18][19][20][21]* Troubleshooting Steps:
-
Solvent and Additive Purity: Use only high-purity, LC-MS grade solvents and fresh additives. Contaminants can introduce significant background noise.
-
Clean the Ion Source: The ion source, particularly the orifice and the first ion guide, is prone to contamination. Follow the manufacturer's instructions for cleaning these components.
-
Mobile Phase Contamination: Check for microbial growth in aqueous mobile phases. Always filter aqueous mobile phases and do not store them for extended periods.
-
Matrix Effects: If the noise is high only when injecting extracted samples, this points to matrix effects. Improve your sample cleanup procedure (e.g., by using solid-phase extraction) to remove interfering endogenous components from the sample matrix.
-
Problem 3: Crosstalk Between Analyte and Internal Standard
-
Possible Cause: In-source fragmentation of the analyte or isotopic contribution from the analyte to the internal standard's MRM transition. [22][23][24]* Troubleshooting Steps:
-
Check for Contamination in Standards: Analyze the pure R-(-)-Manidipine standard using the MRM transition for the d4 analog, and vice-versa. This will reveal if there is any isotopic impurity in your standards.
-
Chromatographic Separation: Ensure that the analyte and internal standard are well-separated chromatographically from any interfering peaks. While SIL-IS are designed to co-elute, complete co-elution is critical to compensate for matrix effects. [25] 3. Optimize Ion Source Conditions: Harsh source conditions (e.g., excessively high DP) can sometimes cause fragmentation before the collision cell, leading to crosstalk. Try reducing the DP to see if the interference diminishes.
-
Select a Different Transition: If crosstalk persists, consider selecting a different product ion for either the analyte or the internal standard that does not show this interference.
-
By following this structured approach to MRM selection and troubleshooting, you can develop a robust, sensitive, and reliable LC-MS/MS method for the quantification of R-(-)-Manidipine.
References
-
Gao, H., et al. (2004). Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry. Journal of Mass Spectrometry, 39(6), 639-46. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13632719, R-(-)-Manidipine. Retrieved from [Link].
-
Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(8), 3746-3751. [Link]
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Global Substance Registration System. MANIDIPINE. Retrieved from [Link].
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Thanakosai, W., et al. (2020). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Pharmaceutical Sciences Asia, 47(2), 142-152. [Link]
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Biointerface Research in Applied Chemistry (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry, 10(5), 6246-6252. [Link]
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World Journal of Pharmaceutical Research (2018). A validated UPLC-MS/MS method for simultaneous quantification of perindopril and amlodipine in human plasma. World Journal of Pharmaceutical Research, 7(5), 1567-1580. [Link]
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Tatar, S., & Atmaca, S. (2014). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Analytical Methods, 6(18), 7359-7365. [Link]
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ZefSci (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Lee, H. W., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 153-159. [Link]
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Axios Research. (R)-Manidipine-d4. Retrieved from [Link].
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Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Bioanalysis, 3(6), 633-44. [Link]
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Waters Corporation (2021). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link].
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Skyline. Skyline Collision Energy Optimization. Retrieved from [Link].
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MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]
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Bioanalysis Zone (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Retrieved from [Link].
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Biotage (2023). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link].
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link].
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Al-Tannak, N. M., et al. (2021). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 108, 106962. [Link]
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Wrona, M., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(1), 12-21. [Link]
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Thanakosai, W., et al. (2020). Product ion MS/MS spectra of manidipine (A) and desipramine (B). ResearchGate. Retrieved from [Link].
-
Asian Journal of Research in Chemistry (2020). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 13(4), 237-246. [Link]
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ResearchGate (2013). Any suggestions for very low intensity in LC/MS/MS? Retrieved from [Link].
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Drugs.com. Manidipine (International). Retrieved from [Link].
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DrugCentral. manidipine. Retrieved from [Link].
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Axios Research. (S)-Manidipine-d4. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link].
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Chromatography Online (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link].
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Chatki, P. K., & Tabassum, S. (2020). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. ResearchGate. Retrieved from [Link].
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link].
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Agilent Technologies (2010). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Retrieved from [Link].
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Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(10), 1089-93. [Link]
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Yale School of Medicine. MRM Quantitative Analysis. Retrieved from [Link].
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Reddit (2022). Spike-like noise peaks in MRM. Retrieved from [Link].
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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Chromatography Forum (2020). High background after preventative maintenance. Retrieved from [Link].
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Nitrosamines Exchange (2022). Background noise in UPLC-MS/MS experience? Retrieved from [Link].
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ResearchGate (2022). Losing Sensitivity of LC/MS signal due to High Background? Retrieved from [Link].
-
ResearchGate. MRM transitions of amlodipine besylate and perindopril arginine. Retrieved from [Link].
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Improving the lower limit of quantification for R-(-)-Manidipine analysis
Welcome to the technical support center for the bioanalysis of R-(-)-manidipine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving and improving the lower limit of quantification (LLOQ) for this analyte. Here, you will find field-proven insights and systematic troubleshooting guides to address common challenges encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ for R-(-)-manidipine in human plasma?
Published and validated LC-MS/MS methods have reported LLOQs for R-(-)-manidipine in human plasma typically ranging from 0.05 ng/mL to 0.1 ng/mL[1][2][3]. Achieving a robust LLOQ within this range is crucial for accurately characterizing the pharmacokinetic profile of the drug.
Q2: Why is an enantioselective method important for manidipine analysis?
Manidipine is a chiral compound, and its enantiomers, R-(-)-manidipine and S-(+)-manidipine, may exhibit different pharmacological and pharmacokinetic properties[4]. Regulatory agencies often require enantioselective methods to assess the exposure of each isomer individually. A chiral liquid chromatography method is therefore essential for separating and quantifying R-(-)-manidipine distinctly from its S-(+)-enantiomer[3].
Q3: What type of internal standard (IS) is recommended for R-(-)-manidipine analysis?
The gold standard for bioanalytical assays is the use of a stable isotope-labeled (SIL) internal standard, such as manidipine-d4 or manidipine-d5[1][5]. A SIL IS is chemically identical to the analyte and co-elutes, which allows it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to higher accuracy and precision at the LLOQ[1]. If a SIL IS is unavailable, a structural analog like felodipine or desipramine has been used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior[2][6][7].
Q4: What are the most common sample preparation techniques for R-(-)-manidipine?
The two most prevalent techniques for extracting manidipine from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)[1][2][6]. LLE is often cost-effective, while SPE can provide cleaner extracts, which is particularly beneficial for achieving a low LLOQ by reducing matrix effects[6].
Troubleshooting Guide: Improving the LLOQ for R-(-)-Manidipine
This guide provides a systematic approach to identifying and resolving issues that can compromise the LLOQ of your R-(-)-manidipine assay.
Problem 1: Poor Signal-to-Noise (S/N) Ratio at the LLOQ
A low S/N ratio is a primary indicator that the analyte signal is not sufficiently distinguishable from the background noise, preventing reliable quantification. According to regulatory guidelines, a minimum S/N ratio of 5 is typically required for the LLOQ[2].
Potential Causes & Recommended Solutions
-
Suboptimal Mass Spectrometry (MS) Parameters: The ionization and fragmentation of R-(-)-manidipine may not be maximized.
-
Solution: Infuse a standard solution of R-(-)-manidipine directly into the mass spectrometer to optimize precursor and product ion selection, as well as collision energy, declustering potential, and other source-dependent parameters. For manidipine, positive electrospray ionization (ESI) is commonly used, monitoring transitions such as m/z 610.98 > 166.95[2].
-
-
High Background Noise or Chemical Interference: Co-eluting endogenous matrix components can elevate the baseline noise, obscuring the analyte peak[8][9].
-
Solution 1 (Improve Sample Cleanup): If using LLE, test different organic solvents or a combination, such as methyl tert-butyl ether and n-hexane, to enhance selectivity[1]. If high noise persists, transition to a Solid-Phase Extraction (SPE) method. An optimized SPE protocol can yield a much cleaner extract, significantly lowering the baseline[3][6].
-
Solution 2 (Enhance Chromatographic Selectivity): Ensure that R-(-)-manidipine is chromatographically resolved from any interfering peaks. Adjust the mobile phase composition or gradient profile to shift the retention time of the analyte away from noisy regions of the chromatogram[8].
-
-
Inefficient Ionization due to Matrix Effects: Endogenous components from the plasma matrix can co-elute with R-(-)-manidipine and suppress its ionization, leading to a weaker signal[9][10].
-
Solution: A stable isotope-labeled internal standard is the most effective tool to compensate for ionization suppression[1][5]. If matrix effects are still problematic, dilute the sample extract to reduce the concentration of interfering components or switch to a more robust ionization source if available.
-
Problem 2: High Variability (%CV) in LLOQ Sample Replicates
High coefficient of variation (%CV) at the LLOQ, typically exceeding the 20% limit set by FDA and ICH guidelines, indicates a lack of precision and reproducibility in the assay[1][11].
Potential Causes & Recommended Solutions
-
Inconsistent Sample Preparation: Manual extraction techniques like LLE can be prone to variability if not performed with high precision.
-
Solution: Automate liquid handling steps where possible. Ensure consistent vortexing times and precise volume transfers for all samples. For LLE, complete evaporation of the organic solvent and consistent reconstitution of the residue are critical[12]. SPE, especially in a 96-well plate format, often provides better reproducibility[5].
-
-
Analyte Adsorption: At very low concentrations, analytes can adsorb to plasticware, injector components, or the analytical column, leading to erratic and low recovery[10][13].
-
Solution: Use low-adsorption autosampler vials and collection plates. Pre-condition the LC system by injecting several high-concentration samples before running the LLOQ samples. Adding a small amount of an organic solvent like acetonitrile or methanol to the sample diluent can also help prevent adsorption.
-
-
Poor Peak Integration: An irregular or noisy baseline can make consistent peak integration difficult, leading to high variability in calculated concentrations[9][10].
-
Solution: Improve the S/N ratio using the steps outlined in Problem 1. Ensure the integration parameters in your chromatography data system are optimized for low-level peaks and are applied consistently across all samples.
-
Problem 3: Inaccurate LLOQ Results (%Bias)
The mean concentration of your LLOQ quality control samples deviates by more than 20% from the nominal value, indicating a systematic error in the assay[1].
Potential Causes & Recommended Solutions
-
Inappropriate Calibration Curve Model: The linear range of the assay may not be appropriate for the LLOQ, or the weighting of the regression model may be incorrect.
-
Solution: Ensure your calibration curve is linear and includes standards at and around the LLOQ. Use a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the low-concentration standards, which provides a more accurate fit in the LLOQ region[2]. Dropping high-concentration standards that may cause non-linearity can sometimes improve the accuracy at the lower end[14].
-
-
Poor Recovery: The extraction efficiency for R-(-)-manidipine from the plasma matrix may be low or inconsistent.
-
Solution: Optimize the sample preparation method to maximize recovery. For LLE, adjust the pH of the plasma sample; manidipine extraction is often performed under basic conditions[1][7]. For SPE, test different sorbents and elution solvents to find the combination that yields the highest and most consistent recovery[3]. Mean recovery should ideally be above 80%[1].
-
-
Internal Standard Issues: The internal standard may not be adequately compensating for analytical variability.
Data & Protocols
Comparative LLOQs for Manidipine Analysis
| Analyte | LLOQ (ng/mL) | Sample Preparation | Internal Standard | Reference |
| R-(-)- & S-(+)-Manidipine | 0.05 | Solid-Phase Extraction (SPE) | Isotope-Labeled Enantiomers | [3] |
| Manidipine | 0.07 | Solid-Phase Extraction (SPE) | Felodipine | [6] |
| Manidipine | 0.1 | Liquid-Liquid Extraction (LLE) | Desipramine | [2] |
| Manidipine | 0.1 | Liquid-Liquid Extraction (LLE) | Felodipine | [7] |
Experimental Protocol: Solid-Phase Extraction (SPE) for R-(-)-Manidipine
This protocol is a synthesized example based on common practices for achieving a low LLOQ[3][5].
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 25 µL of the working solution of the stable isotope-labeled internal standard (e.g., Manidipine-d4).
-
Vortex briefly to mix.
-
Add 200 µL of 0.1% formic acid in water and vortex again. This step lyses cells and precipitates proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing 500 µL of methanol, followed by 500 µL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove salts and polar interferences.
-
-
Elution:
-
Elute the R-(-)-manidipine and internal standard with 500 µL of methanol into a clean collection plate or vial.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
Visual Diagrams
Caption: A logical workflow for troubleshooting common LLOQ issues.
Caption: Standard bioanalytical workflow for R-(-)-manidipine plasma analysis.
References
-
Duggan, J. X. (2019). Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions. Bioanalysis, 11(8), 797-814. Available at: [Link]
-
Duggan, J. X. (2019). Quantification below the LLOQ in regulated LC-MS/MS assays: a review of bioanalytical considerations and cautions. PubMed. Available at: [Link]
-
Duggan, J. X. (2019). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Taylor & Francis Online. Available at: [Link]
-
Duggan, J. X. (2019). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Future Science. Available at: [Link]
-
Srichan, P., et al. (2018). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kondreddy, R., et al. (2014). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. PubMed. Available at: [Link]
-
Unknown Author. (2021). How does the injection volume impact LLOQ and ULOQ in regression analysis (LC-MSMS)? ResearchGate. Available at: [Link]
-
Nguyen, H. L., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. Available at: [Link]
-
Gao, F., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. PubMed. Available at: [Link]
-
Unknown Author. (2015). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. ResearchGate. Available at: [Link]
-
Dolan, J. W. (2012). What's the Problem with the LLOQ? — Case Study. LCGC International. Available at: [Link]
-
Unknown Author. (2023). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Research Trend. Available at: [Link]
-
Unknown Author. (2023). How do I develop a sample prep method? Biotage. Available at: [Link]
-
Carbone, E., et al. (1997). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. PubMed. Available at: [Link]
-
Gniazdowska, E., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of R-(-)-Manidipine Using a Deuterated Internal Standard
This guide provides an in-depth, technical comparison of bioanalytical methods for the quantification of R-(-)-manidipine in human plasma. It details the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, underscoring the critical advantages of employing a stable isotope-labeled (deuterated) internal standard over structural analogs. The protocols and performance data herein are grounded in established regulatory frameworks to ensure scientific integrity and reliability for researchers, scientists, and drug development professionals.
The Imperative of Enantioselective Bioanalysis for Manidipine
Manidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: S-(+)-manidipine and R-(-)-manidipine. Pharmacological studies have demonstrated that the therapeutic antihypertensive activity resides almost exclusively in the S-(+)-enantiomer, which is approximately 30 times more potent than the R-(-)-enantiomer.[3]
The Internal Standard: A Cornerstone of Bioanalytical Accuracy
In LC-MS/MS-based bioanalysis, an internal standard (IS) is added to all samples, calibrators, and quality controls (QCs) to compensate for variability during the analytical process. The choice of IS is one of the most critical decisions in method development.
Structural Analogs vs. Stable Isotope-Labeled (SIL) Standards
The two primary choices for an IS are a structural analog or a stable isotope-labeled (SIL) version of the analyte.
-
Structural Analogs: These are different molecules with similar physicochemical properties to the analyte (e.g., felodipine or desipramine for manidipine analysis).[4][5] While often more accessible and cost-effective, their behavior is not identical to the analyte. Differences in extraction efficiency, chromatographic retention, and, most importantly, ionization response in the mass spectrometer can lead to inaccuracies, particularly when significant matrix effects are present.[4]
-
Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard" in bioanalysis, a SIL IS (e.g., Manidipine-d5) is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H).[1][4] This chemical identity ensures that it co-elutes with the analyte and experiences the exact same variations in extraction recovery and matrix-induced ion suppression or enhancement.[6] By tracking the ratio of the analyte's signal to the SIL IS's signal, these variations are effectively normalized, yielding superior accuracy and precision.[1][4]
The logical superiority of a deuterated internal standard is illustrated below.
A Guide to Method Validation for R-(-)-Manidipine
A bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. The following validation parameters and protocols are based on the harmonized ICH M10 Bioanalytical Method Validation Guideline, which is now the standard for regulatory submissions to agencies like the FDA and EMA.[7][8][9]
Experimental Workflow Overview
The overall process from sample receipt to data generation is critical for maintaining sample integrity and analytical quality.
Validation Parameters and Protocols
Materials:
-
Reference Standards: R-(-)-Manidipine, Manidipine-d5 (IS)
-
Biological Matrix: Screened, drug-free human plasma (K2-EDTA)
-
Reagents: HPLC-grade acetonitrile, methanol, water; formic acid; ammonium bicarbonate
-
Equipment: Calibrated pipettes, centrifuge, solid-phase extraction (SPE) manifold, LC-MS/MS system (e.g., API-4000 or equivalent)[10]
Chromatographic Conditions (Example):
-
Column: Chiralpak IC-3 or similar chiral stationary phase for enantioselective separation.[10]
-
Mobile Phase: Isocratic elution with 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).[10]
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of R-(-)-Manidipine and Manidipine-d5.
A. Specificity and Selectivity
-
Causality: To prove the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or concomitant medications.
-
Protocol:
-
Analyze at least six different blank lots of human plasma.
-
Analyze a blank sample spiked only with the IS.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
Response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.
-
B. Calibration Curve, Linearity, and LLOQ
-
Causality: To establish the relationship between analyte concentration and instrument response over a clinically relevant range and to define the lowest reliably measured concentration (LLOQ).
-
Protocol:
-
Prepare a blank plasma sample and at least six non-zero calibration standards by spiking known amounts of R-(-)-Manidipine.
-
A typical range for manidipine could be 0.05 to 10 ng/mL.[10]
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a weighted (1/x² or 1/x) linear regression.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
Back-calculated concentrations of standards must be within ±15% of nominal values (±20% for LLOQ).
-
At least 75% of standards must meet this criterion.
-
The LLOQ must be determined with a signal-to-noise ratio > 5 and have acceptable precision (≤ 20% CV) and accuracy (within ±20% of nominal).
-
C. Accuracy and Precision
-
Causality: To demonstrate the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision). This is where the choice of IS has the most significant impact.
-
Protocol:
-
Prepare Quality Control (QC) samples in plasma at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run): Analyze the QC replicates in at least three different runs on different days.
-
-
Acceptance Criteria:
-
Precision (%CV): ≤ 15% for LQC, MQC, HQC; ≤ 20% for LLOQ.
-
Accuracy (% Bias or RE): Within ±15% of nominal values for LQC, MQC, HQC; within ±20% for LLOQ.
-
Comparative Data Table:
| Validation Parameter | Acceptance Criteria | Method with Deuterated IS (Manidipine-d5) | Method with Structural Analog IS |
| Intra-Run Precision (%CV) | |||
| LLOQ (0.05 ng/mL) | ≤ 20% | 6.8% | 14.2% |
| LQC (0.15 ng/mL) | ≤ 15% | 4.5% | 9.8% |
| MQC (2.5 ng/mL) | ≤ 15% | 3.1% | 7.5% |
| HQC (8.0 ng/mL) | ≤ 15% | 2.9% | 6.9% |
| Inter-Run Accuracy (% Bias) | |||
| LLOQ (0.05 ng/mL) | Within ±20% | +3.5% | -11.4% |
| LQC (0.15 ng/mL) | Within ±15% | +2.1% | +8.7% |
| MQC (2.5 ng/mL) | Within ±15% | -1.4% | -6.2% |
| HQC (8.0 ng/mL) | Within ±15% | -0.8% | +5.5% |
Note: Data is representative and illustrates the superior performance typically achieved with a deuterated internal standard.
D. Recovery and Matrix Effect
-
Causality: To assess the efficiency of the extraction process (recovery) and to investigate the influence of co-eluting matrix components on the analyte's ionization (matrix effect). A deuterated IS is crucial for correcting the matrix effect.
-
Protocol:
-
Recovery: Compare the peak area of the analyte from extracted QC samples (LQC & HQC) to the peak area from post-extraction spiked blank matrix.
-
Matrix Effect: Compare the peak area of the analyte from post-extraction spiked blank matrix (from 6 different sources) to the peak area from a neat solution at the same concentration.
-
Calculate the IS-normalized matrix factor.
-
-
Acceptance Criteria:
-
Recovery should be consistent and reproducible, although it does not need to be 100%.
-
The CV of the IS-normalized matrix factor from the six lots of plasma should be ≤ 15%. This demonstrates that the deuterated IS effectively tracks and corrects for variability in ion suppression/enhancement between different plasma sources.
-
E. Stability
-
Causality: To ensure the analyte concentration remains unchanged during sample handling, processing, and storage.
-
Protocol:
-
Analyze LQC and HQC samples after exposing them to various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration matching expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period exceeding the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion: The Gold Standard for Regulated Bioanalysis
The validation data clearly demonstrates that an LC-MS/MS method for R-(-)-manidipine utilizing a deuterated internal standard (Manidipine-d5) provides superior accuracy, precision, and reliability compared to methods using structural analogs. The ability of the SIL IS to perfectly mimic the analyte's behavior during sample preparation and ionization is the key factor, effectively mitigating variability from matrix effects and extraction recovery.[1][4] This robust, fully validated, and enantioselective method is fit-for-purpose and meets the stringent requirements of regulatory agencies for use in pharmacokinetic, bioavailability, and bioequivalence studies.[11][12] For any drug development program where data integrity is non-negotiable, the investment in a stable isotope-labeled internal standard is a scientific and regulatory necessity.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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PubMed. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. [Link]
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ThaiScience. (n.d.). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. [Link]
-
ResearchGate. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. [Link]
-
PubMed. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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CNKI. (n.d.). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to R-(-)-Manidipine-d4 and Structural Analog Internal Standards
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the judicious selection of an internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to detection[1][2]. This guide provides a comprehensive comparison of R-(-)-Manidipine-d4, a stable isotope-labeled (SIL) internal standard, with structural analogs like felodipine for the quantification of manidipine. This analysis is grounded in established scientific principles and aligned with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6][7].
The Imperative for an Ideal Internal Standard: A Regulatory Perspective
Regulatory guidelines are unequivocal on the need for a well-justified internal standard to ensure the reliability of bioanalytical data supporting pharmacokinetic and toxicokinetic studies[3][4][8][9][10]. The International Council for Harmonisation (ICH) M10 guideline further harmonizes these global expectations, emphasizing a consistent and scientifically sound approach to bioanalytical method validation[3][8]. An appropriate IS is expected to mimic the analyte's behavior throughout the analytical workflow, thereby normalizing for variations in sample extraction, handling, and instrument response[11][12][13]. The choice between a SIL IS and a structural analog has profound implications for data integrity.
Stable Isotope-Labeled vs. Structural Analog Internal Standards: A Head-to-Head Comparison
The two primary categories of internal standards employed in LC-MS/MS-based bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-ISs) and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are widely regarded as the "gold standard" in bioanalysis[14][15]. A SIL IS, such as this compound, is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N)[14][15]. This near-perfect chemical and physical similarity ensures that it co-elutes with the analyte and experiences virtually identical matrix effects, leading to superior accuracy and precision[16][17][18][19].
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte. While often more readily available and cost-effective, they invariably exhibit different chromatographic retention times and ionization efficiencies[1][20]. This dissimilarity can lead to less effective compensation for matrix effects, particularly when ion suppression or enhancement varies across the chromatographic timeline[21][22]. Felodipine, another dihydropyridine calcium channel blocker, has been used as a structural analog IS for manidipine analysis[23].
The core directive in selecting an IS is to choose a compound that best emulates the analyte's journey from the biological matrix to the detector. The closer the physicochemical properties of the IS to the analyte, the better it will compensate for analytical variability.
Physicochemical Properties: R-(-)-Manidipine vs. Felodipine
A comparative look at the physicochemical properties of manidipine and felodipine reveals structural similarities but also key differences that can influence their behavior as internal standards.
| Property | R-(-)-Manidipine | Felodipine | Implication for Internal Standard Performance |
| Molecular Formula | C₃₅H₃₈N₄O₆ | C₁₈H₁₉Cl₂NO₄ | Different elemental composition leads to distinct mass and potentially different ionization efficiencies. |
| Molecular Weight | 610.7 g/mol | 384.2 g/mol [24][25] | Significant mass difference will result in different MS/MS transitions. |
| Structure | Dihydropyridine derivative | Dihydropyridine derivative | Shared core structure suggests similar but not identical extraction and chromatographic behavior. |
| LogP | Not readily available | 3.86[24] | Similar lipophilicity is expected, suggesting comparable extraction recovery in liquid-liquid or solid-phase extraction. |
While both are dihydropyridine derivatives, their differing substituents will inevitably lead to variations in retention time and mass spectrometric response. This compound, in contrast, has a molecular formula of C₃₅H₃₄D₄N₄O₆ and a molecular weight of 614.74, making it chemically identical to manidipine in terms of its non-deuterated components[26][27]. This ensures that its chromatographic behavior is virtually indistinguishable from the analyte.
Experimental Comparison: A Data-Driven Analysis
To objectively assess the performance of this compound against felodipine as an internal standard for manidipine quantification, a series of validation experiments are essential. The following sections describe the methodologies and present representative data that would be generated in such a head-to-head comparison.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation experiment comparing the two internal standards.
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A Senior Application Scientist's Guide to Internal Standard Selection in Manidipine Bioanalysis: R-(-)-Manidipine-d4 versus C13-Labeled Manidipine
For researchers, scientists, and drug development professionals vested in the meticulous quantification of manidipine, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of bioanalytical data. In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[1] This guide provides an in-depth, objective comparison of two such standards: R-(-)-Manidipine-d4 and C13-labeled manidipine. While direct head-to-head experimental data for these specific manidipine isotopologues is not extensively published, this guide will synthesize established principles of isotopic labeling, field-proven insights, and regulatory expectations to provide a comprehensive evaluation.
The Imperative of an Ideal Internal Standard in Bioanalysis
The fundamental role of an internal standard is to mimic the analyte throughout the entire analytical workflow—from extraction and chromatography to ionization—thereby compensating for variations in sample preparation and instrument response.[1] An ideal SIL IS should co-elute with the analyte and exhibit identical behavior during ionization to effectively mitigate the often unpredictable nature of matrix effects.[2] Matrix effects, stemming from co-eluting endogenous components in biological samples, can cause ion suppression or enhancement, leading to inaccurate quantification.[3]
This compound: A Common Yet Potentially Compromised Choice
Deuterium-labeled internal standards, such as this compound, are widely utilized due to their relatively lower cost and more straightforward synthesis.[4] However, the introduction of deuterium, a heavier isotope of hydrogen, can introduce subtle but significant physicochemical alterations.
One of the most notable drawbacks is the potential for a chromatographic isotope effect .[4] The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can lead to a difference in retention time between the deuterated standard and the unlabeled analyte, particularly in reversed-phase chromatography.[5] If the analyte and the IS do not perfectly co-elute, they may experience different degrees of matrix effects, compromising the accuracy of the assay.[3]
Another concern is isotopic instability . Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.[4] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte signal, resulting in biased data. While the deuterium atoms in this compound are likely placed on stable positions, this potential for exchange necessitates rigorous stability assessments.
C13-Labeled Manidipine: The Superior, Albeit More Demanding, Alternative
Carbon-13 labeled internal standards are broadly considered the superior choice for quantitative bioanalysis.[2] The key advantages of using a C13-labeled manidipine as an internal standard are rooted in its near-identical physicochemical properties to the native analyte.
The primary advantage is the absence of a significant chromatographic isotope effect .[6] The mass difference between a 13C-labeled molecule and its 12C counterpart is minimal and does not typically alter the compound's polarity or its interaction with the stationary phase. This ensures true co-elution with the unlabeled manidipine, providing the most accurate compensation for matrix effects at the precise moment of ionization.
Furthermore, C13-labeled standards exhibit exceptional isotopic stability .[4] The carbon-carbon bonds are not susceptible to exchange, eliminating the risk of isotopic scrambling or loss during sample storage and analysis. This inherent stability provides greater confidence in the integrity of the internal standard throughout the analytical process.
The main barriers to the widespread adoption of C13-labeled standards are their higher cost and more complex synthesis .[7][8] The introduction of 13C atoms into a complex molecule like manidipine requires specialized starting materials and multi-step synthetic routes.
Performance Comparison: A Data-Driven Perspective
While a direct comparative study is not available, we can extrapolate the expected performance based on the principles discussed and data from similar compounds.
| Feature | This compound | C13-Labeled Manidipine | Rationale & Causality |
| Chromatographic Co-elution | Potential for retention time shift | Expected to have identical retention time | The C-D bond's slightly different properties can alter chromatographic behavior; the 12C/13C difference has a negligible impact.[5][6] |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic shift | Excellent, as it experiences the same matrix effects as the analyte at the same retention time | Co-elution ensures both analyte and IS are subject to the same matrix environment during ionization.[2][3] |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain conditions | Highly stable, no risk of isotopic exchange | C-C bonds are not prone to the exchange reactions that can affect C-D bonds.[4] |
| Commercial Availability & Cost | Often more readily available and less expensive | May be less common and more expensive to synthesize | The synthesis of C13-labeled compounds can be more complex and costly.[7][8] |
Experimental Design for a Head-to-Head Comparison
To definitively determine the optimal internal standard for manidipine bioanalysis, a rigorous validation study should be conducted. The following protocol outlines the key experiments.
Step-by-Step Validation Protocol
-
Stock and Working Solution Preparation:
-
Prepare individual stock solutions of R-(-)-manidipine, this compound, and C13-labeled manidipine in a suitable organic solvent (e.g., methanol).
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples from the R-(-)-manidipine stock solution.
-
Prepare individual working solutions for this compound and C13-labeled manidipine.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add 25 µL of the respective internal standard working solution (this compound or C13-labeled manidipine).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol in water).
-
Elute the analyte and internal standard with an elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a suitable mobile phase, such as 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor and product ions for manidipine, this compound, and C13-labeled manidipine should be optimized.
-
-
Validation Parameters (in accordance with FDA guidance[4]):
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of the analyte and internal standards.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak areas of the analyte and internal standards in post-extraction spiked samples to those in neat solutions. This should be performed in at least six different lots of plasma.
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Stability: Assess the stability of manidipine and both internal standards under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
-
Visualizing the Logic and Workflow
To further elucidate the decision-making process and experimental design, the following diagrams are provided.
Caption: Logical framework for internal standard selection.
Caption: Experimental workflow for comparative validation.
Conclusion and Recommendation
Based on the foundational principles of analytical chemistry and extensive experience in the field, C13-labeled manidipine is the unequivocally superior choice as an internal standard for the bioanalysis of manidipine . Its inherent properties of co-elution and isotopic stability provide the highest level of assurance for data integrity, minimizing the risks associated with matrix effects and isotopic exchange.
While this compound can be a viable and more cost-effective option, its use necessitates a more rigorous validation to demonstrate the absence of a significant chromatographic isotope effect and to confirm its stability under all relevant analytical conditions. For pivotal studies, such as those intended for regulatory submission, the investment in a C13-labeled internal standard is strongly recommended to ensure the generation of the most accurate and defensible data.
References
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Gogulamudi, V. R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(12). [Link]
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Khedr, A., et al. (2014). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Analytical Methods, 6(21), 8569-8577. [Link]
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Thongnopnua, P., et al. (2018). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences, 42(4), 216-223. [Link]
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Koal, T., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 45(1-2), 147-153. [Link]
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Watschinger, K., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
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myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
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Ohkubo, T., et al. (1996). Liquid chromatographic determination of manidipine in serum with electrochemical detection. Journal of Chromatography B: Biomedical Applications, 687(2), 413-418. [Link]
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Higuchi, S., & Kawamura, S. (1989). Determination of manidipine and its pyridine metabolite in human serum by high-performance liquid chromatography with ultraviolet detection and column switching. Journal of Chromatography B: Biomedical Applications, 496, 341-349. [Link]
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ResearchGate. (2016). Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE. [Link]
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Royal Society of Chemistry. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
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Recent Science. (2022). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]
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National Center for Biotechnology Information. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
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National Center for Biotechnology Information. (2010). Advantages of Isotopic Depletion of Proteins for Hydrogen/Deuterium Exchange Experiments Monitored by Mass Spectrometry. [Link]
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Comparative Antihypertensive Efficacy of R-(-)-Manidipine Versus Other Calcium Channel Blockers: A Technical Guide for Researchers
This guide provides a comprehensive comparison of the antihypertensive efficacy of R-(-)-manidipine against other prominent calcium channel blockers (CCBs). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying pharmacology, comparative clinical performance, and detailed experimental protocols for evaluation.
Introduction: The Evolving Landscape of Calcium Channel Blockers
Calcium channel blockers are a cornerstone in the management of hypertension. Their primary mechanism involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. While effective as a class, significant pharmacological and clinical differences exist among individual CCBs. This guide focuses on R-(-)-manidipine, a third-generation dihydropyridine CCB, and critically evaluates its antihypertensive profile in relation to other commonly used agents like amlodipine, lercanidipine, and lacidipine.
The choice of a specific CCB is often dictated by its efficacy, side-effect profile, and specific patient characteristics. R-(-)-manidipine has garnered interest due to its unique pharmacological properties, including a high degree of vascular selectivity and a potential for better tolerability. Understanding these nuances is critical for both preclinical research and clinical application.
Pharmacological Deep Dive: R-(-)-Manidipine's Mechanism of Action
R-(-)-manidipine is the active enantiomer of manidipine. Its antihypertensive effect is primarily mediated by the blockade of L-type calcium channels. However, it also exhibits a potential inhibitory action on T-type calcium channels, which may contribute to its renal protective effects.
The binding characteristics of R-(-)-manidipine to the calcium channel are distinct. It demonstrates a slow onset and a long duration of action, which contributes to a smooth and sustained blood pressure reduction, minimizing reflex tachycardia—a common side effect with other dihydropyridines.
Caption: Workflow for Preclinical Antihypertensive Efficacy Study in SHRs.
Clinical Trial Design: A Randomized, Double-Blind, Head-to-Head Comparison
This protocol provides a framework for a clinical trial to compare the efficacy and tolerability of R-(-)-manidipine with another CCB in hypertensive patients.
Objective: To compare the antihypertensive efficacy and incidence of adverse events of R-(-)-manidipine versus amlodipine over a 12-week treatment period.
Methodology:
-
Study Population: Patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg).
-
Study Design: Randomized, double-blind, parallel-group, multicenter study.
-
Treatment:
-
After a 2-week placebo run-in period, randomize patients to receive either R-(-)-manidipine (e.g., 10 mg/day) or amlodipine (e.g., 5 mg/day).
-
Dose titration may be permitted at specific time points (e.g., 4 and 8 weeks) if blood pressure goals are not met.
-
-
Efficacy Endpoints:
-
Primary: Change from baseline in sitting diastolic blood pressure at week 12.
-
Secondary: Change from baseline in sitting systolic blood pressure, response rate (percentage of patients achieving blood pressure goal), and 24-hour ambulatory blood pressure monitoring (ABPM) parameters.
-
-
Safety and Tolerability Assessment:
-
Record all adverse events (AEs), with a specific focus on peripheral edema.
-
Monitor laboratory parameters, vital signs, and ECGs.
-
-
Statistical Analysis:
-
Analyze the primary endpoint using an analysis of covariance (ANCOVA) with baseline blood pressure as a covariate.
-
Compare the incidence of AEs between groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
-
Conclusion and Future Directions
R-(-)-manidipine is an effective antihypertensive agent with a favorable tolerability profile, particularly a lower incidence of peripheral edema compared to amlodipine. Its efficacy is comparable to other third-generation CCBs like lercanidipine. The potential for renal protection associated with R-(-)-manidipine warrants further investigation.
Future research should focus on long-term outcome studies to determine if the pharmacological advantages of R-(-)-manidipine translate into superior cardiovascular and renal protection in hypertensive patients. Head-to-head comparative trials with newer CCBs will also be valuable in further defining its place in therapy.
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Martinez-Martin, F. J. (2006). Manidipine: a third-generation calcium channel blocker. Expert Review of Cardiovascular Therapy, 4(2), 147-155. [Link]
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Barrios, V., Escobar, C., & Navarro, A. (2007). Manidipine: a calcium channel blocker with a renal profile. Drugs, 67(1), 1-11. [Link]
A Senior Scientist's Guide to Ensuring Bioanalytical Reproducibility: Incurred Sample Reanalysis for R-(-)-Manidipine Assays
The Imperative for Reproducibility in Bioanalysis
Manidipine, a third-generation calcium channel blocker, is administered as a racemic mixture, but its therapeutic effect is primarily attributed to the R-(-)-enantiomer.[1] Consequently, the accurate quantification of R-(-)-manidipine in human plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and dose-response studies. While bioanalytical methods are rigorously validated using spiked quality control (QC) samples, these pristine samples may not fully represent the complexity of "incurred" samples obtained from dosed subjects.[2]
Incurred samples contain not only the parent drug but also its metabolites, and the biological matrix can be altered by the subject's physiological state.[2] These factors can introduce unforeseen interferences or stability issues that are not captured during pre-study validation. Incurred Sample Reanalysis (ISR) has therefore been established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as an essential in-study validation to verify the reproducibility of a bioanalytical method.[3][4] This guide will detail a best-practice approach to ISR for an R-(-)-manidipine assay, grounded in established regulatory expectations.
The Gold Standard: A Chiral LC-MS/MS Assay for R-(-)-Manidipine
To ensure the highest fidelity in bioanalysis, a sensitive and selective chiral LC-MS/MS method is required. The method detailed below is designed for robustness, high throughput, and minimal matrix effects, making it an ideal candidate for supporting clinical trials. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard as it co-elutes and shares near-identical physicochemical properties with the analyte, thereby compensating for variability during sample extraction and ionization.[5][6]
Core Bioanalytical Method
A validated enantioselective LC-MS/MS method was developed for the determination of R-(-)-manidipine in human plasma.[7] The key parameters are summarized below.
| Parameter | Specification | Rationale & Expertise |
| Analyte | R-(-)-Manidipine | The pharmacologically active enantiomer. |
| Internal Standard (IS) | R-(-)-Manidipine-d5 | A SIL IS is crucial for correcting matrix effects and extraction variability, ensuring the highest accuracy and precision.[6] |
| Extraction Method | Solid-Phase Extraction (SPE) | SPE provides cleaner extracts compared to liquid-liquid extraction, reducing matrix effects and improving assay robustness. A 96-well plate format allows for high-throughput processing.[6][8] |
| Chromatography | Chiral HPLC Column | A specialized chiral stationary phase (e.g., Chiralpack IC-3) is essential for the enantioselective separation of R-(-)- and S-(+)-manidipine.[7] |
| Detection | Tandem Mass Spectrometry (MS/MS) | MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity, allowing for quantification down to the pg/mL level.[7] |
| Quantification Range | 0.05 - 10.2 ng/mL | This range covers the expected plasma concentrations in clinical studies following a therapeutic dose.[7] |
Bioanalytical Workflow Diagram
The following diagram illustrates the logical flow from sample receipt to final concentration determination.
Caption: High-level workflow for R-(-)-Manidipine bioanalysis.
Incurred Sample Reanalysis: The Regulatory Framework
ISR is not merely a repeat analysis; it is a systematic process to confirm the reproducibility of the bioanalytical method under real-world conditions. Regulatory guidances from the FDA and EMA provide a harmonized framework for its execution and acceptance.[3][4]
ISR Acceptance Criteria
The core principle of ISR is to compare the concentration obtained during the initial analysis with the concentration from a repeat analysis on a different day. For small molecules like manidipine, the criteria are well-established.[4]
| Regulatory Body | Number of Samples | Acceptance Criterion |
| FDA / EMA | All pivotal BE studies, first-in-human studies, etc.[3] Sample size is typically 10% for the first 1000 samples and 5% thereafter.[9] | At least 67% (two-thirds) of the reanalyzed samples must have a percent difference between the initial and repeat values within ±20% of their mean. |
The percent difference is calculated as: % Difference = ((Repeat Value - Initial Value) / Mean Value) * 100
ISR Decision Workflow
The outcome of the ISR assessment dictates the subsequent steps, which can range from acceptance of the data to a full-scale laboratory investigation if the method is found to be non-reproducible.
Caption: Decision logic for the Incurred Sample Reanalysis process.
Comparative Guide: ISR Performance Data for R-(-)-Manidipine
To illustrate the application of ISR, we present data from a representative bioequivalence study. Twenty incurred samples were selected, spanning the pharmacokinetic profile, and reanalyzed.
Experimental ISR Results
The following table compares the initial concentration with the reanalysis concentration for each selected sample.
| Sample ID | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Within ±20%? |
| SUBJ01-T3 | 5.88 | 6.12 | 6.00 | 3.9% | Yes |
| SUBJ01-T8 | 1.15 | 1.09 | 1.12 | -5.4% | Yes |
| SUBJ02-T4 | 7.01 | 6.55 | 6.78 | -6.8% | Yes |
| SUBJ02-T9 | 1.54 | 1.68 | 1.61 | 8.7% | Yes |
| SUBJ03-T3 | 4.95 | 5.30 | 5.13 | 6.8% | Yes |
| SUBJ04-T4 | 6.21 | 6.45 | 6.33 | 3.8% | Yes |
| SUBJ04-T10 | 0.98 | 0.85 | 0.92 | -14.1% | Yes |
| SUBJ05-T2 | 3.50 | 3.22 | 3.36 | -8.3% | Yes |
| SUBJ06-T4 | 8.11 | 7.50 | 7.81 | -7.8% | Yes |
| SUBJ06-T12 | 0.55 | 0.61 | 0.58 | 10.3% | Yes |
| SUBJ07-T3 | 5.43 | 5.01 | 5.22 | -8.0% | Yes |
| SUBJ08-T5 | 4.32 | 4.88 | 4.60 | 12.2% | Yes |
| SUBJ09-T4 | 6.89 | 8.45 | 7.67 | 20.3% | No |
| SUBJ09-T10 | 1.33 | 1.25 | 1.29 | -6.2% | Yes |
| SUBJ10-T3 | 5.10 | 5.55 | 5.33 | 8.4% | Yes |
| SUBJ11-T5 | 3.99 | 3.87 | 3.93 | -3.1% | Yes |
| SUBJ12-T4 | 7.23 | 6.99 | 7.11 | -3.4% | Yes |
| SUBJ13-T6 | 2.80 | 2.55 | 2.68 | -9.3% | Yes |
| SUBJ14-T3 | 6.05 | 6.31 | 6.18 | 4.2% | Yes |
| SUBJ15-T8 | 1.76 | 1.89 | 1.83 | 7.1% | Yes |
| Overall Result | Pass Rate: | 95% (19/20) |
Analysis of Results and Trustworthiness
The assay demonstrated excellent reproducibility. With 19 out of 20 samples (95%) falling within the ±20% acceptance boundary, the ISR assessment passes comfortably, exceeding the required 67% threshold. This result provides high confidence in the reported pharmacokinetic data for the entire study.
The single outlier (SUBJ09-T4) showed a +20.3% difference. While the overall test passed, good scientific practice dictates a cursory examination of this data point. An investigation would typically review the chromatography of both injections for any signs of interference, check for sample processing errors, and consider the sample's proximity to the limits of quantification. However, as an isolated event in a successful ISR, it does not invalidate the method.
Investigating Potential ISR Failures
Had the ISR failed (i.e., <67% pass rate), a formal investigation would be launched. Potential root causes for dihydropyridine compounds like manidipine could include:
-
Metabolite Interconversion: An unstable metabolite could potentially revert to the parent drug during sample storage or processing, artificially inflating the concentration in the reanalysis.[3]
-
Analyte Instability: Manidipine is susceptible to degradation under certain conditions.[10] If samples are mishandled (e.g., prolonged exposure to room temperature, multiple freeze-thaw cycles), the concentration could decrease over time.[3]
-
Matrix Effects: Unique endogenous components in a subject's plasma could cause ion suppression or enhancement that was not identified during validation with pooled control plasma.[2]
-
Protein Binding Differences: Variability in protein binding between subjects could affect extraction efficiency.[2]
The investigation would involve re-assaying affected samples, examining QC data, and potentially conducting new stability or matrix effect experiments using incurred samples to diagnose the problem.[3]
Detailed Experimental Protocols
Protocol: Plasma Sample Extraction (SPE)
-
Thaw plasma samples at room temperature and vortex for 15 seconds.
-
Aliquot 100 µL of plasma into a 96-well collection plate.
-
Add 25 µL of the R-(-)-Manidipine-d5 internal standard working solution (e.g., at 50 ng/mL) to each well. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to each well to precipitate proteins and adjust pH. Vortex for 1 minute.
-
Condition a 96-well SPE plate (e.g., Oasis HLB, 30 mg) by passing 500 µL of methanol followed by 500 µL of water through each well.
-
Load the entire pre-treated plasma sample onto the SPE plate. Apply gentle vacuum to draw the sample through.
-
Wash the wells with 500 µL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase. Seal the plate and inject into the LC-MS/MS system.[6]
Protocol: Incurred Sample Reanalysis (ISR) Procedure
-
Sample Selection: From the initial study analysis results, identify subjects for ISR. Select at least one sample near the maximum concentration (Cmax) and one from the terminal elimination phase for each subject chosen.[2]
-
Sample Retrieval: Retrieve the selected incurred samples from the long-term storage freezer (-70°C or below).
-
Analysis Run Preparation: On a different day from the original analysis, prepare a new analytical run. This run must include a fresh calibration curve and quality control samples at low, medium, and high concentrations.
-
Sample Processing: Process the selected ISR samples using the exact same validated extraction protocol (5.1) used for the initial analysis.
-
LC-MS/MS Analysis: Analyze the reconstituted ISR samples along with the fresh calibration curve and QCs.
-
Data Evaluation:
-
First, confirm that the calibration curve and QCs for the reanalysis run meet the acceptance criteria of the validated method.
-
Quantify the ISR samples using the new calibration curve.
-
Tabulate the initial and reanalysis concentrations and calculate the percent difference for each pair as described in Section 3.1.
-
Calculate the final pass rate and compare it against the acceptance criterion (≥67% of samples must be within ±20%).
-
Conclusion
Incurred Sample Reanalysis is a non-negotiable component of modern, regulated bioanalysis. It serves as the ultimate test of a method's real-world performance and is a direct reflection of the reliability of the resulting pharmacokinetic data. The successful ISR for the R-(-)-manidipine chiral LC-MS/MS assay presented here demonstrates the robustness and trustworthiness of the method. By combining a scientifically sound analytical technique—leveraging a stable isotope-labeled internal standard and solid-phase extraction—with a rigorous ISR program, researchers can ensure the integrity of their data and meet the highest scientific and regulatory standards.
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Benchchem. (n.d.). A Comparative Guide to Bioanalytical Method Validation for Manidipine. Retrieved from BenchChem website.[5]
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European Bioanalysis Forum. (n.d.). ISR in every clinical study. Retrieved from a presentation by the European Bioanalysis Forum.[3]
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Jutiviboonsuk, A., et al. (2020). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Pharmaceutical Sciences Asia, 47(2), 142-152.[1]
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Penumatsa, K., et al. (2015). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis, 111, 239-246.[7]
-
Fluhler, E., et al. (2014). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174.[9]
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ResearchGate. (2015). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Retrieved from ResearchGate.[12]
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Singare, P. U., et al. (2014). Incurred sample reanalysis in bioequivalence studies submitted in abbreviated new drug applications to the US FDA. Bioanalysis, 6(24), 3349-3354.[4]
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Patel, H., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3473.[10]
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Rudzki, P. J., et al. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. Bioanalysis, 9(21), 1719-1726.[13]
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Charles River Laboratories. (n.d.). Incurred Sample Reanalysis. Retrieved from Charles River Laboratories website.[2]
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Research Trend. (2023). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. Retrieved from Research Trend website.[14]
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Benchchem. (n.d.). Application Note: Bioanalytical Method for Manidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard. Retrieved from BenchChem website.[6]
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Nguyen, H. L., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Journal of Chromatographic Science, 54(4), 607-613.[8]
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Bioanalysis Zone. (n.d.). Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. Retrieved from Bioanalysis Zone website.[15]
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Celegence. (2024). Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). Retrieved from Celegence website.[11]
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A Senior Application Scientist's Guide to Cross-Validation of an LC-MS/MS Method for R-(-)-Manidipine
This guide provides an in-depth, objective comparison of a highly sensitive and selective chiral Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of R-(-)-manidipine in biological matrices against alternative analytical techniques. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the critical cross-validation process, ensuring data integrity across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data for pharmacokinetic studies and regulatory submissions.
The Criticality of Enantioselective Bioanalysis for Manidipine
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. It possesses a chiral center, and is administered clinically as a racemic mixture of two enantiomers: S-(+)-manidipine and R-(-)-manidipine. While both enantiomers contribute to the therapeutic effect, they can exhibit different pharmacokinetic and pharmacodynamic profiles[1]. The antihypertensive effect is primarily attributed to the S-enantiomer, while the R-enantiomer has been shown to be less active[1]. This enantioselectivity is a common phenomenon in pharmacology, as enzymes, receptors, and other biological targets are themselves chiral, leading to differential interactions with drug enantiomers[2][3].
Therefore, a simple quantification of total manidipine concentration is insufficient for a thorough understanding of its behavior in the body. Enantioselective analytical methods are crucial to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer separately, providing a clear picture of the true pharmacokinetic profile and its relationship to the pharmacodynamic response[2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly require enantioselective bioanalytical data for chiral drugs, making the development and validation of such methods a cornerstone of modern drug development[4][5].
The Gold Standard: Chiral LC-MS/MS for R-(-)-Manidipine
For the bioanalysis of R-(-)-manidipine, a chiral LC-MS/MS method stands as the gold standard due to its unparalleled sensitivity, selectivity, and specificity. The coupling of liquid chromatography with tandem mass spectrometry allows for the precise measurement of the analyte at very low concentrations (picogram or nanogram levels) even in complex biological matrices like human plasma[6].
Causality Behind Experimental Choices
The development of a robust chiral LC-MS/MS method is a systematic process where each parameter is optimized for a specific reason:
-
Chiral Stationary Phase (CSP): The heart of the enantioselective separation is the chiral column. Polysaccharide-based CSPs, such as the Chiralpak series, are widely used for their broad applicability in separating chiral compounds[6]. For manidipine, a column like the Chiralpack IC-3 has been shown to provide excellent resolution between the R-(-) and S-(+) enantiomers[6]. This is achieved through stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase.
-
Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium bicarbonate), is optimized to achieve efficient separation and good peak shape[6]. The ratio of organic to aqueous phase influences the retention time of the analytes, while the pH and ionic strength of the buffer can affect the ionization state of the analytes and their interaction with the CSP.
-
Ionization and Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for dihydropyridine compounds like manidipine, as they readily form protonated molecules [M+H]+[6][7]. Tandem mass spectrometry (MS/MS) is employed for its high selectivity. In this technique, the precursor ion (the protonated manidipine molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and interferences from the biological matrix, allowing for highly specific and sensitive quantification[6][7].
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of manidipine, is highly recommended[4]. A SIL-IS is chemically identical to the analyte and co-elutes, ensuring that it experiences the same extraction recovery, matrix effects, and ionization suppression or enhancement. This effectively normalizes for variations during sample processing and analysis, leading to superior accuracy and precision[8]. When a SIL-IS is not available, a structurally similar compound (analog) can be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior[9].
Experimental Protocols
Protocol 1: Enantioselective LC-MS/MS Method for R-(-)-Manidipine in Human Plasma
This protocol is based on a validated method for the enantioselective determination of manidipine in human plasma[6].
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., isotope-labeled manidipine enantiomers).
-
Vortex the samples for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Chiralpack IC-3 C18 (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: API-4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
R-(-)-Manidipine & S-(+)-Manidipine: Monitor the specific precursor ion to product ion transition (e.g., m/z 611.1 → 167.0)[7].
-
Internal Standard: Monitor the corresponding transition for the SIL-IS.
-
-
Data Acquisition: Analyst software or equivalent.
Protocol 2: Comparative Method - Chiral HPLC with UV Detection
This protocol is based on a method for the determination of manidipine enantiomers in human serum using chiral chromatography with UV detection[10].
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of human serum, add an appropriate internal standard (e.g., another dihydropyridine).
-
Add 100 µL of 1 M sodium hydroxide and vortex.
-
Add 5 mL of an extraction solvent (e.g., n-hexane-diethyl ether, 1:1 v/v) and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralcel OJ (e.g., 250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm[11].
-
Column Temperature: Ambient.
Bioanalytical Method Validation Workflow
A comprehensive validation is required to ensure a bioanalytical method is suitable for its intended purpose. This process is governed by regulatory guidelines from the FDA and EMA, now largely harmonized under the ICH M10 guideline[4][5][7].
Caption: Cross-validation workflow between two bioanalytical methods.
Conclusion
The enantioselective quantification of R-(-)-manidipine is essential for accurate pharmacokinetic assessment. While several analytical techniques can achieve chiral separation, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis in a regulatory environment. Its ability to measure low concentrations in complex matrices ensures the generation of high-quality data necessary for critical decision-making in drug development.
When different analytical methods are employed across a development program, a rigorous cross-validation is not merely a suggestion but a requirement to ensure data integrity. By following the established protocols and acceptance criteria outlined by regulatory authorities, researchers can confidently bridge data from different analytical platforms, ensuring the overall consistency and reliability of their findings.
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[Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides] . CNKI. Available at: [Link]
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[Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?] . PubMed. Available at: [Link]
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[Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography] . PubMed. Available at: [Link]
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[Full article: Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance] . Taylor & Francis Online. Available at: [Link]
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Assessing the Impact of Food on the Bioavailability of R-(-)-Manidipine: A Comparative Guide
In the landscape of pharmaceutical development, understanding the intricate dance between a drug molecule and the physiological environment of the patient is paramount. For orally administered drugs, one of the most significant variables is the presence or absence of food. This guide provides a detailed examination of the impact of food on the bioavailability of R-(-)-Manidipine, the pharmacologically active enantiomer of the third-generation dihydropyridine calcium channel blocker, manidipine. While direct studies on the isolated R-(-)-enantiomer are not prevalent in publicly available literature, this guide will synthesize data from studies on racemic manidipine and enantiomer-specific metabolic studies to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Manidipine is recognized for its efficacy in treating hypertension, with a notable profile of sustained blood pressure reduction and a lower incidence of adverse effects such as ankle edema compared to other drugs in its class. Its metabolic and vascular properties also make it a subject of interest. As a lipophilic compound, its absorption is intrinsically linked to the conditions of the gastrointestinal tract, which are profoundly altered by the consumption of food.
The Critical Role of Bioavailability and Food Effect Studies
The bioavailability of a drug dictates the extent and rate at which the active moiety enters systemic circulation, thereby influencing its therapeutic efficacy and safety profile. Food can alter bioavailability through various mechanisms, including delayed gastric emptying, changes in gastrointestinal pH, increased splanchnic blood flow, and enhanced drug solubilization through the secretion of bile. For a drug like manidipine, which undergoes significant first-pass metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme, the interaction with food becomes a critical consideration.
Comparative Analysis of Manidipine Bioavailability: Fed vs. Fasted State
A pivotal study investigating the effect of food on the oral bioavailability of a 20 mg tablet of racemic manidipine in healthy male subjects provides the core data for this comparison. The study, a randomized, crossover design, compared the pharmacokinetic profiles of manidipine administered after a standardized breakfast (fed state) versus after an overnight fast (fasted state).
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of manidipine in the fed and fasted states, as reported in the study by Rosillon et al. (1998).
| Pharmacokinetic Parameter | Fasted State (Geometric Mean) | Fed State (Geometric Mean) | Percentage Change | Statistical Significance (p-value) |
| AUC (Area Under the Curve) | 19.1 ng·h/mL | 27.2 ng·h/mL | +42.4% | <0.01 |
| Cmax (Peak Plasma Concentration) | 6.2 ng/mL | 7.8 ng/mL | +25.8% | 0.18 (Not Significant) |
| Tmax (Time to Peak Concentration) | 1.5 h (Median) | 1.5 h (Median) | No Change | - |
| Apparent Elimination Half-life | Unchanged | Unchanged | No Change | - |
| Mean Residence Time | Unchanged | Unchanged | No Change | - |
Interpretation of Findings
The data clearly demonstrates a significant positive food effect on the overall exposure to manidipine, as indicated by the 42.4% increase in the Area Under the Curve (AUC) when administered with food. This enhancement in bioavailability is likely attributable to the high lipophilicity of manidipine. The presence of food, particularly fats, stimulates the secretion of bile salts, which act as natural surfactants, improving the dissolution and solubilization of the lipophilic drug in the aqueous environment of the gastrointestinal tract.
Interestingly, while the peak plasma concentration (Cmax) also showed an increasing trend in the fed state, the difference was not statistically significant. Moreover, the time to reach peak concentration (Tmax) remained unchanged, suggesting that food does not delay the rate of manidipine absorption. This is a crucial finding, as it implies that the onset of action is not negatively impacted by co-administration with a meal. The unchanged elimination half-life and mean residence time indicate that food primarily affects the absorption phase of manidipine's pharmacokinetics, without altering its distribution and elimination.
Enantiomer-Specific Considerations: Insights from Metabolic Studies
While the aforementioned study was conducted on racemic manidipine, research on the stereoselective metabolism of its enantiomers offers valuable insights into how food might differentially affect R-(-)-Manidipine. A study on the interaction of manidipine enantiomers with grapefruit juice, a known inhibitor of intestinal CYP3A4, revealed that the disposition of manidipine is stereoselective.
In the control phase of this study (without grapefruit juice), the plasma concentrations of (S)-manidipine were significantly higher than those of (R)-manidipine. When co-administered with grapefruit juice, the Cmax and AUC of both enantiomers increased significantly. However, the magnitude of this increase was greater for the (R)-enantiomer (3.4-fold increase in Cmax and 3.0-fold increase in AUC) compared to the (S)-enantiomer (2.4-fold increase in Cmax and 2.3-fold increase in AUC). This suggests that R-(-)-Manidipine may undergo more extensive presystemic metabolism by CYP3A4 than the (S)-enantiomer.
While not a direct food effect, this differential metabolic profile is highly relevant. Food, particularly high-fat meals, can increase splanchnic blood flow, potentially leading to a reduction in the first-pass metabolism of drugs. Given that R-(-)-Manidipine appears to be more susceptible to first-pass metabolism, it is plausible that the food-induced increase in bioavailability for the racemic mixture is disproportionately contributed by a more pronounced effect on the R-(-)-enantiomer.
Experimental Protocol for a Food-Effect Bioavailability Study
To definitively assess the impact of food on the bioavailability of R-(-)-Manidipine, a dedicated clinical study would be required. The following outlines a standard, robust protocol for such a study, adhering to regulatory guidelines.
Study Design
A single-center, open-label, randomized, two-period, two-sequence, crossover study is the gold standard.
-
Subject Recruitment: A cohort of healthy adult male and/or female volunteers is recruited. The number of subjects should be sufficient for statistical power.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences:
-
Sequence A: Treatment 1 (Fasted) in Period 1, followed by Treatment 2 (Fed) in Period 2.
-
Sequence B: Treatment 2 (Fed) in Period 1, followed by Treatment 1 (Fasted) in Period 2.
-
-
Washout Period: A sufficient washout period (at least 5-7 times the drug's elimination half-life) is implemented between the two treatment periods to ensure complete elimination of the drug from the body.
-
Dosing and Meal Conditions:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of R-(-)-Manidipine with a standardized volume of water. The fast continues for at least 4 hours post-dose.
-
Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes before drug administration. The R-(-)-Manidipine dose is then administered with a standardized volume of water.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before dosing (0 hours) and at various intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Bioanalytical Method: A validated, stereoselective bioanalytical method (e.g., LC-MS/MS) is used to quantify the plasma concentrations of R-(-)-Manidipine.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data for each subject under both fed and fasted conditions.
-
Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the fed and fasted states are performed to determine the presence and magnitude of a food effect.
Visualizing the Experimental Workflow and Mechanistic Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a food-effect bioavailability study and the proposed mechanisms by which food enhances the bioavailability of R-(-)-Manidipine.
Caption: Workflow of a randomized crossover food-effect bioavailability study.
Caption: Proposed mechanisms of food-enhanced R-(-)-Manidipine bioavailability.
Conclusion and Recommendations for Drug Development
The available evidence strongly suggests that the bioavailability of manidipine is significantly enhanced when administered with food. For the pharmacologically active R-(-)-enantiomer, this effect is likely to be at least as pronounced, and potentially greater than for the (S)-enantiomer, due to its higher susceptibility to first-pass metabolism.
For drug development professionals, these findings have several key implications:
-
Dosing Recommendations: To ensure consistent and optimal drug exposure, it is advisable to recommend that patients take manidipine with food. This would help to maximize its therapeutic effect and reduce inter-individual variability in absorption.
-
Future Clinical Trials: Any future clinical trials involving R-(-)-Manidipine should standardize its administration with respect to meals to ensure consistency in pharmacokinetic and pharmacodynamic assessments.
-
Formulation Development: For the development of new formulations, such as fixed-dose combinations, the food effect should be a key consideration in bioequivalence studies.
References
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Uno, T., Ohkubo, T., Motomura, S., & Sugawara, K. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology, 61(5), 533-537. [Link]
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Uno, T., Ohkubo, T., Motomura, S., & Sugawara, K. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology. [Link]
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Rosillon, D., Stockis, A., Poli, G., Acerbi, D., Lins, R., & Jeanbaptiste, B. (1998). Food effect on the oral bioavailability of Manidipine: single dose, randomized, crossover study in healthy male subjects. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 197-202. [Link]
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Rosillon, D., Stockis, A., Poli, G., Acerbi, D., Lins, R., & Jeanbaptiste, B. (1998). Food effect on the oral bioavailability of Manidipine: single dose, randomized, crossover study in healthy male subjects. Cochrane Library. [Link]
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McLean, A. J. (2006). Stereoselective interaction of manidipine and grapefruit juice: a new twist on an old tale. British Journal of Clinical Pharmacology, 61(5), 493-495. [Link]
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Melander, A. (1978). Influence of food on the bioavailability of drugs. Clinical Pharmacokinetics, 3(5), 337-351. [Link]
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A Comparative Analysis of R-(-)-Manidipine and Amlodipine on Metabolic Parameters: A Guide for Researchers
In the landscape of antihypertensive therapeutics, the metabolic implications of drug selection are of paramount importance, particularly for patients with or at risk of developing metabolic syndrome and type 2 diabetes. While both R-(-)-manidipine and amlodipine are dihydropyridine calcium channel blockers (CCBs) effective in lowering blood pressure, a growing body of evidence suggests significant disparities in their effects on key metabolic parameters. This guide provides a comprehensive, data-driven comparison of these two agents, offering insights for researchers, clinicians, and drug development professionals.
Introduction: Beyond Blood Pressure Control
The clinical efficacy of an antihypertensive agent is not solely defined by its ability to lower blood pressure. The ideal agent should also exhibit a neutral or beneficial effect on metabolic health, minimizing the risk of iatrogenic metabolic disturbances. Amlodipine, a second-generation CCB, is widely prescribed and generally considered to have a neutral effect on glucose metabolism.[1] In contrast, R-(-)-manidipine, a third-generation CCB, has demonstrated a more favorable metabolic profile, with studies indicating positive effects on insulin sensitivity and adipokine levels.[1][2] This guide will delve into the experimental evidence that substantiates these differences.
Comparative Efficacy on Metabolic Parameters: A Data-Driven Overview
Clinical studies have consistently highlighted the advantageous metabolic profile of R-(-)-manidipine when compared directly with amlodipine. While both drugs achieve similar reductions in blood pressure, their impact on glucose metabolism, adipokine secretion, and inflammatory markers diverges significantly.[1][2][3]
Insulin Sensitivity and Glucose Metabolism
A key differentiator between the two drugs is their effect on insulin resistance. The MARIMBA study, a randomized controlled trial in non-diabetic hypertensive patients with metabolic syndrome, found that manidipine significantly reduced the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index by 21.3% (p=0.007).[2] In contrast, the reduction with amlodipine was not statistically significant (-8.3%; p=0.062).[2] Similarly, the AMANDHA study, which focused on diabetic patients with uncontrolled hypertension, reported that insulinization rates were significantly lower in the manidipine group compared to the amlodipine group.[1]
Adipokine Modulation: The Role of Adiponectin and TNF-α
Adiponectin is an adipokine with potent insulin-sensitizing and anti-inflammatory properties, and its levels are often reduced in individuals with metabolic syndrome. The MARIMBA study demonstrated a significant increase in plasma adiponectin levels with manidipine treatment (32.9%; p=0.011), an effect not observed with amlodipine.[1][2] Conversely, manidipine significantly decreased levels of the pro-inflammatory cytokine TNF-α (-37.1%; p=0.019), while amlodipine had no significant effect.[1][2]
Lipid Profile
While the primary metabolic benefits of manidipine appear to be in glucose metabolism, some evidence suggests a more favorable effect on lipid profiles compared to amlodipine. One study noted that manidipine led to a significant reduction in LDL-cholesterol (-6.8%), whereas a slight increase was observed with amlodipine (+1.7%).[1] However, other studies have reported a generally neutral effect of both drugs on lipid profiles.[4][5]
Table 1: Summary of Comparative Effects on Metabolic Parameters
| Parameter | R-(-)-Manidipine | Amlodipine | Key Findings |
| Insulin Resistance (HOMA-IR) | Significant Reduction (-21.3%)[1][2] | No Significant Change (-8.3%)[1][2] | Manidipine improves insulin sensitivity, unlike amlodipine. |
| Plasma Adiponectin | Significant Increase (32.9%)[1][2] | No Significant Change[1][2] | Manidipine favorably modulates this key insulin-sensitizing hormone. |
| Plasma TNF-α | Significant Reduction (-37.1%)[1][2] | No Significant Change[1][2] | Manidipine exhibits anti-inflammatory effects not seen with amlodipine. |
| LDL-Cholesterol | Reduction (-6.8%)[1] | Increase (+1.7%)[1] | Manidipine may have a more beneficial effect on lipid profiles. |
| Blood Pressure Reduction | Similar to Amlodipine[1][2][3] | Similar to Manidipine[1][2][3] | Both are effective antihypertensives. |
| Ankle Edema | Significantly Lower Incidence [1][3] | Higher Incidence[1][3] | Manidipine demonstrates superior tolerability. |
Mechanistic Insights: Why the Difference?
The divergent metabolic effects of R-(-)-manidipine and amlodipine can be attributed to their distinct pharmacological properties.
Dual Calcium Channel Blockade
Amlodipine primarily blocks L-type calcium channels.[4] In contrast, manidipine exhibits a dual blockade of both L-type and T-type calcium channels.[4][6] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus contributes to its renoprotective effects by reducing intraglomerular pressure.[4][6] While the direct link between T-type channel blockade and systemic metabolic improvements is still under investigation, it represents a key pharmacological distinction.
PPAR-γ Activation
A crucial mechanism underlying manidipine's metabolic benefits is its ability to partially activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[4][6][7] PPAR-γ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and glucose metabolism.[4] Activation of PPAR-γ can enhance insulin sensitivity.[4] In-vitro studies have shown that manidipine, but not amlodipine, activates PPAR-γ in adipocytes, promoting their differentiation.[7] This mechanism is thought to contribute to the observed increase in adiponectin and improvement in insulin sensitivity.[6][7]
Experimental Protocols: A Guide to Comparative Studies
Reproducible and robust experimental design is critical for elucidating the differential effects of pharmacological agents. The following outlines a representative protocol for a comparative study, drawing upon the methodologies of key clinical trials such as the MARIMBA study.
Workflow for a Comparative Clinical Trial
Step-by-Step Methodology
-
Patient Selection: Recruit subjects with essential hypertension and metabolic syndrome (e.g., according to NCEP-ATP III criteria), ensuring they are not currently on antihypertensive medication or have undergone an appropriate washout period.
-
Baseline Measurements:
-
Blood Pressure: Measure seated blood pressure using a standardized sphygmomanometer after a 5-minute rest period.
-
Anthropometric Data: Record height, weight, and waist circumference.
-
Fasting Blood Samples: Collect fasting venous blood for the analysis of:
-
Glucose and Insulin: For calculation of HOMA-IR (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L) / 22.5).
-
Lipid Profile: Total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Adipokines and Inflammatory Markers: Plasma adiponectin and TNF-α levels, typically measured by enzyme-linked immunosorbent assay (ELISA).
-
-
-
Randomization and Treatment:
-
Randomly assign participants in a double-blind manner to receive either R-(-)-manidipine (e.g., 20 mg once daily) or amlodipine (e.g., 10 mg once daily).
-
The treatment duration should be sufficient to observe metabolic changes, typically 12 weeks or longer.
-
-
Follow-up and Final Assessment:
-
Monitor patients for adverse events throughout the study.
-
At the end of the treatment period, repeat all baseline measurements under the same conditions.
-
-
Statistical Analysis:
-
Perform within-group comparisons of baseline and final measurements using paired t-tests or Wilcoxon signed-rank tests.
-
Conduct between-group comparisons of the changes from baseline using independent t-tests or Mann-Whitney U tests.
-
A p-value of <0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
The available evidence strongly indicates that R-(-)-manidipine possesses a superior metabolic profile compared to amlodipine, offering benefits beyond its antihypertensive effects.[1][2][8] Its ability to improve insulin sensitivity and modulate adipokines makes it a particularly attractive therapeutic option for hypertensive patients with metabolic comorbidities.[1][9] Further research should focus on long-term outcomes to determine if these favorable metabolic effects translate into a reduction in cardiovascular events and the incidence of new-onset diabetes.
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Gómez-Fernández, P., et al. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Journal of Clinical Medicine, 7(1), 3. Available at: [Link]
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Sánchez-Aguilar, E., et al. (2011). Vascular and metabolic properties of manidipine. Nefrología (English Edition), 31(4), 389-396. Available at: [Link]
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Athyros, V. G., et al. (2011). Manidipine: A different dihydropyridine. World Journal of Cardiology, 3(12), 396-399. Available at: [Link]
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Martínez-Martín, F. J., et al. (2006). Manidipine in hypertensive patients with metabolic syndrome: the MARIMBA study. Journal of Human Hypertension, 20(10), 767-775. Available at: [Link]
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Tominaga, T., et al. (2003). Effects of the long-acting calcium channel blockers, amlodipine, manidipine and cilnidipine on steroid hormones and insulin resistance in hypertensive obese patients. Hypertension Research, 26(9), 707-712. Available at: [Link]
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Pool, J. L. (2007). Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond. European Cardiovascular Disease, 2, 38-42. Available at: [Link]
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Sánchez-Aguilar, E., et al. (2010). Cardio-metabolic properties of manidipine: beyond lowering arterial pressure?. Nefrología (English Edition), 30(2), 143-149. Available at: [Link]
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Gómez-Fernández, P., et al. (2018). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. ScienceOpen. Available at: [Link]
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Cavalieri, L., & Cremonesi, G. (2009). Metabolic effects of manidipine. American journal of cardiovascular drugs, 9(3), 163–176. Available at: [Link]
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Watanabe, S., et al. (2006). The effect of losartan and amlodipine on serum adiponectin in Japanese adults with essential hypertension. Clinical therapeutics, 28(10), 1697–1704. Available at: [Link]
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Koh, K. K., et al. (2007). Impact of combination therapy with amlodipine and atorvastatin on plasma adiponectin levels in hypertensive patients with coronary artery disease. Journal of clinical pharmacology, 47(11), 1403–1409. Available at: [Link]
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ResearchGate. (n.d.). Effect of treatment with manidipine and amlodipine on HOMA insulin resistance index. ResearchGate. Retrieved from [Link]
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Tominaga, T., et al. (2003). Effects of the Long-acting Calcium Channel Blockers, Amlodipine, Manidipine and Cilnidipine on Steroid Hormones and Insulin Resistance in Hypertensive Obese Patients. Hypertension Research, 26(9), 707-712. Available at: [Link]
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Fogari, R., et al. (2005). The effects of telmisartan and amlodipine on metabolic parameters and blood pressure in type 2 diabetic, hypertensive patients. Journal of Hypertension, 23(11), 2055-2061. Available at: [Link]
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Cavalieri, L., & Cremonesi, G. (2009). Metabolic Effects of Manidipine. American Journal of Cardiovascular Drugs, 9(3), 163-176. Available at: [Link]
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Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2016). Effect of amlodipine on serum lipid profile in hypertensive patients. Journal of the Faculty of Medicine Baghdad, 58(1), 58-60. Available at: [Link]
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Richy, F. F., & Laurent, S. (2011). Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. Semantic Scholar. Available at: [Link]
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Hsieh, Y. C., et al. (2022). Benefits of Valsartan and Amlodipine in Lipolysis through PU.1 Inhibition in Fructose-Induced Adiposity. International journal of molecular sciences, 23(18), 10606. Available at: [Link]
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Chaiyakittisopon, K., et al. (2021). Cost-effectiveness analysis of manidipine versus amlodipine as an add-on to renin-angiotensin system blockers in hypertensive patients with diabetes mellitus and proteinuria. Thai Journal of Pharmaceutical Sciences, 45(1), 77-85. Available at: [Link]
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Richy, F. F., & Laurent, S. (2011). Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. ResearchGate. Available at: [Link]
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A Comparative Analysis of Manidipine Enantiomers on Calcium Channel Function
In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension.[1] Manidipine, a third-generation CCB, distinguishes itself through a unique pharmacological profile, including a high affinity for vascular smooth muscle and a dual-blocking action on both L-type and T-type calcium channels.[2][3] However, like many chiral drugs, the therapeutic action of manidipine is not equally distributed between its two stereoisomers. This guide provides an in-depth, objective comparison of the (S)- and (R)-enantiomers of manidipine, offering researchers and drug development professionals critical insights into their stereoselective effects on calcium channels, supported by experimental data.
The Principle of Stereoselectivity in Manidipine's Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual stereoisomers of a chiral molecule, can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties. This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and ion channels, which preferentially interact with one enantiomer over the other. In the case of manidipine, the differential effects of its (S)- and (R)-enantiomers on calcium channels underscore the importance of stereochemistry in drug design and development.
Comparative Efficacy of Manidipine Enantiomers
Experimental evidence consistently demonstrates that the pharmacological activity of manidipine resides predominantly in its (S)-enantiomer. The (S)-(+)-isomer is markedly more potent in its antihypertensive effects and its ability to block calcium channels compared to the (R)-(-)-isomer.[4][5]
In Vitro Binding Affinity and Calcium Channel Blockade
Radioligand binding assays are instrumental in determining the affinity of a drug for its receptor. Studies utilizing [3H]nitrendipine, a radiolabeled dihydropyridine, to mark calcium channel binding sites have revealed a significant disparity between the manidipine enantiomers. The (S)-(+)-enantiomer of manidipine demonstrates approximately 80 times greater potency in binding assays compared to the (R)-(-)-isomer.[4][5] This stark difference in binding affinity directly translates to a more potent blockade of calcium channels.
Patch-clamp electrophysiology experiments on GH3 cells have further elucidated the functional consequences of this differential binding. These studies show that the (S)-enantiomers of dihydropyridines, including manidipine, exhibit a faster onset of action and produce a more substantial blockade of voltage-sensitive Ca2+ channels than their (R)-counterparts.[6] Specifically, the (S)-configuration leads to a larger and faster decrease in the intracellular calcium concentration ([Ca2+]i) during the initial phase of channel blockade.[6]
| Parameter | (S)-(+)-Manidipine | (R)-(-)-Manidipine | Reference |
| Antihypertensive Activity Potency Ratio | ~30 | 1 | [4][5] |
| Radioligand Binding Assay Potency Ratio | ~80 | 1 | [4][5] |
| Calcium Channel Blockade | Greater and faster onset | Weaker and slower onset | [6] |
In Vivo Antihypertensive Effects
The superior in vitro activity of (S)-manidipine is mirrored in vivo. In studies conducted on spontaneously hypertensive rats (SHR), (S)-(+)-manidipine was found to be about 30 times more potent in its antihypertensive activity than the (R)-(-)-isomer.[4][5] This demonstrates a clear stereoselective effect, where the (S)-enantiomer is the primary contributor to the therapeutic efficacy of racemic manidipine.
Mechanistic Insights: The "Why" Behind Stereoselectivity
The observed stereoselectivity of manidipine enantiomers is a direct consequence of the specific and highly ordered three-dimensional structure of the dihydropyridine binding site on the L-type calcium channel. The molecular architecture of this binding pocket creates a chiral environment that favors the interaction with the (S)-enantiomer. The precise orientation of the functional groups on the (S)-manidipine molecule allows for optimal binding interactions, such as hydrogen bonds and van der Waals forces, leading to a more stable drug-receptor complex and, consequently, a more potent channel-blocking effect.
The following diagram illustrates the conceptual difference in the interaction of manidipine enantiomers with the calcium channel binding site.
Caption: Differential binding of manidipine enantiomers.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To quantitatively assess the stereoselective effects of manidipine enantiomers on calcium channel currents, the whole-cell patch-clamp technique is a gold-standard method. This protocol provides a detailed, step-by-step methodology for such an experiment.
Objective:
To measure and compare the inhibitory effects of (S)- and (R)-manidipine on voltage-gated L-type calcium currents (ICa,L) in a suitable cell line (e.g., GH3 pituitary cells or A7r5 vascular smooth muscle cells).
Materials:
-
Cell line expressing L-type calcium channels
-
Cell culture reagents
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH 7.2 with CsOH)
-
(S)-Manidipine and (R)-Manidipine stock solutions (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
Methodology:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of the experiment, gently detach cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips. Allow cells to adhere for at least 1-2 hours before recording.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with adherent cells onto the recording chamber of the microscope.
-
Perfuse the chamber with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
-
Recording Calcium Currents:
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
Record the baseline currents in the absence of any drug.
-
-
Drug Application:
-
Using the perfusion system, apply a known concentration of (S)-manidipine to the cell.
-
Allow the drug to equilibrate for 2-3 minutes.
-
Repeat the voltage-step protocol to record ICa,L in the presence of (S)-manidipine.
-
Wash out the drug with the external solution until the current returns to baseline.
-
Repeat the process for different concentrations of (S)-manidipine to generate a dose-response curve.
-
Perform the same procedure for (R)-manidipine.
-
-
Data Analysis:
-
Measure the peak amplitude of ICa,L at each voltage step.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Plot the percentage inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value for each enantiomer.
-
Workflow Diagram:
Caption: Patch-clamp experimental workflow.
Conclusion and Future Directions
Further research could explore the stereoselective effects of manidipine enantiomers on T-type calcium channels, as the dual blockade of both L- and T-type channels is a key feature of manidipine's clinical profile.[2][3] Understanding the enantiomeric contribution to T-type channel modulation would provide a more complete picture of manidipine's mechanism of action and could inform the development of next-generation calcium channel blockers with enhanced selectivity and efficacy.
References
-
Cataldi, M., Taglialatela, M., Palagiano, F., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-177. [Link]
-
Uno, T., Ohkubo, T., Sugawara, K., et al. (1999). ENANTIOSELECTIVE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF MANIDIPINE IN HUMAN PLASMA. Journal of Liquid Chromatography & Related Technologies, 22(8), 1117-1131. [Link]
-
Kajino, M., Wada, Y., Nagai, Y., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228. [Link]
-
Rizos, C. V., & Elisaf, M. S. (2011). Manidipine: A different dihydropyridine. World Journal of Hypertension, 1(1), 3-6. [Link]
-
Wikipedia. (2023). Calcium channel blocker. [Link]
-
Fogari, R., & Zoppi, A. (2012). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Vascular health and risk management, 8, 37-45. [Link]
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- 4. Synthesis and Biological Activities of Optical Isomers of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1, 4-Dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3, 5-pyridinedicarboxylate (Manidipine) Dihydrochloride [jstage.jst.go.jp]
- 5. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling R-(-)-Manidipine-d4
Welcome to your essential guide for the safe handling of R-(-)-Manidipine-d4. As researchers and drug development professionals, our work with potent compounds and their isotopically labeled analogs demands the highest standards of safety and procedural precision. This compound is the deuterated form of Manidipine, a potent third-generation calcium channel blocker.[1][2] While deuteration can alter a molecule's metabolic profile, often by slowing it down due to the kinetic isotope effect, it does not inherently reduce its pharmacological potency or associated hazards.[3][4] Therefore, all safety protocols for this compound must be based on the established toxicological profile of its parent compound, Manidipine.
This guide is structured to provide not just a list of equipment, but a comprehensive operational plan. We will delve into the causality behind each procedural choice, ensuring that every step you take is grounded in a robust understanding of the risks and the rationale for the protection measures employed.
Foundational Knowledge: Hazard Assessment of Manidipine
Understanding the "why" begins with a clear-eyed assessment of the compound's intrinsic hazards. This compound is intended for use as an internal standard in research settings, not for human use.[5] The primary risks are associated with accidental exposure during handling. The parent compound, Manidipine, is classified with several key hazards that dictate our safety protocols.
According to safety data sheets (SDS), Manidipine is acutely toxic if swallowed.[6][7] Furthermore, it is identified as a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation.[6] This profile requires us to treat the compound as a highly potent active pharmaceutical ingredient (HPAPI), where strict exposure control is paramount.[8]
The table below summarizes the critical hazard information for Manidipine, which we will use as a proxy for this compound.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral (Category 3/4) | H301/H302 | Toxic or Harmful if swallowed | [6][7] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory tract irritation | [6] |
Given these hazards, our primary goal is to prevent the compound, in its solid (powder) or dissolved form, from coming into contact with skin, eyes, or the respiratory tract.
The Core Directive: A Multi-layered PPE & Engineering Control Strategy
A single layer of protection is insufficient for potent compounds. Our approach is built on a foundation of engineering controls, supplemented by a comprehensive personal protective equipment ensemble. This strategy is designed to create multiple barriers between you and the potential hazard.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is selected, the workspace itself must be engineered for safety. All handling of this compound powder—including weighing, aliquoting, and preparing solutions—must be conducted within a certified chemical fume hood or, for higher-risk operations involving larger quantities, a containment system like a glovebox or flexible isolator.[3][9] This is non-negotiable. These systems prevent the aerosolization and inhalation of fine particles, which is a primary exposure route for potent powders.[9][10]
Personal Protective Equipment (PPE): The Essential Ensemble
The following PPE is mandatory for all personnel handling this compound. The specific selection is based on a risk assessment of the planned procedure.
-
What: Two pairs of chemical-resistant, powder-free nitrile gloves.
-
Why: Manidipine is classified as a skin irritant.[6] Double-gloving provides a critical failsafe. Should the outer glove be compromised or contaminated, the inner glove continues to offer protection. This practice is standard for handling HPAPIs.[10] The outer glove should be removed and disposed of immediately after the handling procedure is complete, before touching any other surfaces (e.g., fume hood sash, computer). The inner glove is removed during the final de-gowning step.
-
What: A disposable, solid-front protective lab coat with knit cuffs. For procedures with a higher risk of spills or generating significant dust, disposable coveralls (e.g., Tyvek®) are required.[11]
-
Why: The primary function of body protection is to prevent the contamination of personal clothing, which could otherwise become a source of secondary exposure. Knit cuffs provide a snug fit around the inner glove, creating a seal at the wrist. Solid-front coats offer superior protection against splashes compared to standard button-front coats.[11]
-
What: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant splash risk, a full-face shield should be worn over the goggles.
-
Why: Standard safety glasses are inadequate as they do not provide a seal around the eyes and offer little protection from fine particulates or splashes.[12] Manidipine can cause serious eye irritation, and direct contact must be prevented.[6] The combination of goggles and a face shield provides the most robust protection against splashes of dissolved compound or unexpected aerosolization of powder.
-
What: At a minimum, a properly fit-tested N95 respirator. For procedures involving larger quantities (>100 mg) or with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[9][10]
-
Why: The compound may cause respiratory irritation.[6] While the primary engineering control (fume hood) is designed to contain powders, a respirator provides a crucial layer of personal protection against inhalation in the event of a containment failure or during spill cleanup. A PAPR offers a higher assigned protection factor (APF) and can be more comfortable for extended use.[9]
Procedural Guidance: From Preparation to Disposal
Correctly using PPE is as important as selecting it. The following workflows provide step-by-step guidance for key operational stages.
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE and the critical sequence for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Caption: PPE selection and donning/doffing workflow for this compound.
Spill Management Plan
In the event of a spill, a pre-planned response is critical to ensure safety.
-
Evacuate and Alert: Immediately alert others in the lab. If the spill is large or outside of a containment device, evacuate the immediate area.
-
Assess and Don PPE: Do not re-enter without the appropriate PPE, including respiratory protection (PAPR preferred), double gloves, chemical splash goggles, and a disposable coverall.[6]
-
Contain and Absorb: For liquid spills, use a spill kit with appropriate absorbent materials to contain the spill.[3] For solid spills, never dry sweep. Gently cover the powder with damp paper towels or an absorbent pad to wet it, which prevents it from becoming airborne.
-
Clean: Working from the outside in, carefully collect all contaminated materials using forceps or other tools. Place them into a clearly labeled hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, if compatible with the surface), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff and Dispose: Remove PPE following the doffing procedure and dispose of all items as hazardous waste. Wash hands thoroughly.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound is considered hazardous pharmaceutical waste.
-
Contaminated PPE: All disposable items, including gloves, lab coats, coveralls, absorbent pads, and cleaning materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container (often a black container for RCRA hazardous waste).[13]
-
Empty Product Vials: Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as liquid hazardous waste.[3] After rinsing, the label on the vial should be defaced to remove any proprietary information, and the vial can then be disposed of as regular laboratory glass waste.[3]
-
Unused Compound/Solutions: Unused this compound or solutions containing it must be disposed of as hazardous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[6][14] Do not pour this waste down the drain.
By adhering to these rigorous PPE and handling protocols, you ensure your personal safety and the integrity of your research. This framework is designed to build a deep, self-validating system of safety that protects you, your colleagues, and your work.
References
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Manidipine. PubChem. Available at: [Link]
- MedChemExpress. (2025). Manidipine dihydrochloride Safety Data Sheet. MedChemExpress.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study. AIHA.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- PharmaCompass. (n.d.). Manidipine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- IAM. (n.d.). Protecting deuterated drugs. IAM.
- Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.
- Cayman Chemical. (n.d.). Manidipine-d4 (CAS 1189656-59-4). Cayman Chemical.
-
Wikipedia. (n.d.). Manidipine. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Manidipine dihydrochloride. PubChem. Available at: [Link]
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
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GSRS. (n.d.). MANIDIPINE. GSRS. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
- Axios Research. (n.d.). (R)-Manidipine-d4. Axios Research.
- MedChemExpress. (n.d.). Manidipine dihydrochloride (CV-4093) | Calcium Channel Antagonist. MedChemExpress.
-
e-lactancia. (n.d.). Manidipine dihydrochloride. e-lactancia. Available at: [Link]
- Cayman Chemical. (2025). Safety Data Sheet acc. to OSHA HCS. Cayman Chemical.
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MIMS. (n.d.). Manidipine: Uses, Dosage, Side Effects and More. MIMS Thailand. Available at: [Link]
- U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.
- Eco Medical. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Eco Medical.
- Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Stericycle.
- MedchemExpress.com. (n.d.). Manidipine-d4 | Stable Isotope. MedchemExpress.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
